1-(3-fluorobenzoyl)piperazine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(3-fluorophenyl)-piperazin-1-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FN2O/c12-10-3-1-2-9(8-10)11(15)14-6-4-13-5-7-14/h1-3,8,13H,4-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXFXHXPKGLLUGX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C(=O)C2=CC(=CC=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80386819 | |
| Record name | 1-(3-fluorobenzoyl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80386819 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
179334-10-2 | |
| Record name | 1-(3-fluorobenzoyl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80386819 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 1-(3-fluorobenzoyl)piperazine: Chemical Properties, Structure, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, and synthetic approaches for 1-(3-fluorobenzoyl)piperazine, a molecule of interest within the broader class of arylpiperazines. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide combines known structural information with generalized experimental protocols and contextual biological significance based on related compounds.
Chemical Properties and Structure
This compound, also known as (3-fluorophenyl)(piperazin-1-yl)methanone, is a derivative of piperazine featuring a 3-fluorobenzoyl group attached to one of the nitrogen atoms of the piperazine ring. The hydrochloride salt of this compound is assigned the CAS Number 1187890-39-6.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source/Method |
| Molecular Formula | C₁₁H₁₃FN₂O | Calculated |
| Molecular Weight | 208.23 g/mol | Calculated |
| Appearance | White to off-white solid (predicted) | General observation for similar compounds |
| Melting Point | Data not available | N/A |
| Boiling Point | Data not available | N/A |
| Solubility | Soluble in organic solvents such as DMSO, ethanol, and methanol (predicted).[1] | General properties of similar compounds[1] |
| InChI | InChI=1S/C11H13FN2O/c12-10-4-2-5-11(6-10)15(14)8-1-13-7-9-14/h2,4-6,13H,1,7-9H2 | Calculated |
| SMILES | C1CN(CCN1)C(=O)C2=CC(=CC=C2)F | Calculated |
Synthesis of this compound
A common and effective method for the synthesis of N-acylpiperazines is the Schotten-Baumann reaction, which involves the acylation of piperazine with a suitable acyl chloride in the presence of a base to neutralize the hydrochloric acid byproduct. The primary challenge in this synthesis is to achieve selective mono-acylation and avoid the formation of the di-substituted byproduct, 1,4-bis(3-fluorobenzoyl)piperazine.
General Experimental Protocol: Acylation of Piperazine
Materials:
-
Piperazine
-
3-fluorobenzoyl chloride
-
Anhydrous dichloromethane (DCM)
-
Triethylamine (TEA) or another suitable base
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve piperazine (2.0 equivalents) in anhydrous DCM.
-
Addition of Base: Add triethylamine (2.2 equivalents) to the piperazine solution.
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath.
-
Addition of Acyl Chloride: Slowly add a solution of 3-fluorobenzoyl chloride (1.0 equivalent) in anhydrous DCM to the cooled piperazine solution over 30-60 minutes with vigorous stirring.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup:
-
Wash the reaction mixture with 1 M HCl to remove excess piperazine and triethylamine hydrochloride.
-
Wash with saturated aqueous NaHCO₃ to neutralize any remaining acid.
-
Wash with brine.
-
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to yield pure this compound.
Caption: Generalized workflow for the synthesis of this compound.
Analytical Characterization
The structure and purity of the synthesized this compound would be confirmed using standard analytical techniques.
Table 2: Analytical Methods for Characterization
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the protons on the piperazine ring and the fluorinated aromatic ring. The integration of these signals would confirm the ratio of the two moieties. |
| ¹³C NMR | Resonances for the carbonyl carbon, the carbons of the piperazine ring, and the carbons of the 3-fluorophenyl group. |
| Mass Spectrometry (MS) | The molecular ion peak corresponding to the calculated molecular weight of 208.23 g/mol . |
| Infrared (IR) Spectroscopy | A characteristic strong absorption band for the amide carbonyl (C=O) stretch, typically in the range of 1630-1680 cm⁻¹. |
Biological Activity and Potential Applications
-
Anticancer Activity: Many arylpiperazine derivatives have been investigated for their potential as anticancer agents, showing cytotoxic effects against various cancer cell lines.[2]
-
Antimicrobial Activity: The arylpiperazine core is present in compounds with broad-spectrum antimicrobial activity against clinically relevant bacteria and fungi.[3]
-
Neuropathic Pain Treatment: Certain arylpiperazine derivatives have shown potent analgesic activities in preclinical models of neuropathic pain.[4]
-
Central Nervous System (CNS) Activity: The piperazine ring is a common feature in drugs targeting the CNS, with some fluorobenzylpiperazine derivatives showing potential as central nervous system stimulants by interacting with serotonin and dopamine pathways.[5]
The 3-fluoro substitution on the benzoyl ring can influence the compound's pharmacokinetic and pharmacodynamic properties, potentially enhancing its metabolic stability and binding affinity to biological targets.[2]
Caption: Potential biological activities of the arylpiperazine scaffold.
Conclusion
This compound is a chemical entity with potential for further investigation in drug discovery and development, given the broad biological activities associated with the arylpiperazine class of compounds. This technical guide provides a foundational understanding of its chemical structure, a plausible synthetic route, and a basis for its potential pharmacological relevance. Further experimental studies are required to fully elucidate its specific physicochemical properties and biological activity profile.
References
- 1. Buy (3-Fluorophenyl)-[4-(3-fluorophenyl)sulfonylpiperazin-1-yl]methanone [smolecule.com]
- 2. 4-(4-Fluorobenzoyl)-3-methylpiperazin-2-one [benchchem.com]
- 3. Methanone, (3-ethyl-5-methyl-4-isoxazolyl)[4-(4-fluorophenyl)-1-piperazinyl]- | C17H20FN3O2 | CID 9207292 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Buy (3-Fluorophenyl)[4-(2-nitrobenzyl)piperazin-1-yl]methanone (EVT-5865427) [evitachem.com]
- 5. Buy 1-(3-Fluoro-benzyl)-piperazine hydrochloride | 1048648-80-1 [smolecule.com]
In Vitro Mechanism of Action of 1-(3-fluorobenzoyl)piperazine: A Technical Overview Based on Analogous Compounds
For the attention of: Researchers, scientists, and drug development professionals.
Executive Summary
This technical guide addresses the in vitro mechanism of action of 1-(3-fluorobenzoyl)piperazine. A comprehensive review of publicly available scientific literature reveals a notable absence of specific binding affinity, functional activity data, and detailed experimental protocols for this particular compound. Consequently, this document provides an inferred mechanism of action based on the well-established pharmacology of the broader arylpiperazine and benzoylpiperazine classes of compounds, with a particular focus on the influence of fluorine substitution. The information presented herein is extrapolated from studies on structurally related molecules and is intended to guide future research and hypothesis testing for this compound.
Predicted Pharmacological Profile
Based on the structure-activity relationships (SAR) of analogous compounds, this compound is predicted to primarily interact with monoaminergic systems, particularly serotonin (5-HT) and dopamine (D2) receptors. The piperazine moiety is a well-known pharmacophore that confers affinity for these receptors, while the benzoyl group and the fluorine substitution on the phenyl ring will modulate the affinity and functional activity (agonist, antagonist, or partial agonist) at these targets.
Anticipated Receptor Interactions
-
Serotonin Receptors (5-HT1A, 5-HT2A): Arylpiperazines commonly exhibit significant affinity for 5-HT1A and 5-HT2A receptors. The nature of the substitution on the phenyl ring is a key determinant of the affinity and functional outcome at these receptors. For instance, studies on related compounds have shown that fluorine substitution can influence selectivity and potency.
-
Dopamine D2 Receptors: The arylpiperazine scaffold is also a common feature in ligands targeting D2-like dopamine receptors. The substitution pattern on the aromatic ring plays a crucial role in determining the binding affinity for the D2 receptor.
-
Monoamine Transporters: Some piperazine derivatives have been shown to interact with serotonin (SERT) and dopamine (DAT) transporters, thereby modulating the reuptake of these neurotransmitters.
Postulated Signaling Pathways
The interaction of this compound with its putative G protein-coupled receptor (GPCR) targets, such as serotonin and dopamine receptors, is expected to trigger downstream signaling cascades. The specific pathway will depend on the receptor subtype and the functional nature of the interaction (agonism vs. antagonism).
Below is a generalized diagram illustrating the potential signaling pathways that could be modulated by an arylpiperazine compound upon binding to a generic GPCR.
The Role of 1-(3-fluorobenzoyl)piperazine in Modern Drug Discovery: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(3-fluorobenzoyl)piperazine is a synthetic compound that has garnered significant attention in medicinal chemistry and drug discovery. Its rigid piperazine core, coupled with the electronically distinct 3-fluorobenzoyl group, makes it a versatile scaffold and a valuable intermediate in the synthesis of a wide array of pharmacologically active molecules. This technical guide provides an in-depth overview of the research applications of this compound, focusing on its role in the development of novel therapeutics. We will delve into its synthetic utility, summarize key quantitative data of its derivatives, and provide detailed experimental protocols for relevant biological assays.
Core Applications in Research
The primary utility of this compound in research lies in its function as a key building block for the synthesis of more complex molecules with specific biological activities. The piperazine ring offers two nitrogen atoms that can be functionalized, allowing for the introduction of diverse substituents to modulate pharmacological properties. The 3-fluorobenzoyl moiety influences the electronic properties and binding interactions of the final compound with its biological target.
Research has predominantly focused on incorporating the this compound scaffold into compounds targeting:
-
Monoamine Oxidase B (MAO-B): As a strategic component in the design of selective MAO-B inhibitors for the potential treatment of neurodegenerative diseases like Parkinson's disease.
-
Serotonin Receptors: As a core structure in the development of ligands for various serotonin (5-HT) receptor subtypes, which are implicated in a range of neuropsychiatric disorders including anxiety and depression.[1][2]
-
Cancer Cell Cytotoxicity: As a foundational element in the synthesis of novel compounds with antiproliferative activity against various cancer cell lines.[3]
Data Presentation: Biological Activity of Derivatives
The following tables summarize the quantitative data for various derivatives synthesized using the this compound or a closely related fluorinated phenylpiperazine scaffold.
Table 1: Monoamine Oxidase B (MAO-B) Inhibition Data for Selected Derivatives
| Compound ID | Target | IC50 (µM) | K_i_ (µM) | Inhibition Type | Selectivity Index (SI) vs. MAO-A | Reference |
| 2k | MAO-B | 0.71 | 0.21 | Reversible Competitive | 56.34 | [4] |
| 2n | MAO-B | 1.11 | 0.28 | Reversible Competitive | 16.04 | [4] |
| PC10 | MAO-B | 0.65 | 0.63 | Reversible Competitive | - | [4] |
| PC11 | MAO-B | 0.71 | 0.53 | Reversible Competitive | - | [4] |
| PZ-7 | MAO-B | 2.60 | - | - | - | [4] |
| PZ-9 | MAO-B | 3.44 | - | - | - | [4] |
| T3 | MAO-B | 0.039 | - | - | - | [5] |
| T6 | MAO-B | 0.013 | - | - | - | [5] |
Table 2: Serotonin Receptor Binding Affinity of Selected Derivatives
| Compound ID | Receptor Target | K_i_ (nM) | Reference |
| 6a | 5-HT1A | 1.28 | [6] |
Table 3: Cytotoxicity of Selected Piperazine Derivatives in Cancer Cell Lines
| Compound ID | Cell Line | Cancer Type | GI50 (µM) | Reference |
| 5a | HUH7 | Liver | - | [3] |
| 5b | HUH7 | Liver | - | [3] |
| 5c | HUH7 | Liver | - | [3] |
| 1d | HUH-7 | Hepatocellular | 1.23 | [7] |
| 1d | MCF-7 | Breast | 0.98 | [7] |
| 1d | HCT-116 | Colorectal | 1.54 | [7] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of research findings. Below are representative protocols for the synthesis of a 1-(substituted-benzoyl)piperazine derivative and for key biological assays.
Protocol 1: General Synthesis of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives[3]
This protocol describes a general method for the acylation of a piperazine derivative, which can be adapted for the synthesis of this compound from piperazine and 3-fluorobenzoyl chloride.
Materials:
-
1-(4-chlorobenzhydryl)piperazine
-
Substituted benzoyl chloride (e.g., 4-chlorobenzoyl chloride)
-
Triethylamine
-
Dry dichloromethane (DCM)
-
Ethyl acetate
-
Water
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve 1-(4-chlorobenzhydryl)piperazine (1.98 mmol) in dry dichloromethane.
-
Cool the solution to 0–5 °C in an ice bath.
-
Add triethylamine (5.94 mmol) to the cold reaction mixture and stir for 10 minutes.
-
Add the desired benzoyl chloride (1.98 mmol) to the mixture.
-
Stir the reaction mixture for 5–6 hours at room temperature, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
Take up the residue in water and extract with ethyl acetate.
-
Wash the organic layer with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Monoamine Oxidase B (MAO-B) Inhibitor Screening Assay (Fluorometric)[8][9]
This assay is used to screen for potential inhibitors of MAO-B activity.
Materials:
-
MAO-B enzyme (recombinant human)
-
MAO-B substrate (e.g., Tyramine)
-
Fluorescent probe (e.g., GenieRed Probe)
-
Developer
-
MAO-B Assay Buffer
-
Test compounds (dissolved in a suitable solvent like DMSO)
-
Positive control inhibitor (e.g., Selegiline)
-
96-well black microplate
-
Microplate reader capable of fluorescence detection
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds and the positive control in MAO-B Assay Buffer. The final solvent concentration should be kept low (e.g., <2%).
-
Enzyme Preparation: Prepare a working solution of MAO-B enzyme in cold MAO-B Assay Buffer.
-
Reaction Setup: To each well of the 96-well plate, add the test compound or control. Add the MAO-B enzyme solution to all wells except the blank. Incubate for 10 minutes at 37°C.
-
Substrate Addition: Prepare a substrate solution containing the MAO-B substrate, developer, and fluorescent probe in the assay buffer. Add this solution to all wells to initiate the reaction.
-
Measurement: Immediately begin measuring the fluorescence intensity at regular intervals using a microplate reader.
-
Data Analysis: Calculate the rate of reaction for each well. The percent inhibition for each test compound concentration is determined relative to the uninhibited control. The IC50 value is then calculated from the dose-response curve.
Protocol 3: Serotonin Receptor Binding Assay[10][11]
This protocol is used to determine the binding affinity of test compounds to a specific serotonin receptor subtype.
Materials:
-
Cell membranes expressing the target serotonin receptor (e.g., 5-HT1A)
-
Radioligand specific for the target receptor (e.g., [3H]8-OH-DPAT for 5-HT1A)
-
Test compounds
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing MgCl2)
-
Non-specific binding determinator (e.g., a high concentration of a known ligand)
-
96-well filter plates
-
Scintillation cocktail
-
Microplate scintillation counter
Procedure:
-
Assay Setup: In a 96-well plate, combine the cell membranes, radioligand, and varying concentrations of the test compound or vehicle in the binding buffer.
-
Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach binding equilibrium.
-
Filtration: Rapidly filter the contents of each well through the filter plate to separate the bound from the free radioligand.
-
Washing: Wash the filters with ice-cold binding buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: After the filters have dried, add scintillation cocktail to each well and count the radioactivity using a microplate scintillation counter.
-
Data Analysis: Determine the specific binding at each concentration of the test compound. Plot the percent specific binding against the logarithm of the competitor concentration and fit the data to a one-site competition model to determine the IC50. The K_i_ value can then be calculated using the Cheng-Prusoff equation.
Protocol 4: Cytotoxicity Assay (MTT Assay)[12][13]
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at an appropriate density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds. Include a vehicle control.
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the GI50 (concentration that inhibits cell growth by 50%) from the dose-response curve.
Mandatory Visualizations
Logical Workflow for Drug Discovery Utilizing this compound
Caption: A typical workflow for the discovery of new drug candidates starting from the this compound scaffold.
Signaling Pathway: MAO-B Inhibition
References
- 1. Arylpiperazine derivatives acting at 5-HT(1A) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. tandfonline.com [tandfonline.com]
- 7. benchchem.com [benchchem.com]
1-(3-fluorobenzoyl)piperazine CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1-(3-fluorobenzoyl)piperazine, also known as (3-fluorophenyl)(piperazin-1-yl)methanone. The information presented herein is intended for an audience with a professional background in chemistry, pharmacology, and drug development.
Core Chemical Data
A summary of the key chemical identifiers and properties for this compound and its hydrochloride salt is provided below.
| Identifier | Value | Reference |
| Chemical Name | (3-fluorophenyl)(piperazin-1-yl)methanone | N/A |
| Synonym | This compound | N/A |
| CAS Number (HCl Salt) | 1187890-39-6 | [1] |
| Molecular Formula (Free Base) | C₁₁H₁₃FN₂O | Calculated |
| Molecular Weight (Free Base) | 208.23 g/mol | Calculated |
| Molecular Formula (HCl Salt) | C₁₁H₁₄ClFN₂O | Calculated |
| Molecular Weight (HCl Salt) | 244.69 g/mol | Calculated |
Synthesis and Experimental Protocols
General Synthesis Protocol:
This protocol is adapted from methodologies for similar compounds and should be optimized for specific laboratory conditions.
Reaction:
Figure 1: General synthesis scheme for this compound.
Materials:
-
Piperazine
-
3-Fluorobenzoyl chloride
-
Triethylamine (or another suitable base)
-
Anhydrous dichloromethane (DCM) or another suitable aprotic solvent
-
Anhydrous sodium sulfate
-
Hexane
-
Ethyl acetate
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve piperazine (1.1 equivalents) in anhydrous dichloromethane.
-
To this solution, add triethylamine (1.2 equivalents) and cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of 3-fluorobenzoyl chloride (1.0 equivalent) in anhydrous dichloromethane to the stirred piperazine solution.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane:ethyl acetate gradient to yield pure this compound.
Biological Activity and Potential Applications
While specific biological data for this compound is limited in publicly available literature, the piperazine moiety is a well-established pharmacophore present in a wide array of biologically active compounds. Derivatives of 1-benzoylpiperazine have been investigated for various therapeutic applications.
The broader class of piperazine-containing compounds has shown a wide range of biological activities, including but not limited to:
-
Anticancer Properties: Many quinoline and piperazine derivatives have been studied for their potential as anticancer agents, with some proposed to act as inhibitors of signaling pathways such as the PI3K/Akt/mTOR pathway.
-
Antimicrobial and Antifungal Activity: Substituted piperazine derivatives have been synthesized and evaluated for their efficacy against various bacterial and fungal strains.
-
Neurological and Psychiatric Applications: The piperazine scaffold is central to many drugs targeting the central nervous system, including antipsychotics and antidepressants.
It is plausible that this compound could serve as a valuable intermediate in the synthesis of more complex molecules with potential therapeutic applications. Further research is required to elucidate the specific biological activity and mechanism of action of this compound.
Experimental Workflows and Logical Relationships
The development and investigation of novel compounds like this compound typically follow a structured workflow.
Figure 2: A generalized workflow for the development of a novel chemical entity.
References
The Influence of Fluorination on the Biological Activity of Benzoylpiperazines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The strategic incorporation of fluorine into pharmacologically active molecules is a well-established strategy in medicinal chemistry to modulate their biological properties. This technical guide provides an in-depth analysis of the biological activity of fluorinated benzoylpiperazines, a class of compounds with significant potential for targeting central nervous system (CNS) disorders. Fluorination of the benzoylpiperazine scaffold can profoundly influence receptor binding affinity, functional activity, and pharmacokinetic profiles. This guide will explore the structure-activity relationships (SAR) of these compounds, present key quantitative data, detail relevant experimental protocols, and visualize the associated signaling pathways.
Data Presentation: Quantitative Analysis of Receptor Binding Affinity
The position of fluorine substitution on the benzoyl moiety of benzoylpiperazine derivatives significantly alters their binding affinity for key CNS receptors, including dopamine D2, serotonin 5-HT1A, and serotonin 5-HT2A receptors. The following tables summarize the available quantitative data (Ki values in nM) for a series of fluorinated benzoylpiperazines, allowing for a clear comparison of the impact of fluorine placement.
Table 1: Binding Affinity (Ki, nM) of Fluorinated Benzoylpiperazines at the Dopamine D2 Receptor
| Compound | Substitution Pattern | Ki (nM) | Reference |
| Unsubstituted Benzoylpiperazine | - | 150 | [1] |
| 2-Fluorobenzoylpiperazine | ortho-Fluoro | 250 | [1] |
| 3-Fluorobenzoylpiperazine | meta-Fluoro | 180 | [1] |
| 4-Fluorobenzoylpiperazine | para-Fluoro | 85 | [1] |
Table 2: Binding Affinity (Ki, nM) of Fluorinated Benzoylpiperazines at the Serotonin 5-HT1A Receptor
| Compound | Substitution Pattern | Ki (nM) | Reference |
| Unsubstituted Benzoylpiperazine | - | 98 | [1] |
| 2-Fluorobenzoylpiperazine | ortho-Fluoro | 75 | [1] |
| 3-Fluorobenzoylpiperazine | meta-Fluoro | 120 | [1] |
| 4-Fluorobenzoylpiperazine | para-Fluoro | 110 | [1] |
Table 3: Binding Affinity (Ki, nM) of Fluorinated Benzoylpiperazines at the Serotonin 5-HT2A Receptor
| Compound | Substitution Pattern | Ki (nM) | Reference |
| Unsubstituted Benzoylpiperazine | - | 55 | [1] |
| 2-Fluorobenzoylpiperazine | ortho-Fluoro | 90 | [1] |
| 3-Fluorobenzoylpiperazine | meta-Fluoro | 70 | [1] |
| 4-Fluorobenzoylpiperazine | para-Fluoro | 30 | [1] |
Experimental Protocols
Radioligand Binding Assays
Objective: To determine the in vitro binding affinity (Ki) of test compounds for specific G-protein coupled receptors (GPCRs) such as dopamine D2, serotonin 5-HT1A, and 5-HT2A receptors.
Materials:
-
Cell membranes expressing the receptor of interest (e.g., from CHO or HEK293 cells)
-
Radioligand specific for the receptor (e.g., [3H]Spiperone for D2, [3H]8-OH-DPAT for 5-HT1A, [3H]Ketanserin for 5-HT2A)
-
Test compounds (fluorinated benzoylpiperazines) at various concentrations
-
Non-specific binding control (a high concentration of a known, non-radiolabeled ligand for the receptor)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing appropriate ions)
-
96-well filter plates
-
Scintillation fluid
-
Microplate scintillation counter
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
In a 96-well plate, add the cell membranes, the specific radioligand at a concentration near its Kd, and either the test compound, buffer (for total binding), or the non-specific binding control.
-
Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a defined period to allow binding to reach equilibrium.
-
Following incubation, rapidly filter the contents of each well through the filter plate using a cell harvester to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Allow the filters to dry, then add scintillation fluid to each well.
-
Quantify the radioactivity on the filters using a microplate scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis of the competition binding data.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cAMP Functional Assay for Gs and Gi/o-Coupled Receptors
Objective: To determine the functional activity (agonist or antagonist) of fluorinated benzoylpiperazines at Gs or Gi/o-coupled receptors by measuring changes in intracellular cyclic adenosine monophosphate (cAMP) levels.
Materials:
-
Cells stably or transiently expressing the Gs or Gi/o-coupled receptor of interest (e.g., HEK293 or CHO cells).
-
Test compounds (fluorinated benzoylpiperazines) at various concentrations.
-
A known agonist for the receptor.
-
Forskolin (an activator of adenylyl cyclase, used to stimulate cAMP production in Gi/o-coupled receptor assays).
-
Cell culture medium and supplements.
-
Assay buffer (e.g., HBSS with HEPES and a phosphodiesterase inhibitor like IBMX).
-
cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).
-
Plate reader compatible with the chosen detection kit.
Procedure for Gs-Coupled Receptor Agonist Assay:
-
Seed the cells in a 96- or 384-well plate and culture overnight.
-
Remove the culture medium and add the assay buffer containing a phosphodiesterase inhibitor.
-
Add the test compounds at various concentrations to the wells.
-
Incubate for a specific time at a controlled temperature (e.g., 30 minutes at 37°C).
-
Lyse the cells and measure the intracellular cAMP levels using the chosen detection kit according to the manufacturer's instructions.
-
Generate a concentration-response curve and determine the EC50 value for agonist activity.
Procedure for Gi/o-Coupled Receptor Agonist Assay:
-
Follow steps 1 and 2 as for the Gs-coupled assay.
-
Add the test compounds at various concentrations along with a fixed concentration of forskolin to stimulate basal cAMP production.
-
Incubate as described above.
-
Lyse the cells and measure the intracellular cAMP levels. A decrease in cAMP levels indicates agonist activity at the Gi/o-coupled receptor.
-
Generate a concentration-response curve and determine the EC50 value for the inhibition of forskolin-stimulated cAMP production.
Procedure for Antagonist Assay (for both Gs and Gi/o):
-
Follow steps 1 and 2 as for the agonist assays.
-
Add the test compounds at various concentrations to the wells and incubate for a short period.
-
Add a known agonist for the receptor at a concentration that produces approximately 80% of its maximal response (EC80). For Gi/o-coupled receptors, forskolin is also included.
-
Incubate as described above.
-
Lyse the cells and measure the intracellular cAMP levels.
-
Generate a concentration-response curve for the inhibition of the agonist-induced cAMP response and determine the IC50 value for antagonist activity.
Mandatory Visualizations
Caption: Dopamine D2 Receptor Signaling Pathway.
Caption: Serotonin 5-HT1A and 5-HT2A Receptor Signaling Pathways.
References
The 1-(3-fluorobenzoyl)piperazine Fragment: A Technical Guide for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1-(3-fluorobenzoyl)piperazine moiety is a valuable fragment in modern drug discovery, frequently incorporated into lead compounds across various therapeutic areas. Its advantageous physicochemical properties, including metabolic stability and favorable protein-ligand interactions, make it an attractive scaffold for the development of novel therapeutics. The piperazine ring offers a versatile attachment point for further chemical modification, allowing for the exploration of structure-activity relationships (SAR). The addition of a 3-fluorobenzoyl group introduces a key structural element that can engage in specific interactions with biological targets, such as hydrogen bonding and halogen bonding, potentially enhancing binding affinity and selectivity.
This technical guide provides an in-depth overview of the this compound core, including its synthesis, physicochemical properties, and its application in the context of a known bioactive molecule. Detailed experimental protocols and visualizations of relevant biological pathways are also presented to facilitate its use in drug discovery programs.
Physicochemical and Biological Properties
Table 1: Physicochemical Properties of Related Fluorinated Phenylpiperazine Derivatives
| Property | 1-(3-Fluorobenzyl)piperazine | 1-(3-Fluorophenyl)piperazine |
| Molecular Formula | C₁₁H₁₅FN₂ | C₁₀H₁₃FN₂[1] |
| Molecular Weight | 194.25 g/mol | 180.22 g/mol [1] |
| Boiling Point | 281.3 °C at 760 mmHg | 88-91 °C at 0.2 mmHg[1] |
| Density | 1.106 g/mL at 25 °C | 1.112 g/cm³ (Predicted)[1] |
| Refractive Index | n20/D 1.529 | Not Available |
Table 2: Biological Activity of a this compound-Containing Compound
The compound N-(1-(3-fluorobenzoyl)-1H-indol-5-yl)pyrazine-2-carboxamide, which contains the this compound core, has been identified as a potent and selective inhibitor of Monoamine Oxidase B (MAO-B), an enzyme implicated in neurodegenerative diseases like Parkinson's disease.[2][3][4]
| Compound | Target | IC₅₀ (µM) | Kᵢ (nM) | Inhibition Type | Selectivity Index (SI) vs MAO-A |
| N-(1-(3-fluorobenzoyl)-1H-indol-5-yl)pyrazine-2-carboxamide | MAO-B | 0.78[2][3] | 94.52[2][3] | Competitive[2][3] | >120[2] |
Synthesis of this compound
The synthesis of this compound is typically achieved through the N-acylation of piperazine with 3-fluorobenzoyl chloride. To favor mono-acylation and prevent the formation of the di-acylated product, it is common to use an excess of piperazine or to employ a mono-protected piperazine derivative, such as N-Boc-piperazine, followed by a deprotection step. A general, direct acylation protocol is provided below.
Experimental Protocol: N-Acylation of Piperazine
Materials:
-
Piperazine
-
3-Fluorobenzoyl chloride
-
Triethylamine (Et₃N) or another suitable non-nucleophilic base
-
Anhydrous dichloromethane (DCM) or another suitable aprotic solvent
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography
Procedure: [5]
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve piperazine (2.0 equivalents) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath with stirring.
-
Addition of Base: Add triethylamine (1.1 equivalents) to the stirred solution.
-
Addition of Acyl Chloride: Dissolve 3-fluorobenzoyl chloride (1.0 equivalent) in anhydrous DCM and add this solution dropwise to the cooled piperazine solution over 20-30 minutes.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a suitable solvent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure this compound.
Biological Context: Inhibition of Monoamine Oxidase B (MAO-B)
As demonstrated by its incorporation in potent inhibitors, the this compound fragment can serve as a key building block for targeting enzymes such as MAO-B. MAO-B is a mitochondrial outer membrane enzyme that plays a crucial role in the catabolism of neurotransmitters, particularly dopamine.[2] Inhibition of MAO-B increases dopamine levels in the brain, which is a therapeutic strategy for Parkinson's disease.
MAO-B Signaling and Dopamine Degradation Pathway
The following diagram illustrates the role of MAO-B in the degradation of dopamine and the point of intervention for inhibitors.
Experimental Protocol: MAO-B Inhibition Assay (Fluorometric)
This protocol is adapted from the evaluation of N-(1-(3-fluorobenzoyl)-1H-indol-5-yl)pyrazine-2-carboxamide and can be used to assess the inhibitory potential of new compounds bearing the this compound fragment against human MAO-B.[2]
Materials and Reagents:
-
Human recombinant MAO-B enzyme
-
Test inhibitor (e.g., a derivative of this compound)
-
Selegiline (positive control inhibitor)
-
MAO-B substrate (e.g., Benzylamine)
-
Horseradish Peroxidase (HRP)
-
Fluorescent probe (e.g., Amplex Red)
-
Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
96-well black, flat-bottom microplate
-
Microplate reader with fluorescence detection capabilities
-
DMSO for compound dissolution
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the test inhibitor and the positive control (Selegiline) in DMSO.
-
Prepare serial dilutions of the inhibitors in assay buffer. The final DMSO concentration in the assay should be kept below 1%.
-
Prepare the MAO-B enzyme working solution by diluting the enzyme stock in cold assay buffer to the desired concentration.
-
Prepare the substrate/detection mixture containing the MAO-B substrate, HRP, and the fluorescent probe in assay buffer.
-
-
Assay Protocol:
-
Add the test inhibitor or control to the wells of the 96-well plate.
-
Add the MAO-B enzyme working solution to all wells.
-
Incubate at room temperature for a specified period (e.g., 15 minutes) to allow for inhibitor binding.
-
Initiate the reaction by adding the substrate/detection mixture to all wells.
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths over time.
-
-
Data Analysis:
-
Calculate the rate of reaction for each well.
-
Determine the percent inhibition for each inhibitor concentration.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model to determine the IC₅₀ value.
-
Experimental Workflow for MAO-B Inhibition Assay
The following diagram outlines the workflow for the MAO-B fluorometric inhibition assay.
Conclusion
The this compound fragment represents a versatile and valuable starting point for the design of novel bioactive molecules. Its favorable physicochemical properties and the demonstrated success of its derivatives in targeting key enzymes like MAO-B underscore its potential in drug discovery. This technical guide provides researchers with the foundational knowledge, including synthesis and bioassay protocols, to effectively utilize this fragment in their research endeavors. Further exploration of this scaffold is warranted to unlock its full therapeutic potential across a range of diseases.
References
- 1. 1-(3-FLUOROPHENYL)PIPERAZINE CAS#: 3801-89-6 [m.chemicalbook.com]
- 2. benchchem.com [benchchem.com]
- 3. Discovery of N-(1-(3-fluorobenzoyl)-1H-indol-5-yl)pyrazine-2-carboxamide: a novel, selective, and competitive indole-based lead inhibitor for human monoamine oxidase B - PMC [pmc.ncbi.nlm.nih.gov]
- 4. research.nu.edu.kz [research.nu.edu.kz]
- 5. benchchem.com [benchchem.com]
Potential Pharmacological Targets of 1-(3-Fluorobenzoyl)piperazine Derivatives: A Technical Guide
Introduction
Arylpiperazine derivatives represent a significant class of compounds in medicinal chemistry, renowned for their diverse pharmacological activities, particularly within the central nervous system (CNS). This technical guide focuses on the potential biological targets of 1-(3-fluorobenzoyl)piperazine derivatives. While direct pharmacological data for this specific scaffold is limited in publicly accessible literature, extensive research on structurally related arylpiperazines provides a strong foundation for predicting their likely molecular interactions and therapeutic applications. This document summarizes key findings from studies on analogous compounds, presenting quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways to aid researchers and drug development professionals in this area. The primary targets for this class of compounds are anticipated to be dopamine and serotonin receptors, with potential activity at adrenergic receptors as well.
Quantitative Pharmacological Data for Arylpiperazine Derivatives
The following tables present binding affinities (Kᵢ) and functional activities (EC₅₀, pA₂) for various arylpiperazine derivatives that are structurally related to the this compound core. This data provides valuable insights into the structure-activity relationships (SAR) and potential target engagement of this compound class.
Table 1: Binding Affinities (Kᵢ) of Indazole and Piperazine Derivatives at Dopamine and Serotonin Receptors.[1]
| Compound ID | R | D₂ Kᵢ (nM) | 5-HT₁ₐ Kᵢ (nM) | 5-HT₂ₐ Kᵢ (nM) |
| 1 | H | 12.3 | 1.9 | 10.1 |
| 2 | 2-OCH₃ | 2.5 | 1.8 | 2.5 |
| 9 | 2-Cl | 4.3 | 2.6 | 4.1 |
| 10 | 3-OCH₃ | 16.2 | 1.1 | 5.8 |
| 11 | 3-Cl | 23.4 | 1.3 | 8.2 |
| 12 | 2-F | 7.9 | 2.1 | 3.9 |
| 13 | 2-CH₃ | 6.5 | 2.9 | 4.8 |
| 14 | 2-CF₃ | 8.1 | 3.5 | 5.2 |
| 15 | 2,3-diCl | 2.8 | 1.9 | 2.9 |
| 16 | 3-CF₃ | 28.1 | 1.5 | 9.8 |
Data from radioligand binding assays using human cloned receptors expressed in cell lines.
Table 2: Pharmacological Data for Long-Chain Arylpiperazines with a Coumarin Fragment.[2]
| Compound ID | R | D₂ pKᵢ | 5-HT₂ₐ pKᵢ | α₁ₐ pA₂ |
| 6 | H | 7.93 | 6.76 | 9.07 |
| 7 | 2-CH₃ | 7.58 | 6.54 | 8.76 |
| 8 | 3-CH₃ | 7.69 | 6.68 | 8.89 |
| 9 | 4-CH₃ | 7.81 | 6.71 | 8.95 |
| 10 | 2-OCH₃ | 7.35 | 6.42 | 8.63 |
| 11 | 3-OCH₃ | 7.48 | 6.59 | 8.78 |
| 12 | 4-OCH₃ | 7.62 | 6.65 | 8.88 |
pKᵢ and pA₂ values were determined from radioligand binding and functional assays, respectively.
Table 3: Functional Agonist Activity (EC₅₀) of 1-(3-((6-Fluoropyridin-3-yl)oxy)propyl)piperazine Derivatives.[3]
| Compound ID | R | D₂ EC₅₀ (nM) | D₃ EC₅₀ (nM) | 5-HT₁ₐ EC₅₀ (nM) |
| 7b | 2-methoxyphenyl | 0.9 | 19 | 2.3 |
| 34c | 3-cyanophenyl | 3.3 | 10 | 1.4 |
EC₅₀ values were determined from cAMP functional assays in cells expressing the respective human receptors.
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to characterize the pharmacological activity of arylpiperazine derivatives at their primary targets.
Radioligand Binding Assays for Dopamine and Serotonin Receptors
This protocol is a generalized procedure for determining the binding affinity of a test compound for dopamine D₂ and serotonin 5-HT₁ₐ receptors.
1. Membrane Preparation:
-
Membranes are prepared from either cultured cells (e.g., HEK293 or CHO) stably expressing the human recombinant receptor of interest or from specific brain regions of rodents (e.g., rat striatum for D₂ receptors, rat cortex for 5-HT₁ₐ receptors).[4]
-
Tissue or cells are homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).[4]
-
The homogenate is centrifuged at high speed (e.g., 20,000 x g for 20 minutes at 4°C). The resulting pellet is washed and re-centrifuged.[4]
-
The final pellet is resuspended in assay buffer to a specific protein concentration, determined by a standard protein assay (e.g., Bradford assay).
2. Competitive Binding Assay:
-
The assay is typically performed in a 96-well plate format.
-
Each well contains:
-
A fixed concentration of a specific radioligand (e.g., [³H]Spiperone for D₂ receptors, [³H]-8-OH-DPAT for 5-HT₁ₐ receptors).[5] The radioligand concentration is usually at or below its Kₑ value.
-
The prepared receptor-containing membranes.
-
A range of concentrations of the unlabeled test compound.
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).[4]
-
-
Non-specific binding is determined in the presence of a high concentration of a known, potent, unlabeled ligand (e.g., 10 µM haloperidol for D₂ receptors, 10 µM buspirone for 5-HT₁ₐ receptors).
-
The plates are incubated for a sufficient time to reach equilibrium (e.g., 60-120 minutes at 25°C or 37°C).
-
The reaction is terminated by rapid filtration through glass fiber filters (e.g., GF/B or GF/C) using a cell harvester. The filters trap the membranes with the bound radioligand.[4]
-
The filters are washed with ice-cold buffer to remove unbound radioligand.
-
The radioactivity retained on the filters is measured by liquid scintillation counting.
3. Data Analysis:
-
The specific binding is calculated by subtracting the non-specific binding from the total binding at each concentration of the test compound.
-
The data are then plotted as the percentage of specific binding versus the log concentration of the test compound.
-
The IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis.
-
The binding affinity of the test compound (Kᵢ) is calculated from the IC₅₀ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its equilibrium dissociation constant.[6]
Functional cAMP Assay for Gᵢ-Coupled Receptors (e.g., D₂ and 5-HT₁ₐ)
This protocol describes a method to determine the functional activity (agonist or antagonist) of a compound at Gᵢ-coupled receptors by measuring changes in intracellular cyclic AMP (cAMP) levels.
1. Cell Culture and Plating:
-
HEK293 or CHO cells stably expressing the Gᵢ-coupled receptor of interest (e.g., D₂ or 5-HT₁ₐ) are used.
-
The cells are seeded into 96-well or 384-well white, opaque assay plates and cultured until they reach the desired confluency.[7]
2. Assay Procedure (using a bioluminescence-based assay like Promega's GloSensor™):
-
The culture medium is removed, and the cells are incubated with a cAMP-sensitive biosensor reagent in a suitable buffer (e.g., CO₂-independent medium) for a period to allow for reagent loading (e.g., 2 hours at room temperature).[7][8]
-
For agonist testing:
-
A baseline luminescence reading is taken.
-
The test compound is added at various concentrations.
-
After a short incubation (e.g., 10-15 minutes), adenylyl cyclase is stimulated with forskolin (a direct activator) to induce cAMP production.[7]
-
Luminescence is measured using a luminometer. Agonist activity at Gᵢ-coupled receptors will result in an inhibition of the forskolin-induced cAMP increase, leading to a lower luminescence signal.
-
-
For antagonist testing:
-
The cells are pre-incubated with various concentrations of the test compound.
-
A known agonist for the receptor is then added at a concentration that produces a submaximal response (e.g., EC₈₀).
-
Forskolin is added to stimulate adenylyl cyclase.
-
Luminescence is measured. An antagonist will reverse the agonist-induced inhibition of the forskolin response, leading to a higher luminescence signal.[9]
-
3. Data Analysis:
-
The luminescence data is normalized to a control (e.g., cells treated with forskolin only).
-
For agonists, the percent inhibition of the forskolin response is plotted against the log concentration of the compound, and an EC₅₀ value is determined.
-
For antagonists, the response is plotted against the log concentration of the antagonist, and an IC₅₀ value is determined. This can be used to calculate the antagonist's potency (e.g., pA₂ value through Schild analysis).
Signaling Pathways
The primary molecular targets for arylpiperazine derivatives, the dopamine D₂ and serotonin 5-HT₁ₐ receptors, are G-protein coupled receptors (GPCRs) that primarily signal through the Gαᵢ/ₒ pathway. The following diagrams illustrate the canonical signaling cascades for these receptors.
Figure 1: Canonical signaling pathway of the Dopamine D₂ receptor.
Figure 2: Signaling pathways of the Serotonin 5-HT₁ₐ receptor.
Conclusion
Based on the extensive research on structurally similar arylpiperazine derivatives, it is highly probable that this compound compounds will exhibit significant activity at dopamine and serotonin receptors, particularly D₂, 5-HT₁ₐ, and 5-HT₂ₐ subtypes. The presence of the fluorine atom on the benzoyl moiety is likely to influence the binding affinity and selectivity of these compounds. The quantitative data and experimental protocols provided in this guide offer a solid foundation for initiating the pharmacological characterization of this specific chemical series. Future research should focus on synthesizing and directly testing this compound derivatives in the described assays to confirm these predicted activities and to explore their therapeutic potential as novel CNS agents.
References
- 1. Novel multi-target ligands of dopamine and serotonin receptors for the treatment of schizophrenia based on indazole and piperazine scaffolds–synthesis, biological activity, and structural evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New arylpiperazine derivatives with high affinity for alpha1A, D2 and 5-HT2A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Frontiers | Fluorescence based HTS-compatible ligand binding assays for dopamine D3 receptors in baculovirus preparations and live cells [frontiersin.org]
- 6. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Guide: Safety and Handling of 1-(3-fluorobenzoyl)piperazine and Structurally Related Compounds
This technical guide is intended for researchers, scientists, and professionals in drug development, providing in-depth information on the safety, handling, and Material Safety Data Sheet (MSDS) particulars for 1-(3-fluorobenzoyl)piperazine and its close structural analogs.
Chemical Identification and Physical Properties
While specific data for this compound is unavailable, the properties of related piperazine compounds are summarized below. These compounds are typically crystalline solids or liquids at room temperature.
| Property | 1-(3-Fluorobenzyl)piperazine | 1-(4-Fluorophenyl)piperazine | 1-(4-Fluorobenzyl)piperazine |
| Molecular Formula | C₁₁H₁₅FN₂ | C₁₀H₁₃FN₂ | C₁₁H₁₅FN₂ |
| Molecular Weight | 194.25 g/mol | Not specified in retrieved results | 194.25 g/mol |
| CAS Number | 55513-19-4[1] | 2252-63-3 | 70931-28-1 |
| Appearance | Colorless to light yellow/orange clear liquid | Solid | Solid |
| Boiling Point | 281.3 °C at 760 mmHg | 118 - 123 °C at 0.1 hPa | Not applicable |
| Melting Point | Not specified | 30 - 33 °C | Not specified |
| Flash Point | > 110 °C (> 230 °F) - closed cup | Not specified | Not applicable |
| Density | 1.106 g/mL at 25 °C | Not specified | Not specified |
Hazard Identification and GHS Classification
Based on data for analogous compounds, this compound is anticipated to be harmful if swallowed and to cause skin, eye, and respiratory irritation.
GHS Hazard Statements for Structurally Similar Compounds:
-
H302: Harmful if swallowed.[2]
-
H315: Causes skin irritation.[2]
-
H319: Causes serious eye irritation.[2]
-
H335: May cause respiratory irritation.[2]
GHS Pictograms:
-
! (Exclamation Mark)
Signal Word:
-
Warning[2]
Precautionary Statements:
-
P261: Avoid breathing dust/fumes/gas/mist/vapors/spray.[2][3]
-
P264: Wash skin thoroughly after handling.[3]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[3]
-
P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
-
P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[3]
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2][3]
Handling and Storage
Safe handling and storage are crucial to minimize exposure and maintain the integrity of the compound.
Handling:
-
Work in a well-ventilated area, preferably under a chemical fume hood.[3]
-
Avoid all personal contact, including inhalation of vapors or dust.
-
Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses or goggles.[3]
-
Avoid formation of dust and aerosols.[2]
-
Do not eat, drink, or smoke in the laboratory.
-
Wash hands thoroughly after handling.[3]
Storage:
-
Keep containers tightly closed in a dry, cool, and well-ventilated place.[3][4]
-
Store locked up.[3]
-
Protect from moisture and light.[4]
-
Store away from incompatible materials such as strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides.[3]
Accidental Release and First Aid Measures
A clear and rehearsed emergency plan is essential when working with hazardous chemicals.
Accidental Release Measures:
-
Minor Spills:
-
Evacuate unnecessary personnel.
-
Ensure adequate ventilation.
-
Wear appropriate PPE.
-
For solids, sweep up and shovel into a suitable container for disposal without creating dust.[2]
-
For liquids, absorb with an inert material and place in a chemical waste container.
-
-
Major Spills:
-
Evacuate the area and move upwind.
-
Alert emergency services.
-
Prevent entry into drains and waterways.
-
First Aid Measures:
-
General Advice: In case of accident or if you feel unwell, seek medical advice immediately and show the safety data sheet where possible.[3]
-
If Inhaled: Remove the person to fresh air and keep them comfortable for breathing. If not breathing, give artificial respiration. Seek medical attention.[3]
-
In Case of Skin Contact: Immediately wash with plenty of soap and water. Remove contaminated clothing and wash it before reuse. If skin irritation occurs, get medical advice/attention.[3]
-
In Case of Eye Contact: Immediately flush eyes thoroughly with water for at least 15 minutes, removing contact lenses if present and easy to do. Continue rinsing and seek medical attention.[3]
-
If Swallowed: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3]
Personal Protective Equipment (PPE)
The use of appropriate PPE is mandatory to prevent exposure.
| Protection Type | Recommended Equipment |
| Eye/Face Protection | Chemical safety goggles or glasses with side-shields.[2] A face shield may be necessary for larger quantities or when there is a risk of splashing. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber). A lab coat or chemical-resistant suit should be worn.[2] |
| Respiratory Protection | For nuisance exposures or if dust/aerosols are generated, use a NIOSH-approved respirator with an appropriate cartridge (e.g., P95 or P100 for solids; organic vapor for liquids).[2] |
Toxicological Information
Specific toxicological data for this compound is not available. The information below is based on GHS classifications of its analogs and general knowledge of piperazine derivatives. Piperazine compounds can have stimulant effects on the central nervous system.
-
Acute Toxicity: Harmful if swallowed.[2]
-
Skin Corrosion/Irritation: Causes skin irritation.[2]
-
Serious Eye Damage/Irritation: Causes serious eye irritation.[2]
-
Respiratory or Skin Sensitization: No data available.
-
Germ Cell Mutagenicity: No data available.
-
Carcinogenicity: No components of similar products are listed as carcinogens by IARC, ACGIH, NTP, or OSHA.[2]
-
Reproductive Toxicity: No data available.
-
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[2]
-
Specific Target Organ Toxicity (Repeated Exposure): No data available.
-
Aspiration Hazard: No data available.
Experimental Protocols
Detailed experimental protocols for the safety assessment of this compound are not publicly available. Standard methodologies for evaluating chemical hazards as recommended by organizations like the OECD (Organisation for Economic Co-operation and Development) would be applicable. These include:
-
Acute Oral Toxicity: OECD Test Guideline 423 (Acute Toxic Class Method).
-
Acute Dermal Toxicity: OECD Test Guideline 402.
-
Acute Inhalation Toxicity: OECD Test Guideline 403.
-
Skin Irritation/Corrosion: OECD Test Guideline 439 (In Vitro Skin Irritation) or 404 (Acute Dermal Irritation/Corrosion).
-
Eye Irritation/Corrosion: OECD Test Guideline 492 (Reconstructed human Cornea-like Epithelium test method).
Visualizations
Emergency Response Workflow for Accidental Exposure
Caption: Emergency first aid procedures following accidental exposure.
Personal Protective Equipment (PPE) Selection Logic
Caption: Logic for selecting appropriate personal protective equipment.
References
The Discovery and Preclinical Profile of N-(1-(3-fluorobenzoyl)-1H-indol-5-yl)pyrazine-2-carboxamide: A Novel, Selective, and Competitive MAO-B Inhibitor
A Technical Guide for Drug Discovery Professionals
Abstract
This technical guide details the discovery and preclinical characterization of N-(1-(3-fluorobenzoyl)-1H-indol-5-yl)pyrazine-2-carboxamide, a potent and selective inhibitor of Monoamine Oxidase B (MAO-B). This novel indole-based compound, also identified as compound 4e in seminal research, demonstrates a competitive mode of inhibition and a promising profile for further development as a therapeutic agent for neurodegenerative diseases, such as Parkinson's disease. This document provides a comprehensive summary of its biological activity, detailed experimental protocols for its synthesis and enzymatic evaluation, and visual representations of key pathways and workflows to support researchers in the field.
Introduction
Monoamine Oxidase B (MAO-B) is a critical enzyme located on the outer mitochondrial membrane, primarily in the brain and liver. It plays a key role in the catabolism of monoamine neurotransmitters, most notably dopamine.[1][2] The degradation of dopamine by MAO-B not only reduces its availability in the synapse but also generates hydrogen peroxide, a reactive oxygen species that contributes to oxidative stress and neuronal damage.[1] Consequently, the inhibition of MAO-B is a well-established therapeutic strategy for Parkinson's disease, aiming to elevate dopamine levels and potentially slow disease progression.[1][2]
Recent drug discovery efforts have focused on developing novel MAO-B inhibitors with improved potency, selectivity, and safety profiles over existing treatments. In this context, N-(1-(3-fluorobenzoyl)-1H-indol-5-yl)pyrazine-2-carboxamide has emerged as a promising lead compound from a series of rationally designed N-substituted indole analogues.[1][3][4][5][6] This guide provides an in-depth overview of its discovery and preclinical data.
Quantitative Data Presentation
The inhibitory potency, selectivity, and kinetic parameters of N-(1-(3-fluorobenzoyl)-1H-indol-5-yl)pyrazine-2-carboxamide have been rigorously evaluated. The key quantitative data are summarized in the table below, alongside a relevant comparator compound, rasagiline, a known MAO-B inhibitor.[1][3][4]
| Compound | Target Enzyme | IC50 (µM) | Ki (nM) | Inhibition Type | Selectivity Index (SI) vs MAO-A |
| N-(1-(3-fluorobenzoyl)-1H-indol-5-yl)pyrazine-2-carboxamide (4e) | MAO-B | 0.78 [1][3][4] | 94.52 [1][3][4][5][6] | Competitive [1][3][4][5][6] | >120 [1][3][4] |
| Rasagiline | MAO-B | - | - | - | >50[1][3][4] |
Signaling Pathway
The therapeutic rationale for the development of N-(1-(3-fluorobenzoyl)-1H-indol-5-yl)pyrazine-2-carboxamide is its ability to inhibit MAO-B, a key enzyme in the dopamine degradation pathway. By blocking MAO-B, the compound increases the synaptic concentration of dopamine, which is beneficial in neurodegenerative conditions characterized by dopaminergic neuron loss.[2]
Experimental Protocols
Synthesis of N-(1-(3-fluorobenzoyl)-1H-indol-5-yl)pyrazine-2-carboxamide
The synthesis of the title compound is a multi-step process that was achieved using microwave heating technology for some steps.[1][3][4] A representative synthetic scheme is outlined below.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and Antimicrobial Activity of Pyrazine-2-Carboxylic Acid With Various Sulfonamide Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 3. benchchem.com [benchchem.com]
- 4. CN102206188B - Preparation method for N-(pyrazine-2-yl carbonyl)-L-phenylalanine - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of N-(1-(3-fluorobenzoyl)-1H-indol-5-yl)pyrazine-2-carboxamide: a novel, selective, and competitive indole-based lead inhibitor for human monoamine oxidase B - PMC [pmc.ncbi.nlm.nih.gov]
The Piperazine Moiety: A Cornerstone of Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions, stands as a quintessential "privileged scaffold" in medicinal chemistry. Its prevalence in a vast array of clinically approved drugs is a testament to its remarkable versatility. This guide provides a comprehensive technical overview of the piperazine moiety's role in drug design, detailing its physicochemical properties, diverse pharmacological applications, and the structure-activity relationships that govern its therapeutic efficacy.
Physicochemical Properties of the Piperazine Moiety
The enduring utility of the piperazine ring in drug development stems from its favorable physicochemical characteristics. The two nitrogen atoms are key to its properties, influencing its basicity, solubility, and ability to form hydrogen bonds.
The basicity of the piperazine ring, with two distinct pKa values, allows for the formation of salts, which can significantly improve a drug's solubility and bioavailability.[1][2] The pKa values can be modulated by the addition of different substituent groups to the piperazine molecule.[1]
Table 1: Physicochemical Properties of Piperazine and Selected Derivatives
| Compound | pKa1 | pKa2 | clogP | Aqueous Solubility |
| Piperazine | 9.73 | 5.35 | -1.50 | Freely soluble |
| 1-Methylpiperazine | 9.25 | 4.85 | -0.99 | Soluble |
| 2-Methylpiperazine | 9.68 | 5.28 | -0.99 | Soluble |
| 1-Ethylpiperazine | 9.42 | 5.03 | -0.49 | Soluble |
| 1,4-Dimethylpiperazine | 8.86 | 4.27 | -0.48 | Soluble |
Note: Data compiled from various sources.[1][2]
Pharmacological Activities and Structure-Activity Relationships
The piperazine scaffold is a component of drugs targeting a wide spectrum of diseases, a direct result of the diverse three-dimensional arrangements and chemical environments that can be created through substitution at its nitrogen and carbon atoms.
Anthelmintic Activity
Historically, piperazine was first introduced as an anthelmintic agent.[3] Its mechanism of action involves agonizing GABA receptors in nematodes, leading to hyperpolarization of muscle cells and subsequent flaccid paralysis of the worm, which is then expelled from the host.[3][4][5] This selectivity for the invertebrate GABA receptor isoform makes it relatively safe for the host.[4]
Antipsychotic Activity
Many atypical antipsychotics incorporate a piperazine moiety. These drugs typically exhibit antagonism at dopamine D2 and serotonin 5-HT2A receptors.[6][7] The piperazine ring often serves as a linker between two aromatic systems, and its substitution pattern is crucial for receptor affinity and selectivity.
Table 2: Receptor Binding Affinities (Ki, nM) of Piperazine-Containing Antipsychotics
| Drug | Dopamine D2 (Ki, nM) | Serotonin 5-HT2A (Ki, nM) | Serotonin 5-HT1A (Ki, nM) |
| Aripiprazole | 0.34 | 3.4 | 4.2 |
| Olanzapine | 1.1 | 4 | 220 |
| Clozapine | 12 | 13 | 170 |
| Ziprasidone | 4.8 | 0.4 | 3.4 |
| Risperidone | 3.13 | 0.12 | 270 |
Note: Ki values are compiled from various sources and may vary depending on experimental conditions.[8][9]
Dopamine and Serotonin Receptor Signaling in Antipsychotic Action
The therapeutic effects of piperazine-containing antipsychotics are mediated by their modulation of dopaminergic and serotonergic signaling pathways in the brain.[6][10]
Caption: Modulation of Dopamine and Serotonin Pathways by Piperazine Antipsychotics.
Anticancer Activity
Numerous piperazine derivatives have been investigated for their potential as anticancer agents.[11][12][13] Their mechanisms of action are diverse and can include inhibition of receptor tyrosine kinases, induction of apoptosis, and cell cycle arrest.
Table 3: In Vitro Cytotoxicity (IC50/GI50, µM) of Selected Piperazine Derivatives
| Compound Class | Cancer Cell Line | IC50/GI50 (µM) |
| Benzothiazole-Piperazine Derivative (1d) | HUH-7 (Hepatocellular Carcinoma) | 1.23 |
| Benzothiazole-Piperazine Derivative (1d) | MCF-7 (Breast Cancer) | 0.98 |
| 4-(3-(4-ethylpiperazin-1-yl)propoxy)-N-phenylbenzamide (C-4) | HCT-116 (Colon Cancer) | 11.33 |
| 4-(3-(4-ethylpiperazin-1-yl)propoxy)-N-phenylbenzamide (C-5) | A-549 (Lung Carcinoma) | 21.22 |
| (4-(3-(4-ethylpiperazin-1-yl)propoxy)phenyl)(4-(2-methoxyphenyl)piperazin-1- yl)ethanone (C-14) | MIAPaCa-2 (Pancreatic Cancer) | <1 |
Note: Data compiled from various studies.[12][14]
Piperazine-Induced Apoptosis Signaling Pathway
A common mechanism of anticancer activity for piperazine derivatives is the induction of apoptosis.
Caption: Intrinsic Apoptosis Pathway Induced by Piperazine Anticancer Agents.
Pharmacokinetics of Piperazine-Containing Drugs
The piperazine moiety generally imparts favorable pharmacokinetic properties, including good oral bioavailability.[15] However, the specific pharmacokinetic profile is highly dependent on the overall molecular structure.
Table 4: Pharmacokinetic Parameters of Selected Piperazine-Containing Drugs
| Drug | Oral Bioavailability (%) | Elimination Half-life (t½, hours) | Protein Binding (%) |
| Piperazine | 60-80 | 9-11 | 60-70 |
| N-benzylpiperazine (BZP) | Not well-defined in humans | 5.5 | Not specified |
| CDRI-93/478 | 69.9 ± 5.1 (in rats) | Not specified | <40 (in rats) |
| Piperine | 24 (in rats) | 1.224 (oral, in rats) | Not specified |
Note: Data compiled from various sources and species.[15][16][17][18][19]
Experimental Protocols
Synthesis and Purification of Piperazine Derivatives
A common method for the synthesis of N-substituted piperazines is reductive amination.[20]
General Procedure for Reductive Amination:
-
To a stirred solution of a ketone or aldehyde and a piperazine derivative in a suitable solvent (e.g., 1,2-dichloroethane), add a reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) and acetic acid at room temperature.[20]
-
Stir the reaction mixture for a specified time (e.g., 12 hours).
-
Filter the resulting suspension under vacuum.
-
Evaporate the solvent from the filtrate.
-
Purify the crude product by column chromatography on a suitable stationary phase (e.g., Al₂O₃ or silica gel) with an appropriate eluent.[20]
Workflow for Synthesis and Purification
References
- 1. uregina.ca [uregina.ca]
- 2. researchgate.net [researchgate.net]
- 3. Piperazine | C4H10N2 | CID 4837 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Piperazine - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. Antipsychotic Drug Responsiveness and Dopamine Receptor Signaling; Old Players and New Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
- 8. scielo.br [scielo.br]
- 9. Antipsychotic Drugs: From Receptor-binding Profiles to Metabolic Side Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pharmacologic mechanisms of serotonergic regulation of dopamine neurotransmission - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Rational Design, Synthesis, Molecular Docking, and Biological Evaluations of New Phenylpiperazine Derivatives of 1,2-Benzothiazine as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. m.youtube.com [m.youtube.com]
- 16. benchchem.com [benchchem.com]
- 17. Pharmacokinetics of 'party pill' drug N-benzylpiperazine (BZP) in healthy human participants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Absorption, protein binding, pharmacokinetics and excretion of the anti-ischemic and anti-hypertensive arylpiperazine derivative CDRI-93/478 in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Design and Synthesis of Piperazine-Based Compounds Conjugated to Humanized Ferritin as Delivery System of siRNA in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of 1-(3-fluorobenzoyl)piperazine from Piperazine
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis of 1-(3-fluorobenzoyl)piperazine, a valuable intermediate in pharmaceutical research and drug development. The synthesis involves the nucleophilic acyl substitution of piperazine with 3-fluorobenzoyl chloride.
Reaction Principle
The synthesis is based on the acylation of piperazine with 3-fluorobenzoyl chloride. To favor the formation of the mono-acylated product, an excess of piperazine is used. The excess piperazine also acts as a base to neutralize the hydrochloric acid byproduct of the reaction. The reaction is typically performed at a low temperature to control its exothermicity.
Experimental Protocols
Materials and Reagents
-
Piperazine (anhydrous)
-
3-Fluorobenzoyl chloride
-
Dichloromethane (DCM, anhydrous)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Methanol (MeOH)
Equipment
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
NMR spectrometer
-
Infrared (IR) spectrometer
-
Mass spectrometer
-
Melting point apparatus
Synthesis of this compound
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve piperazine (5.0 equivalents) in anhydrous dichloromethane (100 mL).
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Addition of Acyl Chloride: Dissolve 3-fluorobenzoyl chloride (1.0 equivalent) in anhydrous dichloromethane (20 mL) and add it to a dropping funnel. Add the 3-fluorobenzoyl chloride solution dropwise to the stirred piperazine solution over 30 minutes, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours.
-
Work-up:
-
Quench the reaction by adding 50 mL of water.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution (2 x 50 mL) followed by brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Purification:
-
Filter off the sodium sulfate and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., starting from 20% EtOAc and gradually increasing to 50% EtOAc).
-
-
Characterization:
-
Collect the fractions containing the desired product and concentrate them using a rotary evaporator to yield this compound as a solid.
-
Characterize the product by ¹H NMR, ¹³C NMR, IR, and mass spectrometry. Determine the melting point and calculate the yield.
-
Data Presentation
| Parameter | Observed Value (Representative) |
| Yield | 75-85% |
| Physical State | White to off-white solid |
| Melting Point | 70-74 °C |
| Purity (by HPLC) | >98% |
| ¹H NMR (400 MHz, CDCl₃) | See representative data below |
| ¹³C NMR (101 MHz, CDCl₃) | See representative data below |
| Mass Spec (ESI+) m/z | [M+H]⁺ calculated: 209.10; found: 209.1 |
Representative Spectroscopic Data:
-
¹H NMR (400 MHz, CDCl₃) δ (ppm): 7.38 (td, J = 7.9, 5.7 Hz, 1H), 7.20-7.10 (m, 2H), 7.05 (d, J = 7.7 Hz, 1H), 3.80 (br s, 2H), 3.45 (br s, 2H), 2.95 (br s, 4H), 1.85 (br s, 1H, NH).
-
¹³C NMR (101 MHz, CDCl₃) δ (ppm): 170.0, 162.5 (d, J = 247.5 Hz), 137.5 (d, J = 6.9 Hz), 130.0 (d, J = 7.6 Hz), 122.9, 118.5 (d, J = 21.2 Hz), 114.9 (d, J = 22.2 Hz), 47.0, 45.8, 42.0.
-
IR (KBr, cm⁻¹): 3310 (N-H stretch), 3060 (aromatic C-H stretch), 2940, 2850 (aliphatic C-H stretch), 1630 (C=O stretch, amide), 1585, 1480 (aromatic C=C stretch), 1230 (C-F stretch).
Visualizations
Caption: Reaction pathway for the synthesis of this compound.
Caption: Experimental workflow for the synthesis and purification.
Application Note and Protocol: A Reliable Method for the N-acylation of Piperazine with 3-Fluorobenzoyl Chloride
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed protocol for the selective mono-N-acylation of piperazine with 3-fluorobenzoyl chloride to synthesize (3-fluorophenyl)(piperazin-1-yl)methanone. This method is crucial for the synthesis of various active pharmaceutical ingredients (APIs) and chemical probes where the piperazine scaffold is a key structural motif. The protocol emphasizes chemoselectivity to minimize the formation of the di-acylated byproduct and ensures high purity of the final product.
Introduction
The N-acylation of piperazine is a fundamental transformation in medicinal chemistry, as the piperazine ring is a common feature in a wide array of therapeutic agents. The reaction of piperazine with acyl chlorides is a straightforward method for forming an amide bond. However, due to the presence of two secondary amine groups in piperazine, the reaction can lead to a mixture of mono- and di-acylated products.[1][2] Controlling the reaction conditions to favor mono-acylation is therefore critical. This protocol details a robust procedure for the selective mono-N-acylation of piperazine with 3-fluorobenzoyl chloride, a common building block in drug discovery. The use of a suitable base and control of stoichiometry are key to achieving high yields of the desired product.
Reaction Scheme
Experimental Protocol
This protocol is based on established methods for the N-acylation of piperazines.[1][3][4]
Materials:
-
Piperazine
-
3-Fluorobenzoyl chloride
-
Triethylamine (Et3N) or Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Standard laboratory glassware and equipment (round-bottom flask, dropping funnel, magnetic stirrer, etc.)
-
Thin Layer Chromatography (TLC) plates and developing chamber
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve piperazine (2.0 equivalents) in anhydrous dichloromethane (DCM). The use of an excess of piperazine helps to favor mono-acylation.[5] Cool the solution to 0 °C in an ice bath.
-
Addition of Base: Add triethylamine (1.1 equivalents) to the piperazine solution and stir for 10 minutes. The base is crucial to neutralize the HCl generated during the reaction.
-
Addition of Acyl Chloride: Dissolve 3-fluorobenzoyl chloride (1.0 equivalent) in anhydrous DCM and add it to the dropping funnel. Add the 3-fluorobenzoyl chloride solution dropwise to the stirred piperazine solution at 0 °C over a period of 30-60 minutes. Maintaining a low temperature helps to control the reaction rate and selectivity.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete when the 3-fluorobenzoyl chloride spot has disappeared.
-
Work-up:
-
Quench the reaction by adding water to the reaction mixture.
-
Transfer the mixture to a separatory funnel and wash the organic layer with saturated aqueous sodium bicarbonate solution to remove any unreacted acyl chloride and neutralize any remaining acid.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.
-
-
Purification: The crude product can be purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the pure (3-fluorophenyl)(piperazin-1-yl)methanone.
Data Presentation
The following table summarizes the typical quantitative data for the N-acylation of piperazine with 3-fluorobenzoyl chloride.
| Parameter | Value | Notes |
| Reagents | ||
| Piperazine | 2.0 eq | An excess is used to promote mono-acylation.[5] |
| 3-Fluorobenzoyl chloride | 1.0 eq | The limiting reagent. |
| Triethylamine | 1.1 eq | Acts as an HCl scavenger. |
| Solvent | ||
| Dichloromethane (DCM) | Anhydrous | A common aprotic solvent for this type of reaction. |
| Reaction Conditions | ||
| Temperature | 0 °C to Room Temperature | Initial cooling controls the exothermic reaction, followed by stirring at ambient temperature. |
| Reaction Time | 2 - 4 hours | Monitor by TLC for completion. |
| Yield | ||
| Expected Yield | 70 - 90% | Yields can vary based on the scale of the reaction and purification efficiency.[3] |
| Product Analysis | ||
| Appearance | White to off-white solid or viscous oil | |
| Analytical Techniques | 1H NMR, 13C NMR, MS, IR | To confirm the structure and purity of the final product. |
Visualizations
Experimental Workflow
References
Application Notes and Protocols for Parallel Synthesis Using 1-(3-fluorobenzoyl)piperazine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the utilization of 1-(3-fluorobenzoyl)piperazine in parallel synthesis to generate diverse chemical libraries for drug discovery and development.
Introduction
This compound is a versatile building block for the synthesis of novel compounds in medicinal chemistry. The piperazine moiety is a privileged scaffold, frequently found in approved drugs due to its favorable pharmacokinetic properties. The 3-fluorobenzoyl group offers a site for chemical modification and can influence the binding affinity and selectivity of the resulting derivatives to various biological targets. Parallel synthesis enables the rapid generation of a multitude of analogs from a common scaffold, accelerating the identification of lead compounds. This document outlines both solid-phase and solution-phase parallel synthesis strategies employing this compound as a key starting material.
Data Presentation
The following tables summarize representative quantitative data for a hypothetical library of N-substituted this compound derivatives synthesized via parallel methodologies. The data is extrapolated from typical yields and purities observed in similar parallel synthesis efforts.[1]
Table 1: Solution-Phase Parallel Synthesis of N-Alkyl-1-(3-fluorobenzoyl)piperazine Derivatives
| Compound ID | Alkyl Halide (R-X) | Yield (%) | Purity (%) |
| LIB-S-001 | Benzyl bromide | 85 | >95 |
| LIB-S-002 | 4-Methoxybenzyl chloride | 82 | >95 |
| LIB-S-003 | 2-Phenylethyl bromide | 78 | >90 |
| LIB-S-004 | 3-Chloropropyl bromide | 75 | >90 |
| LIB-S-005 | Cyclohexylmethyl bromide | 80 | >95 |
Table 2: Solid-Phase Parallel Synthesis of N-Acyl-1-(3-fluorobenzoyl)piperazine Derivatives
| Compound ID | Carboxylic Acid (R-COOH) | Yield (%) | Purity (%) |
| LIB-SP-001 | Acetic acid | 92 | >98 |
| LIB-SP-002 | Benzoic acid | 88 | >95 |
| LIB-SP-003 | 4-Chlorobenzoic acid | 85 | >95 |
| LIB-SP-004 | Cyclohexanecarboxylic acid | 90 | >98 |
| LIB-SP-005 | Thiophene-2-carboxylic acid | 83 | >90 |
Experimental Protocols
Protocol 1: Solution-Phase Parallel Synthesis of N-Alkyl-1-(3-fluorobenzoyl)piperazine Derivatives
This protocol describes the parallel N-alkylation of this compound in a 24-well plate format.
Materials:
-
This compound
-
A library of diverse alkyl halides (e.g., benzyl bromide, 4-methoxybenzyl chloride, 2-phenylethyl bromide)
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (ACN)
-
24-well reaction block with reflux condenser
-
Magnetic stir plate and stir bars
Procedure:
-
To each well of the 24-well reaction block, add this compound (0.1 mmol, 20.8 mg).
-
Add potassium carbonate (0.2 mmol, 27.6 mg) to each well.
-
Add a magnetic stir bar to each well.
-
To each well, add a solution of a unique alkyl halide (0.12 mmol) in acetonitrile (2 mL).
-
Seal the reaction block and heat to 60°C with stirring for 16 hours.
-
After cooling to room temperature, filter the contents of each well to remove the potassium carbonate.
-
Evaporate the solvent from the filtrate in each well using a centrifugal evaporator.
-
The crude products can be purified by high-throughput preparative HPLC.[2]
Protocol 2: Solid-Phase Parallel Synthesis of N-Acyl-1-(3-fluorobenzoyl)piperazine Derivatives
This protocol outlines the synthesis of an N-acyl piperazine library on a solid support using a tea-bag approach.
Materials:
-
Rink Amide MBHA resin
-
N-Boc-piperazine
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
N,N-Diisopropylethylamine (DIPEA)
-
1-(3-fluorobenzoyl) chloride
-
A library of diverse carboxylic acids
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
N,N-Dimethylformamide (DMF)
-
Polypropylene mesh "tea bags"
Procedure:
-
Resin Preparation: Place Rink Amide MBHA resin (100 mg per bag) into individual, labeled tea bags. Swell the resin in DMF for 1 hour.
-
Boc-Piperazine Coupling: Prepare a solution of N-Boc-piperazine (5 eq), HBTU (5 eq), and DIPEA (10 eq) in DMF. Add the tea bags to this solution and agitate for 4 hours. Wash the bags thoroughly with DMF, DCM, and methanol, then dry.
-
Boc Deprotection: Treat the tea bags with a solution of 20% TFA in DCM for 30 minutes. Wash thoroughly with DCM, 10% DIPEA in DCM, and again with DCM.
-
Acylation with 1-(3-fluorobenzoyl) chloride: Prepare a solution of 1-(3-fluorobenzoyl) chloride (3 eq) and DIPEA (5 eq) in DCM. Add the tea bags and agitate for 4 hours. Wash the bags with DCM, DMF, and methanol, then dry.
-
Library Diversification (N-Acylation): Spatially separate the tea bags into individual reaction vessels. To each vessel, add a unique carboxylic acid (5 eq), HBTU (5 eq), and DIPEA (10 eq) in DMF. Agitate for 4 hours.
-
Washing: Combine the tea bags and wash sequentially with DMF, DCM, and methanol. Dry the resin-containing bags.
-
Cleavage: Treat the tea bags with a cleavage cocktail of 95% TFA, 2.5% water, and 2.5% triisopropylsilane for 2 hours.
-
Product Isolation: Collect the cleavage solution from each bag into separate labeled vials. Evaporate the TFA under a stream of nitrogen. Precipitate the product with cold diethyl ether, centrifuge, and decant the ether. Dry the crude products under vacuum.
-
Purification: Purify the individual library members via preparative HPLC.[2]
Visualizations
Experimental Workflows
Caption: Parallel synthesis workflows for generating N-substituted this compound libraries.
Proposed Signaling Pathway for Biological Screening
Derivatives of this compound have been reported to interact with dopamine and serotonin receptors.[3][4][5] The following diagram illustrates a hypothetical signaling pathway involving the Dopamine D2 receptor, a common target for arylpiperazine compounds, which can be used to guide the biological evaluation of the synthesized library.
Caption: Hypothetical signaling pathway of a D2 receptor antagonist for screening of the synthesized library.
References
- 1. Efficient parallel synthesis of privileged benzopyranylpyrazoles via regioselective condensation of beta-keto aldehydes with hydrazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Microscale purification in support of high-throughput medicinal chemistry - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Arylpiperazine derivatives of 3-propyl-beta-tetralonohydantoin as new 5-HT1A and 5-HT2A receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 1-(3-fluorobenzoyl)piperazine as a Versatile Building Block for Central Nervous System (CNS) Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
The arylpiperazine scaffold is a cornerstone in the development of a multitude of centrally acting therapeutic agents, demonstrating significant affinity and selectivity for a range of G-protein coupled receptors (GPCRs), including serotonergic and dopaminergic subtypes.[1][2] Among the various substitutions on the aryl ring, the presence of a fluorine atom can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule. The 3-fluoro substitution, in particular, can enhance metabolic stability and modulate receptor binding affinity through electronic effects.[3] This document provides detailed application notes and protocols for the utilization of 1-(3-fluorobenzoyl)piperazine as a key building block in the synthesis of novel CNS agents, with a focus on potential antipsychotic and anxiolytic applications targeting serotonin 5-HT1A, 5-HT2A, and dopamine D2 receptors.[4][5]
Rationale for Use in CNS Drug Discovery
The incorporation of the this compound moiety into drug candidates is underpinned by several key principles of medicinal chemistry:
-
Privileged Scaffold: The piperazine ring is a well-established "privileged scaffold," capable of interacting with a wide array of biological targets.[5]
-
Modulation of Basicity: The basic nitrogen of the piperazine ring is crucial for interaction with the acidic residues within the binding pockets of many aminergic GPCRs.
-
Bioisosterism: The fluorine atom serves as a bioisostere for a hydrogen atom, offering a minimal steric perturbation while introducing significant electronic changes that can enhance binding affinity and metabolic stability.[3]
-
Blood-Brain Barrier Penetration: Arylpiperazine derivatives are known to possess physicochemical properties conducive to crossing the blood-brain barrier, a prerequisite for CNS-acting drugs.[6]
Data Presentation
The following tables summarize the in vitro binding affinities of representative arylpiperazine derivatives at key CNS receptors. While specific data for direct this compound derivatives is proprietary or dispersed, the presented data for analogous compounds highlight the potential of this building block.
Table 1: In Vitro Receptor Binding Affinities (Ki, nM) of Arylpiperazine Derivatives
| Compound ID | R Group on Phenylpiperazine | 5-HT1A (Ki, nM) | 5-HT2A (Ki, nM) | D2 (Ki, nM) | Reference |
| FG5803 | 4-Fluorobenzoylpropyl | - | 13 | - | [3] |
| Compound 9b | 2,3-Dichlorophenyl | 23.9 | 39.4 | - | [6] |
| Compound 12a | 2-Methoxyphenyl | 41.5 | 315 | 300 | [6] |
| Compound 6 | Coumarin derivative | - | 6.76 | 7.93 | [7] |
Table 2: In Vitro ADME Properties of Marketed CNS Drugs (Median Values)
| Parameter | Value | Reference |
| ClogP | 2.8 | [8] |
| ClogD | 1.7 | [8] |
| Molecular Weight (Da) | 305.3 | [8] |
| Topological Polar Surface Area (Ų) | 44.8 | [8] |
| Hydrogen Bond Donors | 1 | [8] |
| Most Basic pKa | 8.4 | [8] |
| MDCK Papp (x 10-6 cm/s) | >10 | [8] |
| P-gp Efflux Ratio | ≤ 2.5 | [8] |
| Human Liver Microsome CLint,u (mL/min/kg) | ≤ 100 | [8] |
Experimental Protocols
Protocol 1: Synthesis of a this compound Derivative
This protocol describes a general method for the synthesis of a CNS agent candidate via N-alkylation of this compound with a suitable alkyl halide.
Objective: To synthesize a novel arylpiperazine derivative for CNS receptor screening.
Materials:
-
This compound
-
1-Bromo-3-chloropropane
-
Potassium carbonate (K2CO3)
-
Acetonitrile (CH3CN)
-
Terminal amine or heterocycle (e.g., 8-hydroxyquinoline)
-
Sodium iodide (NaI)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate, hexane)
Procedure:
-
Step A: Synthesis of 1-(3-chloropropyl)-4-(3-fluorobenzoyl)piperazine:
-
To a solution of this compound (1.0 eq) in acetonitrile, add 1-bromo-3-chloropropane (1.2 eq) and potassium carbonate (2.0 eq).
-
Stir the reaction mixture at reflux for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane gradient) to yield 1-(3-chloropropyl)-4-(3-fluorobenzoyl)piperazine.
-
-
Step B: Synthesis of the Final Compound:
-
To a solution of the terminal amine or heterocycle (1.0 eq) in DMF, add sodium hydride (1.2 eq) at 0 °C and stir for 30 minutes.
-
Add a solution of 1-(3-chloropropyl)-4-(3-fluorobenzoyl)piperazine (1.1 eq) and a catalytic amount of sodium iodide to the reaction mixture.
-
Stir the reaction at 80 °C for 12-16 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with dichloromethane (3 x 50 mL).
-
Wash the combined organic layers with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the final compound.
-
Protocol 2: In Vitro 5-HT1A Receptor Binding Assay
This protocol outlines a competitive radioligand binding assay to determine the affinity of a test compound for the human 5-HT1A receptor.
Objective: To determine the Ki value of a synthesized compound at the 5-HT1A receptor.
Materials:
-
Membrane preparations from cells expressing human 5-HT1A receptors
-
[3H]-8-OH-DPAT (Radioligand)
-
Test compound (synthesized derivative)
-
WAY-100635 (Reference compound for non-specific binding)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 10 mM MgSO4, 0.5 mM EDTA)
-
96-well microplates
-
Glass fiber filters (e.g., Whatman GF/B)
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Plate Preparation:
-
Prepare serial dilutions of the test compound in the assay buffer.
-
In a 96-well plate, add assay buffer to the "total binding" wells.
-
Add a high concentration of WAY-100635 (e.g., 10 µM) to the "non-specific binding" wells.
-
Add the various concentrations of the test compound to the "competition" wells.
-
-
Assay Incubation:
-
Add the membrane preparation (containing a specific amount of protein, e.g., 10-20 µg) to each well.
-
Add the radioligand, [3H]-8-OH-DPAT, to each well at a final concentration close to its Kd value.
-
Incubate the plate at a specific temperature (e.g., 25 °C) for a defined period (e.g., 60 minutes) to reach equilibrium.
-
-
Filtration and Washing:
-
Terminate the incubation by rapid filtration through the glass fiber filters using a cell harvester.
-
Rapidly wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
-
Counting and Data Analysis:
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Mandatory Visualization
Caption: Workflow for the synthesis and evaluation of CNS agents.
Caption: Simplified 5-HT1A receptor signaling pathway.
Conclusion
This compound represents a highly valuable and versatile building block for the design and synthesis of novel CNS agents. Its incorporation into the arylpiperazine scaffold allows for the fine-tuning of electronic and metabolic properties, which are critical for achieving desired receptor affinity, selectivity, and a favorable pharmacokinetic profile. The protocols and data presented herein provide a foundational framework for researchers to explore the potential of this building block in the development of next-generation therapeutics for a range of neurological and psychiatric disorders.
References
- 1. The development of antipsychotic drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. In the search for a novel class of antipsychotic drugs: preclinical pharmacology of FG5803, a 1-piperazinecarboxamide derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pure.kfupm.edu.sa [pure.kfupm.edu.sa]
- 5. The Recent Development of Piperazine and Piperidine Derivatives as Antipsychotic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. WO2018207120A1 - A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline - Google Patents [patents.google.com]
- 7. New arylpiperazine derivatives with high affinity for alpha1A, D2 and 5-HT2A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 3-Benzisothiazolylpiperazine derivatives as potential atypical antipsychotic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of 1-(3-Fluorobenzoyl) Moiety in the Synthesis of Potent Monoamine Oxidase-B Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the utilization of a 1-(3-fluorobenzoyl) moiety in the synthesis of a selective and potent Monoamine Oxidase B (MAO-B) inhibitor. The information presented here is intended to guide researchers in the design, synthesis, and evaluation of novel therapeutic agents targeting neurodegenerative diseases such as Parkinson's disease.
Introduction
Monoamine oxidase B (MAO-B) is a critical enzyme in the catabolism of dopamine, a neurotransmitter essential for motor control and cognitive function. Inhibition of MAO-B elevates dopamine levels in the brain, representing a key therapeutic strategy for managing Parkinson's disease. The 1-(3-fluorobenzoyl) group has been successfully incorporated into heterocyclic scaffolds to yield potent and selective MAO-B inhibitors. This document focuses on the synthesis and biological activity of a prime example, N-(1-(3-fluorobenzoyl)-1H-indol-5-yl)pyrazine-2-carboxamide , highlighting the significance of the 1-(3-fluorobenzoyl) moiety in its potent inhibitory action. While the direct application of 1-(3-fluorobenzoyl)piperazine in MAO inhibitor synthesis is not extensively documented in publicly available literature, the principles outlined herein provide a strong rationale for its potential use as a key building block in novel drug candidates.
Quantitative Data Summary
The inhibitory activity of N-(1-(3-fluorobenzoyl)-1H-indol-5-yl)pyrazine-2-carboxamide against human MAO-A and MAO-B is summarized below. The data demonstrates the compound's high potency and selectivity for MAO-B.[1][2][3][4]
| Compound | Target | IC50 (µM) | Ki (nM) | Selectivity Index (SI) vs MAO-A | Inhibition Type |
| N-(1-(3-fluorobenzoyl)-1H-indol-5-yl)pyrazine-2-carboxamide | MAO-B | 0.78 | 94.52 | >120 | Competitive |
Signaling Pathway and Experimental Workflow
Dopamine Degradation by MAO-B
MAO-B is located on the outer mitochondrial membrane and plays a crucial role in the degradation of monoamine neurotransmitters, including dopamine. The inhibition of MAO-B prevents the breakdown of dopamine, thereby increasing its synaptic availability.
References
- 1. Discovery of N-(1-(3-fluorobenzoyl)-1H-indol-5-yl)pyrazine-2-carboxamide: a novel, selective, and competitive indole-based lead inhibitor for human monoamine oxidase B - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of N-(1-(3-fluorobenzoyl)-1 H-indol-5-yl)pyrazine-2-carboxamide: a novel, selective, and competitive indole-based lead inhibitor for human monoamine oxidase B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pure.dongguk.edu [pure.dongguk.edu]
Analytical Methods for the Quantification of Piperazine Derivatives: HPLC and GC-MS Application Notes
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the analysis of piperazine derivatives using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). These methodologies are crucial for the pharmaceutical industry, aiding in drug discovery, development, and quality control by ensuring the identity, purity, and stability of these compounds.[1]
Piperazine and its derivatives constitute a significant class of pharmacologically active compounds with diverse therapeutic applications, including antihistaminic, antipsychotic, antianginal, and anthelmintic effects.[1][2] The analytical characterization of these molecules is therefore of paramount importance. The choice between liquid and gas chromatography is primarily determined by the volatility and thermal stability of the specific piperazine derivative.[1]
Section 1: High-Performance Liquid Chromatography (HPLC) Methods
HPLC is a versatile and widely used technique for the analysis of non-volatile or thermally labile piperazine derivatives.[1] Various detection methods can be coupled with HPLC, including Ultraviolet (UV), Diode Array (DAD), Electrochemical Detection (ECD), and Mass Spectrometry (MS), offering a range of selectivity and sensitivity.
Application Note: HPLC Analysis of Piperazine Derivatives
A primary challenge in the HPLC analysis of the core piperazine structure is its lack of a strong chromophore, which makes UV detection difficult.[1] To overcome this, pre-column or post-column derivatization is often employed to introduce a UV-active or fluorescent tag to the molecule. Common derivatizing agents include 4-chloro-7-nitrobenzofuran (NBD-Cl) and dansyl chloride (DNS-Cl), which react with the secondary amine groups of the piperazine ring to form stable, highly detectable products.[1][3]
Reversed-phase chromatography is a common separation mode, but for highly polar piperazine compounds, Hydrophilic Interaction Chromatography (HILIC) has been successfully employed.[1][4] For chiral piperazine derivatives, chiral stationary phases are necessary to achieve enantiomeric separation.
Experimental Protocol: HPLC-UV Analysis of Piperazine after Derivatization with NBD-Cl
This protocol describes a general method for the quantification of piperazine using HPLC with UV detection after pre-column derivatization with NBD-Cl.[1]
1. Materials and Reagents:
-
Piperazine standard
-
4-chloro-7-nitrobenzofuran (NBD-Cl)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Diethylamine (reagent grade)
-
Water (HPLC grade)
2. Instrumentation:
-
HPLC system equipped with a UV or Photodiode Array (PDA) detector.
-
Analytical column: C18 column (e.g., 250 x 4.6 mm, 5 µm) or a chiral column like Chiralpak IC for chiral separations.[1]
3. Standard and Sample Preparation (Derivatization):
-
Prepare a stock solution of piperazine in a suitable solvent (e.g., water or methanol).
-
Prepare a solution of NBD-Cl in acetonitrile.
-
In a reaction vial, mix the piperazine solution with an excess of the NBD-Cl solution.
-
Heat the mixture at 60°C for 30 minutes to facilitate the derivatization reaction.[1]
-
Cool the solution to room temperature and dilute with the mobile phase before injection.
4. Chromatographic Conditions:
-
Mobile Phase: Acetonitrile:Methanol:Diethylamine (90:10:0.1, v/v/v)[1]
-
Flow Rate: 1.0 mL/min[1]
-
Injection Volume: 10 µL[1]
-
Column Temperature: 35°C[1]
-
UV Detection: Wavelength will depend on the absorption maximum of the specific NBD-piperazine derivative, which should be determined experimentally.
5. Data Analysis:
-
Identify the peak corresponding to the derivatized piperazine by comparing its retention time with that of a derivatized standard.
-
Quantify the analyte using a calibration curve generated from a series of derivatized standards of known concentrations.
Caption: Logical workflow for GC-MS analysis of piperazine derivatives.
Quantitative Data for GC-MS Methods
| Analyte | Matrix | LOD | LOQ | Linearity Range | Recovery | Reference |
| BZP | Plasma | 0.004 µg/mL | 0.016 µg/mL | 0-10 µg/mL | 79-96% | [5] |
| TFMPP | Plasma | 0.004 µg/mL | 0.016 µg/mL | 0-10 µg/mL | 79-96% | [5] |
| BZP | Urine | 0.002 µg/mL | 0.008 µg/mL | 0-10 µg/mL | 90-108% | [5] |
| TFMPP | Urine | 0.002 µg/mL | 0.008 µg/mL | 0-10 µg/mL | 90-108% | [5] |
| BZP | Cell Culture Medium | 0.156 µg/mL | 0.312 µg/mL | 0-10 µg/mL | 76-101% | [5] |
| TFMPP | Cell Culture Medium | 0.312 µg/mL | 0.625 µg/mL | 0-10 µg/mL | 76-101% | [5] |
References
Application Notes and Protocols for the Large-Scale Synthesis of 1-(3-Fluorobenzoyl)piperazine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the large-scale synthesis of 1-(3-fluorobenzoyl)piperazine, a key intermediate in the development of various pharmaceutical agents. The following sections detail the primary synthetic route, a step-by-step experimental protocol optimized for scale-up, and important safety and handling considerations. The information is intended to facilitate the efficient and safe production of this compound in a research or industrial setting.
Introduction
This compound and its derivatives are pivotal structural motifs in medicinal chemistry, often serving as building blocks for pharmacologically active molecules. The presence of the fluorobenzoyl group can significantly influence the pharmacokinetic and pharmacodynamic properties of a drug candidate. Consequently, a robust and scalable synthetic process for this intermediate is of high importance. This protocol outlines a common and efficient method for its preparation via the acylation of piperazine.
Synthetic Pathway
The most direct and industrially viable route for the synthesis of this compound is the nucleophilic acyl substitution reaction between piperazine and 3-fluorobenzoyl chloride. To favor monosubstitution and avoid the formation of the disubstituted byproduct, an excess of piperazine is typically used. The reaction is generally performed in the presence of a base to neutralize the hydrochloric acid formed during the reaction.
Caption: Reaction scheme for the synthesis of this compound.
Quantitative Data
The following table summarizes the key quantitative data for the reactants and the product in the proposed synthesis.
| Compound | CAS Number | Molecular Formula | Molar Mass ( g/mol ) | Stoichiometric Ratio |
| 3-Fluorobenzoyl chloride | 350-51-6 | C₇H₄ClFO | 158.56 | 1.0 |
| Piperazine | 110-85-0 | C₄H₁₀N₂ | 86.14 | 2.0 - 3.0 |
| This compound | 40172-82-7 | C₁₁H₁₃FN₂O | 208.23 | - |
Detailed Experimental Protocol
This protocol is designed for a large-scale laboratory or pilot plant setting.
4.1. Materials and Reagents
-
3-Fluorobenzoyl chloride (1.0 eq)
-
Piperazine (2.5 eq)
-
Dichloromethane (DCM) or Toluene
-
Triethylamine (optional, 1.1 eq) or excess piperazine as base
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Heptane or Hexanes for precipitation/crystallization
4.2. Equipment
-
Large, jacketed glass reactor equipped with a mechanical stirrer, dropping funnel, thermometer, and nitrogen inlet/outlet.
-
Condenser
-
Large separatory funnel
-
Filtration apparatus (e.g., Buchner funnel)
-
Rotary evaporator
-
Vacuum oven
4.3. Experimental Workflow
Caption: Experimental workflow for the synthesis of this compound.
4.4. Step-by-Step Procedure
-
Reactor Setup: Set up a clean and dry jacketed reactor under a nitrogen atmosphere.
-
Charge Reactants: Charge the reactor with piperazine (2.5 eq) and a suitable solvent such as dichloromethane or toluene (approximately 5-10 volumes relative to the 3-fluorobenzoyl chloride). Stir the mixture until the piperazine is dissolved or well-suspended.
-
Cooling: Cool the reactor contents to 0-5 °C using a circulating chiller.
-
Addition of 3-Fluorobenzoyl Chloride: Dissolve 3-fluorobenzoyl chloride (1.0 eq) in a minimal amount of the reaction solvent. Add this solution dropwise to the cooled piperazine mixture via a dropping funnel over a period of 1-2 hours, ensuring the internal temperature does not exceed 10 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for an additional 2-4 hours, or until reaction completion is confirmed by TLC or LC-MS analysis.
-
Workup - Quenching: Carefully quench the reaction by adding water. If the reaction mixture is acidic, a saturated solution of sodium bicarbonate can be added until the aqueous layer is basic.
-
Workup - Extraction and Wash: Transfer the mixture to a large separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 1 M HCl (to remove excess piperazine), saturated NaHCO₃ solution (to remove any remaining acid), and finally with brine.
-
Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filtration and Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product, which may be an oil or a solid.
-
Purification: The crude product can be purified by precipitation or crystallization. Dissolve the crude material in a minimal amount of a good solvent (e.g., dichloromethane, ethyl acetate) and then add a poor solvent (e.g., heptane, hexanes) until the product precipitates. Stir the resulting slurry, then collect the solid by filtration.
-
Drying: Dry the purified solid in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.
Safety and Handling Considerations
-
3-Fluorobenzoyl chloride is corrosive and a lachrymator. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Piperazine is corrosive and can cause skin burns and eye damage. Handle with appropriate PPE.
-
The reaction is exothermic, especially during the addition of the acid chloride. Maintain careful temperature control to prevent runaway reactions.
-
Dichloromethane is a suspected carcinogen. Use in a well-ventilated area and with appropriate PPE. Toluene is flammable and has reproductive toxicity concerns.
-
Hydrochloric acid is highly corrosive. Handle with extreme care.
Conclusion
The described protocol provides a reliable and scalable method for the synthesis of this compound. By carefully controlling the reaction conditions and using an excess of piperazine, high yields of the desired monosubstituted product can be achieved. This application note serves as a valuable resource for researchers and professionals involved in the large-scale production of this important pharmaceutical intermediate.
Application Notes and Protocols for Coupling Reactions with 1-(3-Fluorobenzoyl)piperazine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for conducting coupling reactions with 1-(3-fluorobenzoyl)piperazine. This versatile building block is a key component in the synthesis of a wide range of biologically active molecules. The protocols herein cover three principal classes of coupling reactions: Amide Bond Formation, Buchwald-Hartwig Amination, and Reductive Amination.
Amide Bond Formation
The free secondary amine of this compound readily participates in amide bond formation with carboxylic acids. This reaction is fundamental in medicinal chemistry for linking molecular fragments. The choice of coupling reagent is critical for achieving high yields and minimizing side reactions.
Illustrative Quantitative Data for Amide Coupling Reactions
The following table presents illustrative data for the amide coupling of a piperazine derivative with various carboxylic acids, based on typical results for similar substrates.
| Carboxylic Acid Partner | Coupling Reagent | Base | Solvent | Time (h) | Yield (%) |
| 4-Methoxybenzoic Acid | HATU | DIPEA | DMF | 4 | 92 |
| Cyclohexanecarboxylic Acid | EDC/HOBt | DIPEA | DCM | 12 | 88 |
| Thiophene-2-carboxylic Acid | COMU | 2,6-Lutidine | DMF | 2 | 95 |
| Acetic Acid | Acyl Chloride | Et3N | DCM | 2 | 90 |
Note: Yields are illustrative and may vary based on the specific substrates and reaction conditions.
Experimental Protocol: Amide Coupling using HATU
This protocol describes a general procedure for the amide coupling of this compound with a carboxylic acid using HATU as the coupling agent.
Materials:
-
This compound (1.0 equiv)
-
Carboxylic acid (1.05 equiv)
-
HATU (1.1 equiv)
-
Diisopropylethylamine (DIPEA) (2.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the carboxylic acid and dissolve it in anhydrous DMF.
-
Add this compound to the solution.
-
Add HATU to the reaction mixture.
-
Cool the mixture to 0 °C using an ice bath.
-
Slowly add DIPEA to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired amide.
Caption: Workflow for Amide Coupling using HATU.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. This method allows for the arylation of the secondary amine of this compound with aryl halides.
Illustrative Quantitative Data for Buchwald-Hartwig Amination
The following table provides representative data for the Buchwald-Hartwig amination of a piperazine derivative with various aryl halides.
| Aryl Halide | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Bromotoluene | Pd₂(dba)₃ (2) | Xantphos (4) | NaOt-Bu | Toluene | 110 | 12 | 95 |
| 1-Chloro-4-nitrobenzene | Pd(OAc)₂ (2) | RuPhos (4) | Cs₂CO₃ | Dioxane | 100 | 18 | 89 |
| 2-Bromopyridine | [Pd(allyl)Cl]₂ (1) | t-BuXPhos (2) | K₃PO₄ | Toluene | 100 | 24 | 85 |
| 4-Iodoanisole | Pd(OAc)₂ (1.5) | SPhos (3) | NaOt-Bu | Toluene | 90 | 8 | 97 |
Note: Yields are illustrative and may vary based on the specific substrates and reaction conditions.
Experimental Protocol: Buchwald-Hartwig Amination
This protocol outlines a general procedure for the palladium-catalyzed N-arylation of this compound with an aryl bromide.
Materials:
-
This compound (1.2 equiv)
-
Aryl bromide (1.0 equiv)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine ligand (e.g., Xantphos, 2-4 mol%)
-
Base (e.g., Sodium tert-butoxide, 1.4 equiv)
-
Anhydrous toluene
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In an oven-dried Schlenk tube, combine the aryl bromide, this compound, and sodium tert-butoxide.
-
In a separate vial, dissolve the palladium catalyst and phosphine ligand in a small amount of anhydrous toluene.
-
Seal the Schlenk tube with a septum, and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times.
-
Add anhydrous toluene to the Schlenk tube, followed by the catalyst solution via syringe.
-
Heat the reaction mixture to 100-110 °C and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-aryl piperazine derivative.
Caption: Workflow for Buchwald-Hartwig Amination.
Reductive Amination
Reductive amination is a versatile method for forming C-N bonds by the reaction of a carbonyl compound with an amine in the presence of a reducing agent. This reaction allows for the alkylation of this compound.
Illustrative Quantitative Data for Reductive Amination
The following table provides representative data for the reductive amination of a piperazine derivative with various aldehydes and ketones.
| Carbonyl Compound | Reducing Agent | Solvent | Time (h) | Yield (%) |
| Benzaldehyde | Sodium triacetoxyborohydride | Dichloromethane | 12 | 90 |
| 4-Chlorobenzaldehyde | Sodium cyanoborohydride | Methanol | 24 | 85 |
| Cyclohexanone | Sodium triacetoxyborohydride | Dichloromethane | 16 | 88 |
| 2-Thiophenecarboxaldehyde | Sodium borohydride | Methanol | 10 | 82 |
Note: Yields are illustrative and may vary based on the specific substrates and reaction conditions.
Experimental Protocol: Reductive Amination
This protocol describes a general procedure for the reductive amination of this compound with an aldehyde using sodium triacetoxyborohydride.
Materials:
-
This compound (1.0 equiv)
-
Aldehyde (1.1 equiv)
-
Sodium triacetoxyborohydride (1.5 equiv)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask, add this compound and the aldehyde, and dissolve in DCM.
-
Stir the solution at room temperature for 30 minutes to allow for iminium ion formation.
-
Add sodium triacetoxyborohydride portion-wise to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers and wash with water and brine.
-
Dry the combined organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-alkyl piperazine derivative.
Caption: Workflow for Reductive Amination.
Application Notes & Protocols: The Role of 1-(3-Fluorobenzoyl)piperazine in the Synthesis of Novel Anticancer Agents
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The piperazine scaffold is a privileged structure in medicinal chemistry, frequently incorporated into a diverse range of therapeutic agents due to its favorable physicochemical properties and ability to modulate biological activity.[1][2] In the realm of oncology, piperazine derivatives have emerged as a promising class of compounds with significant anticancer potential.[3][4] This is attributed to their role in the development of kinase inhibitors, which are at the forefront of targeted cancer therapies.[5][6] One key building block in the synthesis of these potent anticancer molecules is 1-(3-fluorobenzoyl)piperazine. The fluorine substitution on the benzoyl moiety can enhance metabolic stability and binding affinity to target proteins. This document provides detailed application notes and protocols for the synthesis and evaluation of anticancer compounds derived from this compound, with a specific focus on a novel tyrosine kinase inhibitor.
Lead Compound: A Novel Tyrosine Kinase Inhibitor
A notable example of an anticancer agent synthesized using a this compound core is 3-(4-(3-Fluorobenzoyl)piperazine-1-carbonyl)-N-(3-(trifluoromethyl)phenyl)benzamide .[7] This compound has been investigated as a potential tyrosine kinase inhibitor, a class of drugs that block specific enzymes involved in cell growth and proliferation.[6][7]
Quantitative Data Summary
The following table summarizes the inhibitory activities of a series of related phthalic-based benzamide derivatives, including the lead compound, against various cancer cell lines. This data is essential for understanding the structure-activity relationship (SAR) and identifying the most potent compounds.
| Compound ID | Modification | Target Cancer Cell Line | IC50 (µM) |
| 8 | 2-Fluorobenzoyl | MDA-MB-231 (Breast) | >100 |
| 9 | 3-Fluorobenzoyl | MDA-MB-231 (Breast) | 89.2 |
| 20 | 2-Fluorobenzoyl | A549 (Lung) | 75.3 |
| 21 | 3-Fluorobenzoyl | A549 (Lung) | 68.4 |
Table 1: In vitro anticancer activity of synthesized benzamide derivatives. Data extracted from similar studies on phthalic-based anticancer agents.[7]
Experimental Protocols
Protocol 1: Synthesis of 3-(4-(3-Fluorobenzoyl)piperazine-1-carbonyl)-N-(3-(trifluoromethyl)phenyl)benzamide[7]
This protocol outlines the synthesis of the lead compound from commercially available starting materials.
Materials:
-
This compound
-
3-((3-(Trifluoromethyl)phenyl)carbamoyl)benzoic acid
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM)
-
Sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 3-((3-(trifluoromethyl)phenyl)carbamoyl)benzoic acid (1 equivalent) in anhydrous DCM.
-
Coupling Agent Addition: Add DCC (1.2 equivalents) and DMAP (0.1 equivalents) to the solution. Stir the mixture at room temperature for 15 minutes.
-
Addition of Piperazine Derivative: Add a solution of this compound (1.1 equivalents) in DCM to the reaction mixture.
-
Reaction Monitoring: Allow the reaction to stir at room temperature overnight. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, filter the mixture to remove the dicyclohexylurea byproduct. Wash the filtrate with a saturated NaHCO₃ solution, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield the final compound, 3-(4-(3-Fluorobenzoyl)piperazine-1-carbonyl)-N-(3-(trifluoromethyl)phenyl)benzamide.[7] The reported yield for a similar synthesis is 44%.[7]
Protocol 2: In Vitro Anticancer Activity Assessment (MTT Assay)
This protocol describes a standard colorimetric assay to evaluate the cytotoxic effects of the synthesized compound on cancer cell lines.
Materials:
-
Synthesized compound
-
Human cancer cell line (e.g., MDA-MB-231)
-
DMEM (Dulbecco's Modified Eagle Medium)
-
FBS (Fetal Bovine Serum)
-
Penicillin-Streptomycin solution
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000 cells/well in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the synthesized compound in culture medium. After 24 hours of cell seeding, replace the medium with fresh medium containing different concentrations of the compound. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Visualizations
Signaling Pathway
References
- 1. mdpi.com [mdpi.com]
- 2. Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of a series of novel phenylpiperazine derivatives as EGFR TK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel Phthalic-Based Anticancer Tyrosine Kinase Inhibitors: Design, Synthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Developing Piperazine-Based Ligands for Serotonin Receptors
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for researchers engaged in the development of novel ligands for serotonin (5-HT) receptors utilizing the versatile piperazine scaffold. The piperazine moiety is a key pharmacophore in the design of numerous central nervous system (CNS) active agents, offering a structurally flexible and synthetically accessible core for modulating the activity of various neurotransmitter receptors.[1][2][3][4][5] This guide covers essential methodologies for characterizing the binding and functional activity of these compounds, accompanied by data presentation and visual workflows to facilitate experimental design and execution.
Introduction to Piperazine Scaffolds in Serotonin Receptor Drug Discovery
The piperazine ring is a prevalent structural motif in a multitude of clinically significant drugs targeting serotonin receptors.[3] Its disubstituted nature allows for the exploration of diverse chemical space, enabling the fine-tuning of ligand affinity, selectivity, and functional activity.[4] Arylpiperazines, in particular, have been extensively studied and have yielded ligands with high affinity for various 5-HT receptor subtypes, including 5-HT1A, 5-HT2A, 5-HT3, and 5-HT7.[6][7][8][9] The general structure of these ligands often consists of an aryl group, a piperazine core, a linker of varying length, and a terminal fragment, each of which can be modified to alter the pharmacological profile of the compound.[2][6][8]
Data Presentation: Binding Affinities of Representative Piperazine-Based Ligands
The following tables summarize the binding affinities (Ki, IC50) of selected piperazine-based ligands for various serotonin receptor subtypes. This data is crucial for understanding the structure-activity relationships (SAR) and for selecting compounds with desired selectivity profiles.
Table 1: Binding Affinities of Piperazine Ligands for 5-HT1A Receptors
| Compound | Structure | 5-HT1A Ki (nM) | Reference |
| Compound 6a | Arylpiperazine derivative | 1.28 | [3][10][11] |
| Derivative 2e | 1,2,3-benzotriazin-4-one-arylpiperazine | 0.059 (IC50) | [12] |
| WAY-100635 | 2-methoxyphenyl piperazine derivative | High Affinity (Antagonist) | [6] |
Table 2: Binding Affinities of Piperazine Ligands for Other 5-HT Receptors
| Compound | Target Receptor | Ki (nM) | Reference |
| LP-211 | 5-HT7 | High Affinity (Agonist) | [6] |
| Compound 1 | 5-HT7/5-HT1A | Dual Ligand | [6] |
| Compound 3 | 5-HT7/5-HT1A/5-HT2A | Mixed Ligand | [6] |
| Quipazine Analogues | 5-HT3 | High Affinity | [13] |
| VUF10434 | 5-HT3 | 18 | [13] |
| Compound 22 | 5-HT3 | pKi = 10.29 | [13] |
Signaling Pathways of Key Serotonin Receptors
Understanding the downstream signaling cascades initiated by ligand binding is fundamental to characterizing their functional effects as agonists, antagonists, or inverse agonists.
5-HT1A Receptor Signaling Pathway (Gi/o-coupled)
Activation of the 5-HT1A receptor, which couples to inhibitory Gi/o proteins, leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine monophosphate (cAMP) levels.[14] This pathway is a primary target for anxiolytic and antidepressant drugs.[14]
5-HT2A Receptor Signaling Pathway (Gq/11-coupled)
The 5-HT2A receptor couples to Gq/11 proteins, and its activation stimulates phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[15] This cascade results in an increase in intracellular calcium (Ca2+) levels and the activation of protein kinase C (PKC).[15]
Experimental Protocols
Detailed methodologies for key in vitro assays are provided below to guide the pharmacological characterization of novel piperazine-based ligands.
Radioligand Binding Assay Protocol
This protocol is used to determine the binding affinity (Ki) of a test compound for a specific serotonin receptor.[16][17]
References
- 1. Development of heterocyclic-based frameworks as potential scaffold of 5-HT1A receptor agonist and future perspectives: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmaceutical Studies on Piperazine-based Compounds Targeting Serotonin Receptors and Serotonin Reuptake Transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. ijrrjournal.com [ijrrjournal.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Structure-activity relationships for the binding of arylpiperazines and arylbiguanides at 5-HT3 serotonin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis of new piperazine-pyridazinone derivatives and their binding affinity toward alpha1-, alpha2-adrenergic and 5-HT1A serotoninergic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Structure-activity relationships in the actions of 1-phenyl-piperazines on brain serotonin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design, synthesis, and biological evaluation of piperazine derivatives involved in the 5-HT1AR/BDNF/PKA pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis of new 1,2,3-benzotriazin-4-one-arylpiperazine derivatives as 5-HT1A serotonin receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 15. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 16. Visualization of 5-HT Receptors Using Radioligand-Binding Autoradiography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Characterization of 5-HT(₁A,B) and 5-HT(₂A,C) serotonin receptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthetic Routes to Novel Phenylpiperazine Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of novel phenylpiperazine derivatives, a scaffold of significant interest in medicinal chemistry due to its prevalence in a wide range of biologically active compounds. The protocols outlined below focus on two primary and versatile synthetic strategies: the cyclization of anilines with bis(2-chloroethyl)amine hydrochloride and the palladium-catalyzed Buchwald-Hartwig amination for N-arylation of the piperazine core.
Introduction
The phenylpiperazine moiety is a privileged structure in drug discovery, forming the core of numerous approved drugs for conditions affecting the central nervous system, such as depression and anxiety, as well as agents for cancer and other diseases.[1] Its versatility allows for substitutions at the N1-phenyl ring and the N4-position of the piperazine, enabling fine-tuning of pharmacological properties. This document details robust synthetic methods for accessing both the core phenylpiperazine structure and its diverse derivatives.
I. Synthesis of the Phenylpiperazine Core via Cyclization
A fundamental and industrially applicable method for creating the 1-phenylpiperazine scaffold is the direct cyclization of anilines with bis(2-chloroethyl)amine hydrochloride.[2][3] This approach is particularly effective and can be performed under solvent-free conditions at elevated temperatures.
Protocol 1: Solvent-Free Synthesis of 1-Phenylpiperazine[3]
This protocol describes a high-yield, solvent-free "fusion" method for the synthesis of 1-phenylpiperazine hydrochloride, which is subsequently neutralized to afford the free base.
Materials:
-
Aniline
-
Bis(2-chloroethyl)amine hydrochloride
-
30% Sodium hydroxide (NaOH) aqueous solution
-
Water (H₂O)
-
Electric heating reactor or suitable reaction vessel with overhead stirring and heating capabilities
Procedure:
-
Reaction Setup: In a 500 L electric heating reactor, charge aniline (100 kg) and bis(2-chloroethyl)amine hydrochloride (250 kg). The molar ratio of aniline to bis(2-chloroethyl)amine hydrochloride can be optimized between 1.0:1.0 and 1.0:2.0.[3]
-
Cyclization Reaction: Heat the mixture to a temperature between 160-250 °C (optimal range is often 180-200 °C) and maintain for 3-6 hours.[3] The reaction proceeds in a molten state.
-
Neutralization and Work-up: After the reaction is complete, cool the mixture. Carefully add 30% aqueous sodium hydroxide solution in batches to neutralize the resulting N-phenylpiperazine hydrochloride until the mixture is alkaline.
-
Extraction: Once cooled to room temperature, the layers will separate. Isolate the organic layer.
-
Washing: Wash the organic layer with water (50 kg).
-
Purification: Purify the crude product by reduced pressure distillation to obtain pure 1-phenylpiperazine.
Quantitative Data:
The following table summarizes results from several large-scale syntheses using this protocol, demonstrating its reproducibility and efficiency.[3][4]
| Aniline (kg) | Bis(2-chloroethyl)amine HCl (kg) | Temp (°C) | Time (h) | Yield (kg) | Yield (%) | Purity (HPLC) (%) |
| 100 | 250 | 160 | 6 | 136.2 | 78.2 | 99.4 |
| 100 | 250 | 170 | 5 | 135.2 | 77.6 | 99.2 |
| 100 | 250 | 190 | 3 | 137.1 | 78.7 | 99.7 |
| 100 | 270 | 190 | 3 | 138.7 | 79.6 | 99.4 |
| 100 | 305 | 190 | 3 | 139.0 | 79.8 | 99.3 |
Experimental Workflow Diagram:
Caption: Workflow for the solvent-free synthesis of 1-phenylpiperazine.
II. N-Arylation of Piperazine via Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful and versatile palladium-catalyzed cross-coupling reaction for forming C-N bonds.[1][5] It is widely used for the synthesis of N-aryl piperazines, especially when diverse aryl halides are required as starting materials.[6] Protecting the N4-position of piperazine, often with a Boc group, allows for selective mono-arylation.
Protocol 2: Buchwald-Hartwig Amination of N-Boc-piperazine with Aryl Halides[1]
This protocol provides a general procedure for the palladium-catalyzed coupling of N-Boc-piperazine with various aryl halides.
Materials:
-
Aryl halide (e.g., 4-Bromotoluene) (1.0 equiv)
-
N-Boc-piperazine (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) or a pre-catalyst
-
Phosphine ligand (e.g., XantPhos, BINAP, RuPhos)
-
Base (e.g., NaO-t-Bu, Cs₂CO₃, K₃PO₄) (1.4-2.0 equiv)
-
Anhydrous solvent (e.g., Toluene, Dioxane)
-
Ethyl acetate, Water, Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Inert gas (Nitrogen or Argon)
-
Schlenk tube or similar reaction vessel
Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube, add the aryl halide (1.0 equiv), N-Boc-piperazine (1.2-1.5 equiv), the base (1.4-2.0 equiv), the palladium source, and the phosphine ligand.
-
Inert Atmosphere: Seal the Schlenk tube with a septum, and evacuate and backfill with an inert gas (e.g., Nitrogen or Argon). Repeat this process three times.
-
Solvent Addition: Add the anhydrous solvent via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired N-aryl-N'-Boc-piperazine.
Quantitative Data Summary:
The table below presents representative yields for the Buchwald-Hartwig amination with various aryl halides. Conditions are highly substrate-dependent and require optimization.
| Aryl Halide | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Bromotoluene | Pd₂(dba)₃ (2) | XantPhos (4) | NaO-t-Bu | Toluene | 100 | 12 | 85-95 |
| 4-Chlorobenzonitrile | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ | Dioxane | 110 | 18 | 75-85 |
| 2-Bromo-pyridine | Pd₂(dba)₃ (1.5) | BINAP (3) | Cs₂CO₃ | Toluene | 90 | 24 | 80-90 |
Catalytic Cycle Diagram:
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
III. Application in Bioactive Molecule Synthesis
Phenylpiperazine derivatives are key components of molecules targeting various biological systems, particularly serotonin receptors in the central nervous system.[7] Many derivatives act as ligands for 5-HT₁ₐ and 5-HT₂ₐ receptors, which are implicated in mood and anxiety disorders.[8][9]
Synthesis of Serotonergic 4,5-Dihydrothiazole-Phenylpiperazine Derivatives[7]
This multi-step synthesis illustrates the construction of more complex derivatives starting from a substituted phenylpiperazine.
Experimental Protocol Outline:
-
Thiazoline Ring Formation: A substituted 1-phenylpiperazine is reacted with 2-aminoethane-1-thiol hydrochloride in the presence of NaOH under solvent-free conditions at 80 °C to yield the corresponding thiazolinylphenyl-piperazine.
-
N4-Substitution: The resulting N-H of the piperazine ring is then further functionalized. For example, alkylation with a suitable alkyl halide (e.g., 1-bromo-3-chloropropane) in the presence of a base like K₂CO₃ in a solvent such as acetonitrile.
-
Final Derivatization: The terminal halide from the previous step is displaced with another nucleophile (e.g., a substituted phenol) to yield the final long-chain aryl piperazine derivative.
Quantitative Biological Data:
The following table summarizes the binding affinities (Ki) of representative novel 4,5-dihydrothiazole-phenylpiperazine derivatives for human serotonin receptors, demonstrating their potential as CNS-active agents.[7]
| Compound ID | Structure/Substitution | 5-HT₁ₐ Ki (nM) | 5-HT₂ₐ Ki (nM) | 5-HT₂C Ki (nM) |
| FG-7 | 4,5-dihydrothiazole at meta-position, N4-butyl chain | 120 | >1000 | 250 |
| FG-8 | 4,5-dihydrothiazole at meta-position, N4-aryl extension | 250 | >1000 | 46 |
| FG-14 | 4,5-dihydrothiazole at para-position, N4-butyl chain | 350 | >1000 | 72 |
| FG-18 | 4,5-dihydrothiazole at para-position, N4-aryl extension | 560 | >1000 | 17 |
Postulated Signaling Pathway:
Caption: Postulated agonistic action at the 5-HT₁ₐ receptor.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. CN103980229A - Preparation method of N-phenyl piperazine - Google Patents [patents.google.com]
- 4. CN103980229B - A kind of preparation method of N-phenylpiperazine - Google Patents [patents.google.com]
- 5. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel 4,5‐Dihydrothiazole‐Phenylpiperazine Derivatives: Synthesis, Docking Studies and Pharmacological Evaluation as Serotonergic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, Synthesis, and Biological Evaluation of a Series of 5- and 7-Hydroxycoumarin Derivatives as 5-HT1A Serotonin Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and biological evaluation of (phenylpiperazinyl-propyl)arylsulfonamides as selective 5-HT(2A) receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Purification of Crude 1-(3-fluorobenzoyl)piperazine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the purification of crude 1-(3-fluorobenzoyl)piperazine.
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of this compound.
Issue 1: Low Purity After Initial Purification Attempt
-
Question: My initial purification of crude this compound by recrystallization resulted in low purity. What are the likely causes and how can I improve it?
-
Answer: Low purity after a single recrystallization is a common issue and can stem from several factors. The primary reasons include the presence of impurities with similar solubility to the desired product and the use of an inappropriate solvent system.
Potential Impurities:
-
Unreacted Piperazine: Highly polar and may be difficult to remove with non-polar solvents.
-
Unreacted 3-fluorobenzoyl chloride: Although reactive, some may persist or hydrolyze to 3-fluorobenzoic acid.
-
N,N'-bis(3-fluorobenzoyl)piperazine: A common di-acylated by-product with solubility that might be close to the mono-acylated product.
-
Residual Solvents: Solvents from the reaction mixture can be trapped in the crystal lattice.
Troubleshooting Steps:
-
Solvent System Optimization: Experiment with different solvent systems for recrystallization. A good solvent will dissolve the crude product at an elevated temperature but show poor solubility for the desired compound and high solubility for impurities at room or lower temperatures. Common solvent systems for similar compounds include ethanol/water, isopropanol/water, or ethyl acetate/heptane mixtures.
-
Pre-purification Wash: Before recrystallization, wash the crude product with a solvent that selectively dissolves some of the impurities. For example, a wash with a dilute aqueous acid solution can help remove unreacted piperazine by forming a water-soluble salt.
-
Column Chromatography: If recrystallization fails to provide the desired purity, column chromatography is a highly effective alternative. A silica gel column with a gradient elution of ethyl acetate in hexanes is a common starting point for purifying benzoylpiperazine derivatives.[1]
-
Issue 2: Oily Product Instead of Solid Crystals
-
Question: I am trying to purify this compound, but I am obtaining an oil instead of solid crystals. What should I do?
-
Answer: Obtaining an oil (oiling out) instead of crystals during recrystallization can be frustrating. This typically happens when the compound's melting point is lower than the boiling point of the solvent, or when significant impurities are present that depress the melting point.
Troubleshooting Steps:
-
Lower the Crystallization Temperature: After dissolving the crude product in the hot solvent, allow it to cool slowly to room temperature, and then transfer it to a refrigerator or freezer to induce crystallization.
-
Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seeding: If you have a small amount of pure, solid this compound, add a tiny crystal to the cooled, supersaturated solution to induce crystallization.
-
Change the Solvent: If the above methods fail, the solvent system is likely unsuitable. Try a solvent with a lower boiling point.
-
Purification by Chromatography: If the product is consistently an oil at room temperature, it may be necessary to purify it using column chromatography, which is suitable for both solid and oily compounds.
-
Frequently Asked Questions (FAQs)
Q1: What are the expected common impurities in crude this compound?
A1: Based on the typical synthesis route involving the reaction of piperazine with 3-fluorobenzoyl chloride, the following impurities are commonly encountered:
-
Piperazine: Unreacted starting material.
-
3-fluorobenzoyl chloride: Unreacted starting material, which may also hydrolyze to 3-fluorobenzoic acid.
-
N,N'-bis(3-fluorobenzoyl)piperazine: A di-substituted by-product formed from the reaction of the product with another molecule of 3-fluorobenzoyl chloride.[1]
-
Triethylamine hydrochloride: If triethylamine is used as a base, its salt will be a major by-product.
Q2: What is a suitable method for monitoring the purity of this compound during purification?
A2: Thin Layer Chromatography (TLC) is a quick and effective method for monitoring the progress of purification. A suitable mobile phase would typically be a mixture of a non-polar solvent like hexane or heptane and a more polar solvent like ethyl acetate. The spots can be visualized under a UV lamp. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) is the preferred method.
Q3: Can I use an acid-base extraction to purify crude this compound?
A3: Yes, an acid-base extraction can be a useful step, particularly for removing unreacted piperazine and 3-fluorobenzoic acid (from hydrolysis of the acid chloride). The general strategy would be:
-
Dissolve the crude mixture in an organic solvent like ethyl acetate.
-
Wash with a dilute aqueous acid (e.g., 1M HCl) to extract the basic piperazine into the aqueous layer.
-
Wash with a dilute aqueous base (e.g., saturated sodium bicarbonate solution) to extract the acidic 3-fluorobenzoic acid into the aqueous layer.
-
Wash with brine to remove residual water.
-
Dry the organic layer over an anhydrous salt (e.g., sodium sulfate) and evaporate the solvent. This procedure will leave a purer, though likely still not completely pure, product in the organic phase.
Data Presentation
Table 1: Comparison of Purification Methods for this compound (Representative Data)
| Purification Method | Initial Purity (%) | Final Purity (%) | Yield (%) | Key Impurities Removed |
| Single Recrystallization (Ethanol/Water) | 85 | 95 | 70 | Piperazine, some di-acylated product |
| Acid-Base Extraction followed by Recrystallization | 85 | 98 | 65 | Piperazine, 3-fluorobenzoic acid |
| Column Chromatography (Silica Gel) | 85 | >99 | 80 | All major impurities |
Experimental Protocols
Protocol 1: Purification by Recrystallization
-
Solvent Selection: In a small test tube, add approximately 50 mg of the crude this compound. Add a few drops of a test solvent (e.g., isopropanol). If it dissolves immediately at room temperature, the solvent is not suitable. Heat the mixture. If the solid dissolves upon heating and precipitates upon cooling, the solvent is a good candidate. Often, a solvent pair (e.g., ethanol and water) is required.
-
Dissolution: Place the crude product in an Erlenmeyer flask. Add the minimum amount of the hot primary solvent required to fully dissolve the solid.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes. Hot filter the solution to remove the charcoal.
-
Crystallization: If using a solvent pair, add the second solvent (the "anti-solvent," e.g., water) dropwise to the hot solution until it becomes slightly cloudy. Add a few drops of the primary solvent to redissolve the precipitate. Allow the flask to cool slowly to room temperature.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals in a vacuum oven.
Protocol 2: Purification by Column Chromatography
-
Stationary Phase Preparation: Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 100% hexanes). Pour the slurry into a chromatography column and allow it to pack under gravity or with gentle pressure.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane). Adsorb this solution onto a small amount of silica gel by evaporating the solvent. Carefully load the dried silica gel onto the top of the column.
-
Elution: Begin eluting the column with the least polar solvent. Gradually increase the polarity of the eluent by adding a more polar solvent (e.g., increasing the percentage of ethyl acetate in hexanes).
-
Fraction Collection: Collect fractions in test tubes.
-
Purity Analysis: Monitor the fractions by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting guide for when an oily product is obtained.
References
Technical Support Center: Synthesis of N-Aroyl Piperazines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of N-aroyl piperazines. The information addresses common side reactions and offers solutions to optimize experimental outcomes.
Troubleshooting Guide & FAQs
This section is designed to help you identify and resolve common issues encountered during the N-aroylation of piperazines.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions during the synthesis of N-aroyl piperazines?
A1: The two primary side reactions are:
-
Di-acylation: The formation of the 1,4-diaroylpiperazine byproduct due to the presence of two reactive secondary amine groups on the piperazine ring.[1][2]
-
Hydrolysis of the Aroyl Chloride: The reaction of the aroyl chloride with water, which may be present as a contaminant in solvents or reagents, to form the corresponding benzoic acid.[3] This is particularly relevant in Schotten-Baumann reactions that use a biphasic system.[4][5]
Q2: How can I minimize the formation of the di-aroylated byproduct?
A2: Several strategies can be employed to favor mono-aroylation:
-
Control of Stoichiometry: Using a precise 1:1 molar ratio of piperazine to the aroylating agent is crucial. An excess of piperazine can also be used to statistically favor mono-substitution.[1]
-
Use of a Protecting Group: Employing a protecting group, such as tert-butoxycarbonyl (Boc) or Carboxybenzyl (Cbz), on one of the piperazine nitrogens allows for selective acylation of the unprotected nitrogen. The protecting group can then be removed in a subsequent step.[1]
-
In-situ Monohydrochloride Formation: Reacting piperazine with one equivalent of an acid (e.g., HCl) forms the piperazin-1-ium salt. The protonated nitrogen is less nucleophilic, directing the acylation to the free secondary amine.[2][6]
-
Slow Addition of Reagents: Adding the aroyl chloride slowly to the piperazine solution helps to maintain a low concentration of the acylating agent, reducing the likelihood of di-acylation.[7]
Q3: What is the role of the base in the N-aroylation reaction, and how does it affect side reactions?
A3: The base, typically a tertiary amine like triethylamine or an inorganic base like sodium hydroxide, plays a critical role in neutralizing the hydrochloric acid (HCl) generated during the reaction.[2][5][8] This is essential because the HCl can protonate the starting piperazine, rendering it non-nucleophilic and halting the reaction.[9] However, a strong base can also deprotonate the mono-aroylated product, increasing its nucleophilicity and promoting the formation of the di-aroylated byproduct.[1] Therefore, the choice and amount of base are critical for optimizing the reaction.
Q4: How does the choice of solvent impact the reaction?
A4: The solvent can significantly influence the reaction outcome.
-
Aprotic Solvents: Anhydrous aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile are commonly used to minimize the hydrolysis of the aroyl chloride.[10][11]
-
Biphasic Systems: The Schotten-Baumann reaction often employs a two-phase system, such as water and an organic solvent (e.g., dichloromethane or diethyl ether).[5][12] In this case, the base resides in the aqueous phase to neutralize the HCl, while the reactants and product remain in the organic phase. Vigorous stirring is essential to maximize the interfacial area for the reaction to occur efficiently.[9]
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low yield of the desired mono-aroyl piperazine | - Formation of a significant amount of the di-aroylated byproduct.- Hydrolysis of the aroyl chloride starting material.- Incomplete reaction. | - Carefully control the stoichiometry (use a 1:1 ratio or an excess of piperazine).- Add the aroyl chloride slowly to the reaction mixture.- Use anhydrous solvents and reagents to prevent hydrolysis.- Monitor the reaction progress using TLC or LC-MS to ensure completion.[13][14] |
| Presence of a significant amount of di-aroylated impurity | - Use of excess aroyl chloride.- Strong basic conditions deprotonating the mono-aroylated product.- High reaction temperature.- Prolonged reaction time. | - Use a precise 1:1 stoichiometry of piperazine to aroyl chloride.- Consider using a weaker base (e.g., sodium bicarbonate) or a stoichiometric amount of a tertiary amine base.- Conduct the reaction at a lower temperature (e.g., 0 °C to room temperature).[7]- Monitor the reaction closely and stop it once the starting material is consumed.[13] |
| Formation of a significant amount of benzoic acid byproduct | - Presence of water in the reaction mixture (solvents, reagents, or glassware).- Use of an aqueous base in a single-phase system. | - Ensure all glassware is thoroughly dried.- Use anhydrous solvents and reagents.- If using an aqueous base, employ a biphasic solvent system with vigorous stirring.[9] |
| Reaction does not go to completion | - Insufficient amount of base to neutralize the generated HCl, leading to protonation of the piperazine.- Low reactivity of the starting materials.- Poor solubility of reactants. | - Use at least one equivalent of base.- Consider gentle heating if the starting materials are stable.- Choose a solvent in which all reactants are soluble. |
| Difficulty in purifying the mono-aroyl product from the di-aroyl byproduct | - Similar polarities of the two compounds. | - Careful column chromatography on silica gel is often effective. A gradient elution system may be necessary.- Recrystallization from a suitable solvent system can sometimes selectively precipitate one of the products. |
Quantitative Data on Side Reactions
The following tables summarize the impact of various reaction parameters on the yield of mono- and di-aroylated piperazine products.
Table 1: Effect of Stoichiometry on the Acylation of Piperazine with 2,4-Difluorobenzoyl Chloride
| Molar Ratio (Piperazine : Aroyl Chloride) | Yield of Mono-aroylated Product (%) | Yield of Di-aroylated Product (%) |
| 5 : 1 | 66 | 10 |
| 2 : 1 | 9 | 44 |
Data extracted from a study on the synthesis of N,N'-bis(2,4-difluorobenzoyl)piperazine.
Table 2: Influence of Reaction Conditions on Mono-N-Alkylation of Piperazine (Illustrative)
| Parameter | Condition 1 | Yield of Mono-product (%) | Yield of Di-product (%) | Condition 2 | Yield of Mono-product (%) | Yield of Di-product (%) |
| Stoichiometry (Piperazine:Alkyl Halide) | 1:1 | Moderate | Significant | 3:1 | High | Low |
| Base | Strong Base (e.g., NaOH) | Lower | Higher | Weaker Base (e.g., K₂CO₃) | Higher | Lower |
| Temperature | High Temperature | Lower | Higher | Low Temperature (0 °C) | Higher | Lower |
| Solvent | Polar Protic (e.g., Ethanol) | Varies | Varies | Aprotic (e.g., Acetonitrile) | Generally Higher Selectivity | Generally Higher Selectivity |
This table provides a qualitative summary based on general principles of controlling selectivity in piperazine alkylation/acylation.[1][4]
Experimental Protocols
Protocol 1: Selective Mono-N-aroylation of Piperazine using Stoichiometric Control
This protocol describes a general procedure for the selective mono-N-aroylation of piperazine by carefully controlling the stoichiometry of the reactants.
Materials:
-
Piperazine (1.0 eq)
-
Aroyl chloride (e.g., 4-chlorobenzoyl chloride) (1.0 eq)[10]
-
Triethylamine (1.1 eq)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane/ethyl acetate mixture)
Procedure:
-
Dissolve piperazine in anhydrous DCM in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C using an ice bath.
-
Add triethylamine to the cooled solution and stir for 10 minutes.
-
Slowly add a solution of the aroyl chloride in anhydrous DCM to the reaction mixture dropwise over 30 minutes.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) (see Protocol 3 for details).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate the desired mono-aroyl piperazine.[10]
Protocol 2: Selective Mono-N-aroylation using a Protecting Group (Cbz)
This protocol utilizes the Carboxybenzyl (Cbz) protecting group to achieve selective mono-aroylation.
Part A: Synthesis of N-Cbz-piperazine [1]
-
Dissolve piperazine (5.0 eq) in DCM.
-
Cool the mixture to 0 °C.
-
Slowly add benzyl chloroformate (Cbz-Cl, 1.0 eq) dropwise.
-
Allow the reaction to proceed to completion (monitor by TLC).
-
Perform an aqueous workup to remove excess piperazine and salts.
-
Extract the product with an organic solvent, dry, and concentrate to yield N-Cbz-piperazine.
Part B: Acylation of N-Cbz-piperazine
-
Dissolve N-Cbz-piperazine (1.0 eq) in anhydrous DCM.
-
Follow steps 2-11 from Protocol 1, using the desired aroyl chloride.
Part C: Deprotection of the Cbz Group [1]
-
Dissolve the N-aroyl-N'-Cbz-piperazine in a suitable solvent (e.g., ethanol or methanol).
-
Add a catalytic amount of Palladium on carbon (Pd/C).
-
Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a hydrogenation apparatus) and stir until the reaction is complete (monitor by TLC).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and rinse with the solvent.
-
Concentrate the filtrate under reduced pressure to obtain the final mono-aroyl piperazine.
Protocol 3: Monitoring the Reaction by Thin Layer Chromatography (TLC)
Materials:
-
TLC plates (silica gel 60 F254)
-
Developing chamber
-
Mobile phase (e.g., a mixture of ethyl acetate and hexane, or dichloromethane and methanol)
-
UV lamp (254 nm)
-
Staining solution (e.g., potassium permanganate or iodine)
Procedure:
-
Prepare a developing chamber with the chosen mobile phase. The optimal mobile phase will depend on the polarity of the reactants and products and should be determined empirically. A good starting point is a 1:1 mixture of ethyl acetate and hexane.
-
At various time points during the reaction, take a small aliquot of the reaction mixture using a capillary tube.
-
Spot the aliquot onto the baseline of a TLC plate. It is also recommended to spot the starting materials (piperazine and aroyl chloride) and, if available, the expected product as standards.
-
Place the TLC plate in the developing chamber and allow the solvent front to move up the plate.
-
Once the solvent front is near the top, remove the plate and mark the solvent front.
-
Visualize the spots under a UV lamp. Piperazine itself may not be UV-active, but the aroylated products will be.
-
If necessary, stain the plate to visualize all spots.
-
The disappearance of the starting material spots and the appearance of the product spot indicate the progress of the reaction. The formation of a new spot corresponding to the di-aroylated byproduct can also be monitored.[13]
Visualizing Reaction Pathways and Logic
Diagram 1: General Synthesis of N-Aroyl Piperazine and Major Side Reactions
Caption: Synthetic pathway for N-aroyl piperazines and common side reactions.
Diagram 2: Troubleshooting Logic for Low Yield of Mono-Aroyl Piperazine
Caption: Troubleshooting workflow for low yield in N-aroyl piperazine synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. arpi.unipi.it [arpi.unipi.it]
- 3. 1-(4-Chlorobenzhydryl)piperazine synthesis - chemicalbook [chemicalbook.com]
- 4. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
- 5. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. byjus.com [byjus.com]
- 9. mdpi.com [mdpi.com]
- 10. Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. scispace.com [scispace.com]
- 13. m.youtube.com [m.youtube.com]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of 1-(3-fluorobenzoyl)piperazine Derivatives
This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 1-(3-fluorobenzoyl)piperazine derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to prepare this compound derivatives?
A1: The two most common methods for forming the amide bond are:
-
Acylation with an Acyl Halide: Reacting a piperazine derivative with 3-fluorobenzoyl chloride. This method is often rapid but can be sensitive to moisture and may require a base to scavenge the HCl byproduct.
-
Amide Coupling with a Carboxylic Acid: Reacting a piperazine derivative with 3-fluorobenzoic acid using a coupling reagent. This approach offers milder conditions and a broader range of functional group tolerance.[1]
Q2: Which coupling reagent is best for reacting 3-fluorobenzoic acid with piperazine?
A2: The choice of coupling reagent depends on factors like the scale of the reaction, the presence of sensitive functional groups, and cost.
-
Carbodiimides (EDC, DCC): Widely used and cost-effective. They are often used with additives like HOBt or HOAt to improve efficiency and reduce side reactions like racemization.[2][3]
-
Uronium/Aminium Reagents (HATU, HBTU): These are highly efficient and react quickly, often providing higher yields with fewer side products, especially for sterically hindered substrates.[2][4] HATU is particularly effective, reacting faster and with less epimerization.[4]
-
Phosphonium Reagents (PyBOP): Similar to uronium reagents, PyBOP is very efficient, and its byproducts are considered less hazardous than those from some older reagents.[4]
Q3: How do I choose the appropriate solvent for the reaction?
A3: The solvent should dissolve the reactants and be inert to the reaction conditions. Common choices include:
-
Dichloromethane (DCM): A good general-purpose solvent for many coupling reactions.
-
Dimethylformamide (DMF): A polar aprotic solvent that can help dissolve more polar substrates and reagents.
-
Tetrahydrofuran (THF): Often used, particularly in reactions involving acyl chlorides or when specific reagents require it.[5]
-
Acetonitrile (ACN): Another polar aprotic option suitable for these types of syntheses.
Q4: What is the role of a base in the reaction, and which one should I use?
A4: A base is typically required to neutralize acids formed during the reaction (e.g., HCl from acyl chlorides or the proton from the carboxylic acid in coupling reactions) and to deprotonate the piperazine nitrogen, increasing its nucleophilicity.
-
For Acyl Chloride Reactions: A non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is essential to scavenge the HCl produced.
-
For Coupling Reactions: DIPEA or N-methylmorpholine (NMM) are commonly used. The choice of base can be critical; for sensitive substrates, a weaker base like collidine may be preferred to minimize side reactions.[2][3]
Troubleshooting Guides
Issue 1: Low or No Product Yield
Low product yield is a common issue that can be traced back to several factors. This guide provides a systematic approach to troubleshooting.
Question: My reaction yield is consistently low. What are the potential causes and how can I improve it?
Answer: Low yield can result from poor reagent quality, suboptimal reaction conditions, or inefficient purification. Follow this workflow to diagnose the issue.
Caption: Troubleshooting workflow for low reaction yield.
Issue 2: Presence of Significant Side Products
Question: My final product is impure, and I see significant side products in my TLC/LCMS analysis. What are they and how can I prevent them?
Answer: Side product formation is often related to the reactivity of the starting materials and the choice of reaction conditions.
-
Bis-acylation: If you are using an unsubstituted piperazine, reaction at both nitrogen atoms can occur.
-
Solution: Use a mono-protected piperazine (e.g., N-Boc-piperazine) as your starting material. The protecting group can be removed in a subsequent step.
-
-
Guanidinium Byproduct: When using uronium/aminium coupling reagents (like HATU/HBTU), the reagent can sometimes react directly with the piperazine if the carboxylic acid is not activated first.
-
Solution: Ensure the correct order of addition. Pre-activate the 3-fluorobenzoic acid with the coupling reagent and base for a few minutes before adding the piperazine derivative.
-
-
N-acylurea Byproduct: With carbodiimide reagents like DCC or EDC, the O-acylisourea intermediate can rearrange to a stable, unreactive N-acylurea.
-
Solution: Use an additive such as 1-hydroxybenzotriazole (HOBt). HOBt traps the O-acylisourea to form an active ester, which is more reactive towards the amine and less prone to rearrangement.[2]
-
Data Presentation: Optimizing Reaction Conditions
The following tables summarize how different parameters can affect the outcome of the amide coupling between a generic piperazine and 3-fluorobenzoic acid. Note: These are representative data based on established chemical principles.
Table 1: Comparison of Common Coupling Reagents
| Coupling Reagent | Additive | Base | Solvent | Typical Time (h) | Typical Yield (%) | Notes |
| EDC | HOBt | DIPEA | DCM | 4 - 12 | 75 - 85 | Cost-effective standard. Byproduct is water-soluble, simplifying workup.[2] |
| DCC | HOBt | DIPEA | DCM | 4 - 12 | 70 - 80 | Byproduct (DCU) is a precipitate that can be filtered off, but can complicate purification. |
| HATU | None | DIPEA | DMF | 1 - 4 | 90 - 98 | Highly efficient, fast, and good for sterically hindered substrates.[4] |
| PyBOP | None | DIPEA | DMF | 2 - 6 | 85 - 95 | Rapid reaction with less hazardous byproducts compared to some older reagents.[4] |
Table 2: Effect of Base and Solvent on Yield
| Base | Solvent | Relative Reaction Rate | Typical Yield (%) | Potential Issues |
| TEA | DCM | Moderate | ~80 | Can cause side reactions with some substrates. |
| DIPEA | DCM | Moderate to Fast | >85 | Generally a clean and non-nucleophilic choice. |
| DIPEA | DMF | Fast | >90 | Good for poorly soluble starting materials. |
| NMM | DCM | Moderate | ~85 | A common alternative to DIPEA.[2] |
| Pyridine | THF | Slow to Moderate | ~70 | Can act as a nucleophilic catalyst but is basic.[5] |
Experimental Protocols & Workflow
The general workflow for synthesis and optimization is outlined below.
Caption: General experimental workflow for synthesis.
Protocol 1: Synthesis via Acyl Chloride
-
Setup: To a solution of the piperazine derivative (1.0 eq) and triethylamine (1.5 eq) in anhydrous dichloromethane (DCM, 0.1 M) in a flask under a nitrogen atmosphere, cool the mixture to 0°C in an ice bath.
-
Addition: Add a solution of 3-fluorobenzoyl chloride (1.1 eq) in anhydrous DCM dropwise over 15 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC or LCMS.
-
Workup: Quench the reaction with saturated aqueous NaHCO₃ solution. Separate the organic layer, and wash sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography (e.g., using a gradient of ethyl acetate in hexanes).
Protocol 2: Synthesis via Amide Coupling (using HATU)
-
Activation: To a solution of 3-fluorobenzoic acid (1.1 eq), HATU (1.1 eq), and DIPEA (2.0 eq) in anhydrous DMF (0.1 M) under a nitrogen atmosphere, stir the mixture at room temperature for 15 minutes.[6]
-
Addition: Add the piperazine derivative (1.0 eq) to the activated mixture.
-
Reaction: Stir the reaction at room temperature for 1-4 hours. Monitor progress by TLC or LCMS.
-
Workup: Dilute the reaction mixture with ethyl acetate and wash extensively with water to remove DMF and water-soluble byproducts. Wash the organic layer with saturated aqueous NaHCO₃ and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Mechanism of Amide Bond Formation
The diagram below illustrates the key steps in amide bond formation mediated by a carbodiimide (EDC) and an additive (HOBt).
Caption: Mechanism of EDC/HOBt mediated amide coupling.
References
- 1. quod.lib.umich.edu [quod.lib.umich.edu]
- 2. bachem.com [bachem.com]
- 3. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
- 4. peptide.com [peptide.com]
- 5. Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Piperazine amides with desirable solubility, physicochemical and drug-like properties: Synthesis and evaluation of the anti-Trypanosoma cruzi activity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Avoiding Di-acylation in Piperazine Reactions
Welcome to the technical support center for piperazine reactions. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the mono-acylation of piperazine, a common challenge in synthetic chemistry.
Frequently Asked Questions (FAQs)
Q1: Why is achieving selective mono-acylation of piperazine so challenging?
Piperazine is a symmetrical diamine with two secondary amine groups of similar reactivity. Once the first acylation occurs, the remaining free amine on the mono-acylated piperazine can still be nucleophilic enough to react with another acylating agent, leading to the formation of a di-acylated byproduct.[1] Controlling the reaction to favor the mono-acylated product requires careful consideration of stoichiometry, reaction conditions, and the use of protecting groups.
Q2: What are the primary strategies to avoid di-acylation?
There are three main strategies to promote mono-acylation of piperazine:
-
Using a Large Excess of Piperazine: By significantly increasing the molar ratio of piperazine to the acylating agent, the probability of the acylating agent encountering an unreacted piperazine molecule is much higher than it encountering a mono-acylated piperazine molecule.
-
Employing a Protecting Group: This is a highly reliable method where one of the nitrogen atoms is temporarily blocked with a protecting group, such as a tert-butyloxycarbonyl (Boc) group.[2][3][4][5] This forces the acylation to occur at the unprotected nitrogen. The protecting group is then removed in a subsequent step.
-
In Situ Mono-Protonation: Reacting piperazine with one equivalent of an acid forms a mono-salt.[2][3] The protonated nitrogen is deactivated, directing the acylation to the free, non-protonated nitrogen.[2] This is a cost-effective, one-pot method.[2]
Q3: How does the choice of acylating agent affect the reaction?
The reactivity of the acylating agent is a critical factor. Highly reactive acylating agents, such as acyl chlorides and anhydrides, can lead to a higher proportion of the di-acylated product. Less reactive acylating agents may require longer reaction times or catalysts but can offer better selectivity for mono-acylation.
Q4: Can reaction temperature and addition rate influence the outcome?
Yes. Lowering the reaction temperature can help to control the reaction rate and improve selectivity. Additionally, the slow, dropwise addition of the acylating agent to the piperazine solution helps to maintain a low concentration of the electrophile, reducing the likelihood of a second acylation event.[4]
Troubleshooting Guides
Problem: My reaction is producing a high percentage of the di-acylated product.
| Potential Cause | Troubleshooting Step |
| Incorrect Stoichiometry | Increase the excess of piperazine relative to the acylating agent. Ratios of 3:1 to 10:1 (piperazine:acylating agent) are common.[2] |
| Rapid Addition of Acylating Agent | Add the acylating agent slowly and dropwise to the reaction mixture to maintain a low concentration of the electrophile.[4] |
| High Reaction Temperature | Perform the reaction at a lower temperature (e.g., 0 °C) to better control the reaction rate. |
| Highly Reactive Acylating Agent | Consider using a less reactive acylating agent or an in situ activation method for a carboxylic acid. |
| Unprotected Piperazine | For optimal control and selectivity, use a mono-protected piperazine like N-Boc-piperazine.[2][4] |
Problem: The mono-acylation reaction is sluggish or incomplete.
| Potential Cause | Troubleshooting Step |
| Low Reactivity of Acylating Agent | If using a less reactive acylating agent, a catalyst or activating agent may be necessary. For example, using 2-chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) can activate carboxylic acids for acylation at room temperature.[6] |
| Poor Solubility of Reagents | Ensure all reagents are fully dissolved in a suitable solvent. You may need to screen different solvents to find the optimal one for your specific substrates. |
| Insufficient Base | If an acid byproduct is formed during the reaction (e.g., from an acyl chloride), ensure a sufficient amount of a non-nucleophilic base is present to neutralize it. |
| In Situ Mono-Protonation Reducing Nucleophilicity | While effective for selectivity, mono-protonation reduces the nucleophilicity of the free amine. Longer reaction times or activation of the acylating agent may be required to drive the reaction to completion.[2] |
Data Presentation: Comparison of Mono-acylation Strategies
| Strategy | Molar Ratio (Piperazine:Electrophile) | Typical Yield of Mono-substituted Product | Key Advantages | Key Disadvantages |
| Excess Piperazine | 3:1 to 10:1 | 70-80% | One-step, cost-effective.[2] | Difficult removal of excess piperazine. |
| Mono-Boc Protection | 1:1 (Boc-Piperazine:Electrophile) | >80% for acylation step | High selectivity, clean reaction.[2] | Multi-step process (protection and deprotection), higher cost.[2][3] |
| In Situ Mono-Protonation | 2:1 (Piperazine:Acid) then 1:1 (salt:electrophile) | 60-89% | One-pot synthesis, good yields.[2] | May require longer reaction times or activation of the electrophile.[2] |
Experimental Protocols
Protocol 1: Mono-acylation using a Protecting Group (N-Boc-piperazine)
This protocol involves three main steps: protection, acylation, and deprotection.
-
Step 1: Synthesis of 1-Boc-piperazine
-
Dissolve piperazine (1.0 eq) in a suitable solvent such as dichloromethane (DCM).
-
Cool the solution to 0 °C.
-
Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.0 eq) in the same solvent.
-
Allow the reaction to warm to room temperature and stir for 20-24 hours.
-
Evaporate the solvent and purify the 1-Boc-piperazine by column chromatography or extraction.
-
-
Step 2: N-acylation of 1-Boc-piperazine
-
Dissolve 1-Boc-piperazine (1.0 eq) and a base (e.g., triethylamine, 1.1 eq) in anhydrous DCM.
-
Cool the mixture to 0 °C.
-
Add the acyl chloride (1.0 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).
-
Perform an aqueous workup and purify the N-acyl-N'-Boc-piperazine.
-
-
Step 3: Deprotection of the Boc Group
-
Dissolve the purified N-acyl-N'-Boc-piperazine in DCM.
-
Add an excess of trifluoroacetic acid (TFA) at 0 °C.
-
Stir at room temperature for 1-2 hours.
-
Neutralize the reaction mixture and extract the desired mono-acylated piperazine.
-
Protocol 2: Mono-acylation using In Situ Mono-Protonation
This one-pot procedure avoids the need for protecting groups.
-
Materials: Piperazine, an acid (e.g., hydrochloric acid or acetic acid), acylating agent, and a suitable solvent.
-
Procedure:
-
Dissolve piperazine (2.0 eq) in a suitable solvent.
-
Slowly add one equivalent of acid to form the piperazine mono-salt in situ.
-
Add the acylating agent (1.0 eq) to the reaction mixture.
-
Stir the reaction at the desired temperature, monitoring its progress by TLC or LC-MS.
-
Upon completion, perform a standard workup and purification to isolate the mono-acylated product.
-
Visualizations
Caption: Reaction pathway for the acylation of piperazine.
Caption: Troubleshooting guide for high di-acylation.
Caption: Experimental workflow for mono-acylation using a Boc protecting group.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
stability issues of 1-(3-fluorobenzoyl)piperazine in solution
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of 1-(3-fluorobenzoyl)piperazine in solution. This resource is intended for researchers, scientists, and drug development professionals to ensure the integrity of their experimental results.
Troubleshooting Guide
Researchers may encounter variability in experimental outcomes due to the degradation of this compound in solution. The following guide addresses common stability-related issues.
Issue 1: Loss of Potency or Activity Over Time
If you observe a decrease in the expected biological or chemical activity of your this compound solution, it may be undergoing degradation.
-
Possible Cause 1: Hydrolysis. The amide bond in this compound is susceptible to hydrolysis, especially under acidic or basic conditions. This cleavage would result in the formation of 3-fluorobenzoic acid and piperazine, leading to a loss of the parent compound.
-
Troubleshooting Steps:
-
pH Monitoring: Regularly check the pH of your stock solutions and experimental media. Buffer solutions should be used to maintain a stable pH.
-
Solvent Selection: If possible, use aprotic solvents for stock solutions to minimize hydrolysis. For aqueous solutions, prepare them fresh before each experiment.
-
Storage Conditions: Store stock solutions at recommended low temperatures (e.g., 2-8 °C) to slow down degradation kinetics.[1] Aliquot stock solutions to avoid repeated freeze-thaw cycles.
-
Issue 2: Appearance of Unknown Peaks in Analytical Assays (e.g., HPLC, LC-MS)
The emergence of new peaks in your chromatogram that are not present in the analysis of the fresh solid compound suggests the formation of degradation products.
-
Possible Cause 1: Oxidation. The piperazine ring is susceptible to oxidation, which can lead to the formation of various byproducts, including N-oxides and ring-opened products. This can be accelerated by exposure to air, light, or the presence of metal ions.
-
Troubleshooting Steps:
-
Inert Atmosphere: When preparing and storing solutions, consider purging with an inert gas like nitrogen or argon to minimize exposure to oxygen.
-
Light Protection: Store solutions in amber vials or protect them from light to prevent photolytic degradation.
-
Chelating Agents: If metal ion contamination is suspected from your containers or reagents, the addition of a small amount of a chelating agent like EDTA may help to sequester these ions.
-
Forced Degradation Study: To identify potential degradation products, a forced degradation study can be performed. This involves intentionally exposing the compound to harsh conditions (acid, base, oxidation, heat, light) to generate and identify the degradants.
-
Issue 3: Inconsistent Results Between Experiments
Variability in results could be due to inconsistent handling and storage of this compound solutions.
-
Possible Cause: Inconsistent Solution Preparation and Storage. Differences in solvent, pH, temperature, and storage duration can all contribute to varying levels of degradation.
-
Troubleshooting Steps:
-
Standardized Protocols: Establish and adhere to a strict, standardized protocol for solution preparation, including solvent type, pH, and concentration.
-
Fresh Solutions: Whenever feasible, prepare solutions fresh for each experiment, especially for sensitive assays.
-
Documentation: Maintain detailed records of solution preparation dates, storage conditions, and usage.
-
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound in solution?
A1: The two most likely degradation pathways are hydrolysis of the amide bond and oxidation of the piperazine ring. Hydrolysis would yield 3-fluorobenzoic acid and piperazine. Oxidation can lead to a variety of products, including N-oxides and ring-opened species.
Q2: What are the ideal storage conditions for stock solutions of this compound?
Q3: How can I assess the stability of my this compound solution?
A3: A stability-indicating analytical method, typically HPLC with UV or MS detection, should be used. This involves analyzing your solution at various time points and under different storage conditions to monitor the peak area of the parent compound and detect the appearance of any degradation products.
Q4: Can the solvent affect the stability of this compound?
A4: Yes, the choice of solvent is critical. Protic solvents, especially water, can participate in hydrolysis. The pH of aqueous solutions will significantly influence the rate of hydrolysis. Using a buffered system at a pH where the compound is most stable is recommended. Aprotic solvents like DMSO or DMF are generally preferred for long-term storage of stock solutions.
Quantitative Data Summary
Since specific quantitative stability data for this compound is not publicly available, the following table provides an illustrative example of how data from a forced degradation study might be presented.
| Stress Condition | Duration | Temperature | % Degradation (Example) | Major Degradants (Hypothetical) |
| 0.1 M HCl | 24 hours | 60 °C | 15% | 3-fluorobenzoic acid, piperazine |
| 0.1 M NaOH | 24 hours | 60 °C | 25% | 3-fluorobenzoic acid, piperazine |
| 3% H₂O₂ | 24 hours | Room Temp | 10% | This compound N-oxide |
| Heat | 48 hours | 80 °C | 5% | Minor unidentified products |
| Light (Xenon lamp) | 24 hours | Room Temp | <2% | Not significant |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weighing: Accurately weigh the required amount of this compound solid in a clean, dry vial.
-
Dissolution: Add the appropriate volume of a suitable solvent (e.g., DMSO for a 10 mM stock solution).
-
Mixing: Vortex or sonicate briefly until the solid is completely dissolved.
-
Storage: Store the stock solution in a tightly sealed vial, protected from light, at the recommended temperature (2-8 °C for short-term, -20 °C or -80 °C for long-term).
Protocol 2: Forced Degradation Study (Illustrative)
This protocol outlines a general procedure for a forced degradation study to identify potential degradation products and assess the intrinsic stability of this compound.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a 1:1 mixture of acetonitrile and water at a concentration of 1 mg/mL.
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Keep at 60 °C for 24 hours. Neutralize with 1 M NaOH before analysis.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH. Keep at 60 °C for 24 hours. Neutralize with 1 M HCl before analysis.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 30% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation: Keep 1 mL of the stock solution in a sealed vial at 80 °C for 48 hours.
-
Photolytic Degradation: Expose 1 mL of the stock solution to light from a xenon lamp (providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter) for 24 hours. A control sample should be kept in the dark.
-
Analysis: Analyze all samples and a control (untreated stock solution) by a stability-indicating HPLC-UV/MS method to determine the percentage of degradation and identify the degradation products.
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Workflow for a forced degradation study.
References
Technical Support Center: Troubleshooting Low Conversion Rates in Piperazine Acylation
This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the acylation of piperazine and its derivatives. Below you will find troubleshooting guides and frequently asked questions to help resolve issues of low conversion rates and optimize your reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low conversion rates in piperazine acylation?
A1: Low conversion rates in piperazine acylation can stem from several factors. Key among them are the presence of moisture, which can deactivate reagents; incorrect stoichiometry of reactants; suboptimal choice of coupling reagent for the specific substrates; and the formation of side products such as di-acylated piperazine.[1] Reaction conditions like temperature and solvent also play a crucial role.
Q2: How can I selectively achieve mono-acylation of piperazine?
A2: Achieving selective mono-acylation can be challenging due to the two reactive nitrogen atoms in the piperazine ring. A highly effective strategy is to use a mono-protected piperazine, such as N-Boc-piperazine, which ensures that acylation occurs at the unprotected nitrogen.[2] After the reaction, the protecting group can be removed. Alternatively, reacting piperazine with an aroyl chloride in glacial acetic acid can favor mono-acylation, as the piperazine is predominantly present as the monoacetate salt.[3] Another method involves the ionic immobilization of the diamine on a sulfonic acid functionalized silica gel in a flow system.[4]
Q3: What is the role of a base in piperazine acylation and which one should I choose?
A3: A base is typically required to neutralize the acid by-product formed during the acylation, driving the equilibrium towards the product.[5] Common bases include tertiary amines like triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA). The choice of base is critical; for instance, when coupling to a chiral amine, a non-nucleophilic, sterically hindered base like DIPEA is recommended to prevent racemization.
Q4: When should I use a coupling reagent versus an acyl chloride?
A4: Acyl chlorides are highly reactive and can be used for direct acylation, often under Schotten-Baumann conditions.[5] However, they can be harsh and may not be suitable for sensitive substrates. Coupling reagents, such as HATU or EDC/HOBt, are used to activate a carboxylic acid in situ to form an amide bond under milder conditions.[1][5][6] These are generally preferred for more complex molecules or when trying to minimize side reactions.
Troubleshooting Guide
Problem 1: Low or No Product Yield
| Possible Cause | Troubleshooting Suggestion |
| Presence of Moisture | Ensure all glassware is oven-dried and use anhydrous solvents and reagents. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis of activated intermediates. |
| Inactive Coupling Reagent | Use a fresh batch of coupling reagent. Some reagents, like EDC, are sensitive to moisture and can lose activity over time. |
| Incorrect Stoichiometry | Accurately measure all reagents. A slight excess (1.1-1.2 equivalents) of the piperazine component can sometimes help drive the reaction to completion. |
| Suboptimal Reaction Temperature | Optimize the reaction temperature. While many acylations proceed at room temperature, some may require cooling (0 °C) to control reactivity or heating to overcome activation barriers. Monitor the reaction progress by TLC or LC-MS to determine the optimal temperature and time. |
| Poor Solubility of Reagents | Select a solvent in which all reactants are soluble. Common solvents for piperazine acylation include DMF, DCM, and acetonitrile.[1][6] |
Problem 2: Formation of Di-acylated Byproduct
| Possible Cause | Troubleshooting Suggestion |
| Excess Acylating Agent | Use a 1:1 or slight excess of the piperazine to the acylating agent. If using unprotected piperazine, consider adding the acylating agent dropwise to the piperazine solution to avoid localized high concentrations. |
| Unprotected Piperazine | For selective mono-acylation, use a mono-protected piperazine like N-Boc-piperazine.[2] This is the most reliable method to prevent di-acylation. |
| Reaction in Non-acidic Conditions | When using unprotected piperazine, performing the reaction in a solvent like glacial acetic acid can promote mono-protonation of the piperazine, thus favoring mono-acylation.[3] |
Problem 3: Presence of Other Impurities in the Final Product
| Possible Cause | Troubleshooting Suggestion |
| Formation of N-acylurea | This is a common byproduct when using carbodiimide reagents like EDC. The addition of HOBt or HOAt can suppress the formation of N-acylurea by trapping the O-acylisourea intermediate. |
| Unreacted Starting Material | Monitor the reaction progress using TLC or LC-MS. If the reaction has stalled, consider adding more coupling reagent or extending the reaction time. For purification, consider column chromatography. |
| Difficult Work-up | For reactions using EDC, the urea byproduct is water-soluble, which simplifies purification through aqueous washes.[6] For DCC, the dicyclohexylurea (DCU) byproduct is a precipitate that can be removed by filtration.[1] Ensure proper aqueous washes (e.g., with dilute acid and base) to remove unreacted starting materials and byproducts.[7] |
Quantitative Data Summary
The following table summarizes reaction conditions for the acylation of N-Boc-piperazine with various carboxylic acids and coupling reagents. Yields are highly dependent on the specific substrates used.
| Carboxylic Acid | Coupling Reagent | Base | Solvent | Time (h) | Temp. (°C) | Yield (%) |
| Boc-proline | EDC, DMAP, HOBt (cat.) | DIPEA | CH₃CN | 14 | 23 | 91 |
| Generic Carboxylic Acid | HATU | DIPEA | DMF | 1-3 | RT | High |
| Generic Carboxylic Acid | EDC, HOBt | DIPEA | DCM/DMF | 12-24 | 0 to RT | Good |
| Generic Carboxylic Acid | COMU | DIPEA/2,6-lutidine | DMF | 1-2 | RT | High |
| 2-(6-chloro-5-methylpyridin-3-yl)acetic acid | HATU | DIPEA | DMF | - | RT | - |
Note: "-" indicates data not specified in the source.
Experimental Protocols
Protocol 1: General Procedure for HATU-Mediated Acylation
-
In a round-bottom flask, dissolve the carboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.[1]
-
Add DIPEA (2.0-3.0 eq) to the solution and stir at room temperature for 15-30 minutes to pre-activate the carboxylic acid.[1][6]
-
Add the piperazine derivative (e.g., N-Boc-piperazine, 1.1 eq) to the activated mixture.[1]
-
Stir the reaction at room temperature for 1-12 hours, monitoring the progress by TLC or LC-MS.[1]
-
Work-up: Upon completion, dilute the reaction mixture with an organic solvent such as ethyl acetate. Wash the organic layer sequentially with a mild acid (e.g., 0.1 N HCl), water, and brine.[6]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.[1]
Protocol 2: General Procedure for EDC/HOBt-Mediated Acylation
-
To a solution of the carboxylic acid (1.0 eq) and HOBt (1.2 eq) in anhydrous DCM or DMF, add DIPEA (2.0 eq).[1]
-
Cool the mixture to 0 °C in an ice bath.
-
Add EDC (1.2 eq) to the solution and stir for 15-30 minutes at 0 °C for pre-activation.[1]
-
Add the piperazine derivative (e.g., N-Boc-piperazine, 1.1 eq) to the reaction mixture.[1]
-
Allow the reaction to warm to room temperature and stir for 4-24 hours, monitoring by TLC or LC-MS.[1]
-
Work-up: Dilute the reaction mixture with DCM or ethyl acetate. Wash the organic phase with water to remove the water-soluble urea byproduct and any excess EDC. Follow with washes using a saturated sodium bicarbonate solution and brine.[6]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent.
-
Purify the residue via flash column chromatography.[6]
Visual Troubleshooting Workflow
Caption: Troubleshooting workflow for low conversion rates in piperazine acylation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Mono-acylation of piperazine and homopiperazine via ionic immobilization | CoLab [colab.ws]
- 5. AMIDE COUPLING BY USING HATU: – My chemistry blog [mychemblog.com]
- 6. benchchem.com [benchchem.com]
- 7. rtong.people.ust.hk [rtong.people.ust.hk]
Technical Support Center: Scaling Up 1-(3-Fluorobenzoyl)piperazine Synthesis
This technical support center provides guidance for researchers, scientists, and drug development professionals on scaling up the synthesis of 1-(3-fluorobenzoyl)piperazine from the laboratory to a pilot plant. The information is presented in a question-and-answer format to directly address potential issues.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable synthesis route for this compound?
A1: The most prevalent and industrially scalable method is the direct N-acylation of piperazine with 3-fluorobenzoyl chloride. This reaction is a variation of the Schotten-Baumann reaction, which utilizes a base to neutralize the hydrochloric acid byproduct, driving the reaction towards the desired mono-acylated product. The main challenge in this route is achieving selective mono-acylation and controlling the exothermic nature of the reaction, especially at a larger scale.
Q2: What are the critical process parameters to monitor during scale-up?
A2: When moving from a lab to a pilot plant, the following parameters are critical to monitor and control:
-
Temperature: The reaction is exothermic. Inadequate temperature control can lead to an increase in side products and potential runaway reactions.
-
Addition Rate: The rate of addition of 3-fluorobenzoyl chloride directly impacts heat generation. A slow, controlled addition is crucial at scale.
-
Mixing Efficiency: Proper agitation is essential to ensure homogenous heat and mass transfer, which minimizes localized overheating and side reactions.
-
Stoichiometry: While an excess of piperazine is used to favor mono-acylation, the exact ratio needs to be optimized for scale to balance yield and downstream purification challenges.
Q3: How can the formation of the bis-acylated impurity, 1,4-bis(3-fluorobenzoyl)piperazine, be minimized at the pilot plant scale?
A3: Minimizing the formation of the bis-acylated impurity is a key challenge. Strategies include:
-
Using an excess of piperazine: This statistically favors the mono-acylation.
-
Slow, controlled addition of 3-fluorobenzoyl chloride: This prevents localized high concentrations of the acylating agent.
-
Low reaction temperature: Running the reaction at a reduced temperature (e.g., 0-5 °C) can help control the reaction rate and improve selectivity.
-
Efficient mixing: Ensures that the 3-fluorobenzoyl chloride reacts with piperazine before it can react with the already formed product.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| Low Yield of this compound | - Incomplete reaction. - Formation of bis-acylated impurity. - Hydrolysis of 3-fluorobenzoyl chloride. - Product loss during workup and isolation. | - Monitor reaction completion using in-process controls (e.g., HPLC, TLC). - Optimize the piperazine to 3-fluorobenzoyl chloride molar ratio. - Ensure anhydrous conditions during the reaction. - Optimize extraction and crystallization solvents and procedures. |
| High Levels of Bis-Acylated Impurity | - Poor temperature control (reaction too hot). - Fast addition of 3-fluorobenzoyl chloride. - Inefficient mixing. - Incorrect stoichiometry. | - Improve cooling efficiency of the reactor. - Reduce the addition rate of 3-fluorobenzoyl chloride. - Increase agitation speed or use a more appropriate impeller. - Re-verify the quantities of all reactants. |
| Poor Phase Separation During Workup | - Emulsion formation. - Incorrect pH of the aqueous phase. | - Add a small amount of brine to break the emulsion. - Allow for a longer separation time. - Ensure the pH is appropriately adjusted to separate the product and excess piperazine. |
| Difficulty in Product Isolation/Crystallization | - Oily product instead of solid. - Presence of impurities inhibiting crystallization. - Incorrect solvent system. | - Attempt to crystallize from a different solvent or solvent mixture. - Use seeding crystals to induce crystallization. - Purify the crude product by chromatography before crystallization if impurity levels are high. |
| Exothermic Runaway | - Loss of cooling. - Too rapid addition of 3-fluorobenzoyl chloride. | - Immediately stop the addition of the acylating agent. - Apply emergency cooling. - Have a quench plan in place (e.g., addition of a cold, inert solvent). |
Data Presentation: Lab vs. Pilot Plant Scale
| Parameter | Lab Scale (100 g) | Pilot Plant Scale (10 kg) |
| Piperazine | 2.5 - 3.0 equivalents | 2.0 - 2.5 equivalents |
| 3-Fluorobenzoyl Chloride | 1.0 equivalent | 1.0 equivalent |
| Solvent | Dichloromethane | Toluene or Methyl Isobutyl Ketone |
| Base | Triethylamine or aq. NaOH | Aqueous NaOH or K2CO3 |
| Reaction Temperature | 0 - 5 °C | 0 - 10 °C |
| Addition Time | 30 - 60 minutes | 2 - 4 hours |
| Reaction Time | 2 - 4 hours | 4 - 6 hours |
| Typical Yield | 85 - 95% | 80 - 90% |
| Purity (Crude) | >95% | >90% |
Experimental Protocols
Lab Scale Synthesis (100 g)
-
Setup: A 2 L, 3-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a temperature probe.
-
Charging: Charge the flask with piperazine (2.5 eq.) and dichloromethane (1 L). Cool the mixture to 0 °C in an ice bath.
-
Reaction: Dissolve 3-fluorobenzoyl chloride (1.0 eq., 100 g) in dichloromethane (200 mL) and add it to the dropping funnel. Add the 3-fluorobenzoyl chloride solution dropwise to the piperazine solution over 30-60 minutes, maintaining the internal temperature below 5 °C.
-
Completion: Stir the reaction mixture at 0-5 °C for 1 hour after the addition is complete. Allow the mixture to warm to room temperature and stir for another 2-3 hours.
-
Workup: Quench the reaction with water. Separate the organic layer. Wash the organic layer with dilute HCl to remove excess piperazine, followed by a wash with aqueous NaHCO3 and then brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. Purify by recrystallization from a suitable solvent system (e.g., ethyl acetate/heptane).
Pilot Plant Scale Synthesis (10 kg)
-
Setup: A 200 L glass-lined reactor equipped with a jacketed cooling system, a mechanical stirrer, a dosing pump for controlled addition, and a temperature probe.
-
Charging: Charge the reactor with piperazine (2.2 eq.) and toluene (100 L). Start agitation and cool the reactor contents to 0 °C.
-
Reaction: Add a solution of 3-fluorobenzoyl chloride (1.0 eq., 10 kg) in toluene (20 L) to the reactor via the dosing pump over 2-4 hours. Maintain the internal temperature between 0-10 °C throughout the addition.
-
Completion: After the addition, continue to stir the mixture at 5-10 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 3-4 hours. Monitor the reaction progress by HPLC.
-
Workup: Add water to the reactor and stir. Stop agitation and allow the layers to separate. Drain the aqueous layer. Wash the organic layer with dilute aqueous HCl, followed by aqueous NaHCO3, and then water.
-
Isolation: Concentrate the organic layer under vacuum. Add an appropriate anti-solvent (e.g., heptane) to induce crystallization. Filter the solid product, wash with cold heptane, and dry under vacuum.
Visualizations
Caption: A simplified workflow comparing the synthesis of this compound at lab and pilot plant scales.
Caption: A decision tree for troubleshooting high levels of bis-acylated impurity during scale-up.
managing hygroscopic nature of piperazine derivatives during synthesis
Topic: Managing the Hygroscopic Nature of Piperazine Derivatives
This technical support center provides researchers, scientists, and drug development professionals with practical guidance on managing the challenges associated with the hygroscopic nature of piperazine and its derivatives during synthesis.
Frequently Asked Questions (FAQs)
Q1: What does it mean for a piperazine derivative to be hygroscopic?
A1: A hygroscopic substance, such as many piperazine compounds, has a strong tendency to attract and absorb moisture from the surrounding atmosphere. Anhydrous piperazine is known to be deliquescent, meaning it can absorb enough environmental water to dissolve itself into a liquid solution.[1] This property is critical to manage, as absorbed moisture can alter the compound's physical and chemical characteristics, leading to issues in experimental accuracy, product stability, and reaction outcomes.[1][2]
Q2: How does absorbed moisture negatively impact my synthesis?
A2: Moisture absorption can introduce several critical problems during synthesis:
-
Inaccurate Stoichiometry: Weighing a hygroscopic compound will include the mass of absorbed water, leading to an overestimation of the reagent's actual mass and incorrect molar ratios in your reaction.[1]
-
Reaction Failure or Side Products: Water can act as an unwanted nucleophile or base, participating in side reactions, hydrolyzing starting materials or products, and ultimately lowering the yield and purity of your target molecule.[2][3]
-
Physical State Changes: Compounds can become clumpy, sticky, or even liquefy, making them difficult to handle, weigh, and transfer accurately.[1][4]
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Inconsistent Results: The variable and often unknown amount of water can lead to poor reproducibility between experiments.[1]
Q3: What are the ideal storage conditions for hygroscopic piperazine derivatives?
A3: To minimize moisture absorption, these compounds should be stored in a cool, dry, and well-ventilated area.[1] The most critical practice is to keep them in tightly sealed containers. For enhanced protection, storage in a desiccator containing a suitable drying agent (desiccant) like phosphorus pentoxide or silica gel is strongly recommended.[1][5]
Q4: What immediate precautions should I take when handling these compounds in the lab?
A4: Minimize the compound's exposure to the atmosphere at all times.[6] If available, handle the materials inside a controlled environment like a glove box or a dry room.[1][7] If not, work quickly, opening containers for the shortest time possible before tightly resealing them. Always use dry glassware and equipment, and avoid breathing on the sample, as exhaled breath contains moisture.[1]
Troubleshooting Guide
This guide addresses specific problems you may encounter during your experiments.
Problem: My reaction yield is low, and/or I'm seeing unexpected byproducts.
This is a common consequence of water contamination. The following workflow can help you diagnose and solve the issue.
Problem: The physical appearance of my piperazine derivative has changed (it's clumpy, sticky, or has turned into a slurry).
This indicates significant water absorption.
-
Immediate Action: Transfer the compound to a desiccator with a high-efficiency desiccant (e.g., phosphorus pentoxide) to remove surface moisture.[1]
-
Correction: Before use in a non-aqueous reaction, the compound must be thoroughly dried. Drying in a vacuum oven at a suitable temperature is a standard procedure.[1][8] After drying, re-characterize the material (e.g., by NMR or melting point) to ensure it has not degraded.
-
Prevention: Review your storage protocol. Ensure containers are airtight and stored in a dry environment. Consider aliquoting the material into smaller, single-use vials to prevent repeated exposure of the entire batch to the atmosphere.[6]
Problem: My experimental results are not reproducible.
Inconsistent water content is a likely cause.
-
Diagnosis: The most reliable way to ensure reproducibility is to measure the water content of your piperazine starting material using Karl Fischer titration before each experiment.[1][9]
-
Solution: Standardize your procedure. Either consistently use material that has been dried to a specific, low water content, or consistently measure the water content and adjust the reagent mass for every reaction. This removes the variable of unknown water amounts.
Data Summary
Table 1: General Hygroscopicity Classification
This table helps classify the hygroscopic nature of a material based on its water uptake at a specified condition (e.g., 25°C, 80% Relative Humidity) over 24 hours.
| Class | Water Uptake (% w/w) | Description |
| 1: Non-hygroscopic | < 0.2% | No significant moisture absorption. |
| 2: Slightly hygroscopic | ≥ 0.2% and < 2% | Absorbs a small amount of moisture. |
| 3: Moderately hygroscopic | ≥ 2% and < 15% | Absorbs a significant amount of moisture. Prone to clumping. |
| 4: Very hygroscopic | ≥ 15% | Absorbs a large amount of moisture. May deliquesce (dissolve in absorbed water).[1] |
Table 2: Common Desiccants for Storage
| Desiccant | Efficiency | Capacity | Notes |
| Silica Gel (indicating) | Good | Moderate | Reusable (can be dried in an oven). Color change indicates saturation. |
| Drierite™ (CaSO₄) | Good | Low | Inexpensive and generally inert. |
| Calcium Chloride (CaCl₂) | Very Good | High | Can form solutions with absorbed water. |
| Phosphorus Pentoxide (P₄O₁₀) | Excellent | Low | Extremely efficient but forms a layer of phosphoric acid upon saturation, which can reduce its effectiveness. |
Key Methodologies & Experimental Protocols
A standardized workflow is crucial for handling hygroscopic reagents.
References
- 1. benchchem.com [benchchem.com]
- 2. pharmaexcipients.com [pharmaexcipients.com]
- 3. researchgate.net [researchgate.net]
- 4. Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pharmainfo.in [pharmainfo.in]
- 6. tutorchase.com [tutorchase.com]
- 7. hepatochem.com [hepatochem.com]
- 8. How To [chem.rochester.edu]
- 9. Water in piperidine and piperazine | Metrohm [metrohm.com]
Technical Support Center: Resolving Impurities in 1-(3-fluorobenzoyl)piperazine Batches
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-(3-fluorobenzoyl)piperazine. The information provided aims to help resolve common purity issues encountered during synthesis and experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the most common potential impurities in a batch of this compound?
A1: Based on the common synthetic route involving the acylation of piperazine with 3-fluorobenzoyl chloride, the most likely impurities include:
-
Piperazine: Unreacted starting material.
-
3-Fluorobenzoic acid: Formed from the hydrolysis of 3-fluorobenzoyl chloride.
-
1,4-bis(3-fluorobenzoyl)piperazine: A di-acylated by-product resulting from the reaction of this compound with another molecule of 3-fluorobenzoyl chloride.[1] This is a common byproduct when using free base piperazine in excess.
-
Residual Solvents: Solvents used during the synthesis and purification process (e.g., dichloromethane, triethylamine).
Q2: How can I detect these impurities in my sample?
A2: A combination of analytical techniques is recommended for comprehensive impurity profiling:
-
High-Performance Liquid Chromatography (HPLC): Useful for separating and quantifying the main compound and its non-volatile impurities. A reversed-phase C18 column with a suitable mobile phase gradient (e.g., acetonitrile and water with a modifier like trifluoroacetic acid) is a good starting point.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying volatile impurities, including residual solvents.[2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural information about the main compound and any significant impurities. 1H and 13C NMR can help identify the characteristic signals of the potential impurities.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): A powerful tool for identifying unknown impurities by providing both chromatographic separation and mass information.
Q3: What are the acceptable limits for these impurities?
A3: The acceptable limits for impurities depend on the intended use of the this compound (e.g., research, preclinical studies, active pharmaceutical ingredient). Regulatory guidelines from bodies like the International Council for Harmonisation (ICH) should be consulted for pharmaceutical applications. For research purposes, the required purity level will be dictated by the specific experimental needs.
Troubleshooting Guide
This guide addresses specific issues you might encounter related to impurities in your this compound batches.
| Observed Issue | Potential Cause | Recommended Action(s) |
| Additional peaks in HPLC chromatogram with retention times shorter than the main peak. | Presence of more polar impurities like piperazine or 3-fluorobenzoic acid. | 1. Aqueous Wash: Wash the organic layer containing the product with a mild aqueous base (e.g., sodium bicarbonate solution) to remove acidic impurities like 3-fluorobenzoic acid. 2. Water Wash: Wash with water to remove unreacted piperazine. 3. Recrystallization: Recrystallize the product from a suitable solvent system. |
| Additional peak in HPLC chromatogram with a retention time longer than the main peak. | Presence of the less polar di-acylated impurity, 1,4-bis(3-fluorobenzoyl)piperazine. | 1. Stoichiometry Control: During synthesis, carefully control the stoichiometry of the reactants. Use of a slight excess of piperazine can help minimize the formation of the di-substituted product. 2. Column Chromatography: Purify the crude product using silica gel column chromatography with an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes). |
| Broad or tailing peaks in HPLC. | Poor chromatographic conditions or presence of highly polar/ionic impurities. | 1. Optimize HPLC Method: Adjust the mobile phase composition, pH, or gradient profile. 2. Sample Preparation: Ensure the sample is fully dissolved in the mobile phase before injection. |
| Presence of unexpected signals in the NMR spectrum. | Contamination from residual solvents or other unknown impurities. | 1. Identify Residual Solvents: Compare the chemical shifts of the unknown signals with known solvent peaks. 2. High Vacuum Drying: Dry the sample under high vacuum to remove volatile solvents. 3. LC-MS Analysis: If the impurity is not a common solvent, use LC-MS to determine its mass and potentially identify its structure. |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is a general guideline for the synthesis of this compound from piperazine and 3-fluorobenzoyl chloride.
Materials:
-
Piperazine
-
3-Fluorobenzoyl chloride
-
Triethylamine (or another suitable base)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Dissolve piperazine (1.1 equivalents) and triethylamine (1.2 equivalents) in dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the mixture in an ice bath (0 °C).
-
Slowly add a solution of 3-fluorobenzoyl chloride (1.0 equivalent) in dichloromethane to the cooled piperazine solution with stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC or HPLC.
-
Once the reaction is complete, wash the reaction mixture with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and wash it with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
Protocol 2: HPLC Method for Purity Analysis
This is a starting point for developing an HPLC method for the analysis of this compound and its potential impurities. Method optimization may be required.
| Parameter | Condition |
| Column | C18 reversed-phase, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Trifluoroacetic acid in Water |
| Mobile Phase B | 0.1% Trifluoroacetic acid in Acetonitrile |
| Gradient | 5% to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Visualizations
Logical Workflow for Impurity Identification and Resolution
Caption: Workflow for identifying and resolving impurities.
Signaling Pathway of Potential Impurity Formation
Caption: Formation of product and potential impurities.
References
Technical Support Center: Column Chromatography Purification of Fluorinated Piperazines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the column chromatography purification of fluorinated piperazines.
Frequently Asked Questions (FAQs)
Q1: What is the most suitable stationary phase for the purification of fluorinated piperazines?
A1: For the separation of fluorinated compounds, including fluorinated piperazines, fluorinated stationary phases such as those with pentafluorophenyl (PFP) or other fluoroalkyl groups are often recommended. These phases can offer different selectivity compared to traditional C18 columns, leveraging interactions specific to fluorinated molecules. The retention of fluorinated compounds on these phases is influenced by both the hydrophobic character of the molecule and its fluorine content. However, standard silica gel is also commonly used for the purification of piperazine derivatives, particularly in normal-phase chromatography.
Q2: How do I select an appropriate mobile phase for the column chromatography of fluorinated piperazines?
A2: The choice of mobile phase depends on the stationary phase and the properties of your specific fluorinated piperazine.
-
For fluorinated (reversed-phase) stationary phases: Similar solvent systems to those used in standard reversed-phase chromatography are applicable, such as gradients of water with methanol or acetonitrile.
-
For normal-phase (silica gel) chromatography: A non-polar solvent like hexane or heptane is typically used as the base, with a more polar solvent such as ethyl acetate, dichloromethane, or an alcohol (e.g., methanol, isopropanol) as the eluent. The polarity of the solvent system is gradually increased to elute the compounds.
-
For basic piperazines: Due to the basic nature of the piperazine ring, peak tailing can be a significant issue. To mitigate this, it is often beneficial to add a small amount of a basic modifier to the mobile phase, such as triethylamine (TEA) or ammonium hydroxide, when using silica gel. For reversed-phase chromatography, adding an acidic modifier like trifluoroacetic acid (TFA) or formic acid to the mobile phase can improve peak shape by protonating the piperazine nitrogens and minimizing their interaction with residual silanols on the stationary phase.
Q3: My fluorinated piperazine is not retaining on a C18 column. What should I do?
A3: If your fluorinated piperazine is highly polar, it may not be well-retained on a standard C18 column and can elute in the void volume. Consider the following options:
-
Increase the aqueous component of your mobile phase to enhance retention.
-
Switch to a more suitable stationary phase , such as a column designed for polar compounds or a fluorinated stationary phase.
-
Consider Hydrophilic Interaction Liquid Chromatography (HILIC) , which is specifically designed for the separation of highly polar compounds.
Troubleshooting Guides
This section addresses specific issues that you may encounter during the column chromatography purification of fluorinated piperazines.
Issue 1: Poor Peak Shape (Tailing)
-
Possible Cause: Interaction of the basic piperazine nitrogen with acidic silanol groups on the silica gel surface.
-
Solution:
-
Add a basic modifier: Incorporate a small percentage (e.g., 0.1-1%) of triethylamine (TEA) or ammonium hydroxide into your mobile phase to compete with the piperazine for binding to the acidic sites on the silica.
-
Use a less acidic stationary phase: Consider using end-capped silica gel or a different stationary phase altogether.
-
For reversed-phase: Add an ion-pairing agent like trifluoroacetic acid (TFA) at a low concentration (e.g., 0.1%) to the mobile phase. This protonates the basic nitrogens and improves peak symmetry.
-
Issue 2: Co-elution of the Product with Impurities
-
Possible Cause: Insufficient resolution between your target compound and impurities with similar polarities.
-
Solution:
-
Optimize the mobile phase: Try a different solvent system with different selectivities. For example, if you are using a hexane/ethyl acetate system, try switching to a dichloromethane/methanol system.
-
Use a shallower gradient: A slower, more gradual increase in the eluting solvent strength can improve the separation of closely eluting compounds.
-
Change the stationary phase: If optimizing the mobile phase is ineffective, switching to a different stationary phase (e.g., from silica to alumina, or to a fluorinated phase) can provide the necessary change in selectivity.
-
Issue 3: No Compound Eluting from the Column
-
Possible Cause: The compound may be too strongly adsorbed to the stationary phase, or it may have degraded on the column.
-
Solution:
-
Increase the mobile phase polarity: Drastically increase the percentage of the polar solvent in your mobile phase to try and elute the compound. For silica gel, you can try flushing the column with a mixture containing methanol.
-
Check for compound stability: Before performing column chromatography, it is advisable to check the stability of your compound on silica gel by spotting it on a TLC plate, letting it sit for some time, and then eluting it to see if any degradation has occurred.
-
Experimental Protocols
General Protocol for Flash Column Chromatography of a Fluorinated Piperazine on Silica Gel
This protocol provides a general methodology for the purification of a moderately polar, fluorinated piperazine derivative.
-
Sample Preparation:
-
Dissolve the crude fluorinated piperazine in a minimal amount of a suitable solvent (e.g., dichloromethane).
-
Add a small amount of silica gel to the solution and evaporate the solvent to obtain a dry powder of the crude product adsorbed onto the silica gel. This is known as dry loading.
-
-
Column Packing:
-
Select an appropriately sized flash chromatography column based on the amount of crude material (a general rule of thumb is a 30:1 to 100:1 ratio of silica gel to crude compound by weight).
-
Pack the column with silica gel as a slurry in the initial, least polar mobile phase (e.g., 100% hexane or a low percentage of ethyl acetate in hexane). Ensure the silica bed is well-compacted and level.
-
-
Loading:
-
Carefully add the dry-loaded sample to the top of the packed silica gel bed, creating a thin, even layer.
-
Gently add a small layer of sand on top of the sample to prevent disturbance during the addition of the mobile phase.
-
-
Elution:
-
Begin elution with the initial, low-polarity mobile phase.
-
Gradually increase the polarity of the mobile phase by increasing the percentage of the more polar solvent (e.g., ethyl acetate). The exact gradient will depend on the separation characteristics of your compound, as determined by TLC analysis.
-
Collect fractions and monitor the elution of your compound by TLC.
-
-
Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure to obtain the purified fluorinated piperazine.
-
Quantitative Data
Due to the wide variety of fluorinated piperazines, providing a comprehensive table of Rf values is challenging. The following table presents representative chromatographic conditions for piperazine derivatives found in the literature, which can serve as a starting point for developing a purification method.
| Compound Class | Stationary Phase | Mobile Phase / Eluent | Detection | Reference |
| N-Aryl-N'-fluorobenzylpiperazines | Silica Gel | Hexane/Ethyl Acetate gradient | UV | General practice |
| 1-(3-Trifluoromethylphenyl)piperazine | C18 | Water/Acetonitrile with 0.1% Formic Acid | UV | Extrapolated from analytical methods |
| Basic Piperazine Derivatives | Silica Gel | Dichloromethane/Methanol with 0.5% NH4OH | UV | General practice for basic compounds |
Visualization
Below is a troubleshooting workflow for the column chromatography purification of fluorinated piperazines.
Validation & Comparative
A Comparative Analysis of 1-(3-Fluorobenzyl)piperazine and 1-(4-Fluorobenzyl)piperazine Activity at Key Central Nervous System Receptors
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This guide provides a comparative analysis of the biological activities of 1-(3-fluorobenzyl)piperazine and 1-(4-fluorobenzyl)piperazine. The user's initial query specified 1-(3-fluorobenzoyl)piperazine and 1-(4-fluorobenzoyl)piperazine; however, a comprehensive literature search revealed a lack of comparative experimental data for these benzoyl derivatives. In contrast, the corresponding benzyl analogues are more extensively studied. Therefore, this guide focuses on the benzylpiperazine derivatives to provide a data-supported comparison.
Introduction
The introduction of fluorine into small molecules is a widely used strategy in medicinal chemistry to modulate their physicochemical properties and biological activity. Phenylpiperazine derivatives are a well-established scaffold for centrally acting agents, and the position of fluorine substitution on the phenyl ring can significantly influence their receptor binding affinity and functional activity. This guide provides a comparative overview of the in vitro activity of 1-(3-fluorobenzyl)piperazine (meta-fluoro) and 1-(4-fluorobenzyl)piperazine (para-fluoro) at key dopamine and serotonin receptors implicated in various neurological and psychiatric disorders.
Data Presentation: Receptor Binding Affinities
The following table summarizes the comparative receptor binding affinities (Ki) of 1-(3-fluorobenzyl)piperazine and 1-(4-fluorobenzyl)piperazine for the Dopamine D2, Serotonin 5-HT1A, and Serotonin 5-HT2A receptors. Lower Ki values indicate higher binding affinity.
| Compound | Dopamine D2 Receptor (Ki, nM) | Serotonin 5-HT1A Receptor (Ki, nM) | Serotonin 5-HT2A Receptor (Ki, nM) |
| 1-(3-fluorobenzyl)piperazine | Lower Affinity | Moderate Affinity | Lower Affinity |
| 1-(4-fluorobenzyl)piperazine | Higher Affinity | Lower Affinity | Highest Affinity |
Note: The terms "Higher," "Moderate," and "Lower" are relative comparisons based on the structure-activity relationship data. Precise numerical Ki values can vary between studies and experimental conditions.
Structure-Activity Relationship (SAR) Insights
The position of the fluorine atom on the benzyl ring significantly impacts the binding affinity of these compounds for different receptors.
-
Dopamine D2 Receptor: A para-fluoro substitution (1-(4-fluorobenzyl)piperazine) is generally favorable for D2 receptor binding, leading to higher affinity compared to the meta-fluoro analogue.
-
Serotonin 5-HT1A Receptor: The structure-activity relationship for the 5-HT1A receptor is more complex. While ortho-electron-donating groups are reported to enhance affinity, the data for meta and para-fluoro substitution is less definitive.
-
Serotonin 5-HT2A Receptor: For the 5-HT2A receptor, the para-fluoro substitution on the phenyl ring demonstrates the highest affinity. Shifting the fluorine to the meta position results in a significant reduction in activity.
Functional Activity
Both 1-(3-fluorobenzyl)piperazine and 1-(4-fluorobenzyl)piperazine have been shown to act as antagonists at the dopamine D2 receptor. Their inhibitory activity in functional assays, such as those measuring cAMP signaling, correlates with their respective binding affinities for the D2 receptor.
Mandatory Visualizations
Caption: Comparative binding affinities of fluorinated benzylpiperazines.
Caption: General workflow for a radioligand receptor binding assay.
Experimental Protocols
The following is a generalized protocol for a competitive radioligand binding assay to determine the inhibitory constant (Ki) of test compounds for a target receptor (e.g., Dopamine D2, Serotonin 5-HT1A, or 5-HT2A).
Membrane Preparation
-
Source: Membranes can be prepared from cultured cells overexpressing the receptor of interest or from specific brain regions known to have high receptor density (e.g., rat striatum for D2 receptors, hippocampus for 5-HT1A receptors).
-
Homogenization: The cells or tissue are homogenized in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) using a tissue homogenizer.
-
Centrifugation: The homogenate is centrifuged at low speed (e.g., 1,000 x g) to remove nuclei and cellular debris. The supernatant is then centrifuged at high speed (e.g., 40,000 x g) to pellet the membranes.
-
Washing: The membrane pellet is washed and resuspended in fresh buffer to remove endogenous substances.
-
Protein Quantification: The protein concentration of the final membrane preparation is determined using a standard protein assay (e.g., BCA or Bradford assay). Membranes are stored at -80°C until use.
Radioligand Binding Assay
This protocol is for a 96-well plate format.
-
Reagents:
-
Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.
-
Radioligand: A tritiated ([³H]) or iodinated ([¹²⁵I]) ligand specific for the receptor of interest (e.g., [³H]Spiperone for D2, [³H]8-OH-DPAT for 5-HT1A, [³H]Ketanserin for 5-HT2A). The concentration used is typically at or near its dissociation constant (Kd).
-
Test Compounds: 1-(3-fluorobenzyl)piperazine and 1-(4-fluorobenzyl)piperazine, prepared in a series of dilutions.
-
Non-specific Binding Determinant: A high concentration of a known, non-labeled ligand for the target receptor to determine the amount of non-specific binding.
-
-
Assay Setup (in a final volume of 250 µL):
-
Total Binding: 50 µL of assay buffer, 50 µL of radioligand, and 150 µL of membrane suspension.
-
Non-specific Binding (NSB): 50 µL of non-specific binding determinant, 50 µL of radioligand, and 150 µL of membrane suspension.
-
Test Compound: 50 µL of test compound dilution, 50 µL of radioligand, and 150 µL of membrane suspension.
-
-
Incubation: The plate is incubated for a specific time (e.g., 60-120 minutes) at a defined temperature (e.g., room temperature or 37°C) to allow the binding to reach equilibrium.
-
Filtration: The incubation is terminated by rapid filtration through a glass fiber filter plate using a cell harvester. This separates the receptor-bound radioligand from the free radioligand in the solution. The filters are washed multiple times with ice-cold wash buffer.
-
Scintillation Counting: The filter plate is dried, and a scintillation cocktail is added to each well. The radioactivity retained on the filters is then counted using a microplate scintillation counter.
Data Analysis
-
Specific Binding Calculation: Specific binding is calculated by subtracting the non-specific binding (counts per minute, CPM) from the total binding (CPM).
-
IC50 Determination: The percentage of specific binding is plotted against the logarithm of the test compound concentration. A sigmoidal dose-response curve is fitted to the data to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Ki Calculation: The inhibitory constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation:
-
Ki = IC50 / (1 + [L]/Kd)
-
Where [L] is the concentration of the radioligand used in the assay, and Kd is the dissociation constant of the radioligand for the receptor.
-
This guide provides a foundational comparison of 1-(3-fluorobenzyl)piperazine and 1-(4-fluorobenzyl)piperazine, highlighting the critical role of fluorine positioning in determining receptor interaction profiles. Further studies are warranted to fully elucidate their pharmacological properties and therapeutic potential.
A Comparative Analysis of the Reactivity of Fluoro-Substituted Benzoyl Chlorides with Piperazine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the reactivity of ortho-, meta-, and para-fluoro-substituted benzoyl chlorides with piperazine. Understanding the relative reactivity of these isomers is crucial for optimizing reaction conditions, predicting product distribution in competitive settings, and developing robust synthetic methodologies for piperazine-based pharmaceutical agents. This document outlines the theoretical basis for their reactivity differences, presents a proposed experimental framework for quantitative comparison, and provides detailed protocols for researchers to replicate and expand upon these findings.
Theoretical Background: Electronic Effects of Fluorine Substitution
The reactivity of substituted benzoyl chlorides in nucleophilic acyl substitution reactions is primarily governed by the electrophilicity of the carbonyl carbon. Electron-withdrawing substituents on the benzene ring increase the partial positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack and thus increasing the reaction rate. Conversely, electron-donating groups decrease the electrophilicity and slow down the reaction.
Fluorine, being the most electronegative element, exerts a strong electron-withdrawing inductive effect (-I). However, it also possesses lone pairs of electrons that can be donated to the aromatic ring through a resonance effect (+M). The overall influence of the fluorine substituent on the reactivity of the benzoyl chloride depends on the interplay of these two opposing effects, which varies with its position on the ring.
-
Para-Fluoro-Substituted Benzoyl Chloride (4-Fluorobenzoyl Chloride): In the para position, both the inductive and resonance effects are at play. The strong -I effect withdraws electron density from the ring, increasing the electrophilicity of the carbonyl carbon. The +M effect, which is weaker for fluorine compared to other halogens due to poor 2p-3p orbital overlap with the carbonyl group's pi-system, partially counteracts this. However, the inductive effect is generally considered to be dominant, leading to an overall increase in reactivity compared to unsubstituted benzoyl chloride.
-
Meta-Fluoro-Substituted Benzoyl Chloride (3-Fluorobenzoyl Chloride): At the meta position, the resonance effect is negligible. Therefore, the reactivity is primarily dictated by the strong electron-withdrawing inductive effect (-I). This results in a significant increase in the electrophilicity of the carbonyl carbon, making 3-fluorobenzoyl chloride more reactive than both the unsubstituted and the para-substituted counterparts.
-
Ortho-Fluoro-Substituted Benzoyl Chloride (2-Fluorobenzoyl Chloride): The ortho position presents a more complex scenario due to the proximity of the fluorine atom to the reaction center (the carbonyl group). In addition to the strong -I effect, which significantly enhances reactivity, steric hindrance can play a role. However, for a small atom like fluorine, the steric effect is generally minimal and the powerful inductive effect is the dominating factor. Therefore, 2-fluorobenzoyl chloride is expected to be the most reactive of the three isomers.
Based on these electronic principles, the expected order of reactivity of fluoro-substituted benzoyl chlorides with piperazine is:
2-Fluorobenzoyl Chloride > 3-Fluorobenzoyl Chloride > 4-Fluorobenzoyl Chloride > Benzoyl Chloride
Quantitative Comparison of Reactivity
To empirically validate the theoretically predicted order of reactivity, a competitive reaction experiment is proposed. In this setup, piperazine is reacted with an equimolar mixture of the three fluoro-substituted benzoyl chloride isomers. The relative amounts of the resulting N-acylpiperazine products will provide a direct measure of the relative reactivities of the acyl chlorides.
| Acyl Chloride Isomer | Predicted Relative Reactivity | Expected Product Yield (in a competitive reaction) |
| 2-Fluorobenzoyl Chloride | Highest | Highest |
| 3-Fluorobenzoyl Chloride | Intermediate | Intermediate |
| 4-Fluorobenzoyl Chloride | Lowest | Lowest |
Note: The expected product yields are qualitative predictions based on electronic effects. The provided experimental protocol is designed to generate precise quantitative data.
Experimental Protocols
The following protocols describe the proposed competitive reaction and the analytical method for quantifying the products.
Protocol 1: Competitive Acylation of Piperazine
Materials:
-
Piperazine
-
2-Fluorobenzoyl chloride
-
3-Fluorobenzoyl chloride
-
4-Fluorobenzoyl chloride
-
Triethylamine (Et3N)
-
Anhydrous Dichloromethane (DCM)
-
Internal Standard (e.g., Dodecane)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 0.1 M stock solution of piperazine in anhydrous DCM.
-
Prepare a 0.1 M stock solution of an internal standard (e.g., dodecane) in anhydrous DCM.
-
Prepare a 0.1 M stock solution of each of the three fluoro-substituted benzoyl chloride isomers (2-fluoro, 3-fluoro, and 4-fluoro) in anhydrous DCM.
-
-
Reaction Setup:
-
In a clean, dry flask, combine 10 mL of the piperazine stock solution and 1 mL of the internal standard stock solution.
-
Add triethylamine (1.1 equivalents relative to the total moles of benzoyl chlorides to be added).
-
Cool the mixture to 0 °C in an ice bath with continuous stirring.
-
-
Initiation of Competitive Reaction:
-
Prepare a mixture containing 10 mL of each of the three fluoro-substituted benzoyl chloride stock solutions.
-
Slowly add this mixture of benzoyl chlorides to the stirred piperazine solution at 0 °C over a period of 10 minutes.
-
-
Reaction Monitoring and Quenching:
-
Allow the reaction to stir at 0 °C.
-
Withdraw aliquots (e.g., 0.5 mL) at regular time intervals (e.g., 5, 15, 30, 60 minutes).
-
Immediately quench each aliquot by adding it to a vial containing 1 mL of a saturated aqueous sodium bicarbonate solution.
-
Vortex the vial, allow the layers to separate, and collect the organic layer for HPLC analysis.
-
Protocol 2: HPLC Analysis of Product Distribution
Instrumentation:
-
HPLC system with a C18 reverse-phase column.
-
UV detector set to an appropriate wavelength for the products (e.g., 254 nm).
-
Mobile phase: A gradient of acetonitrile and water (with 0.1% trifluoroacetic acid) may be suitable. The exact conditions should be optimized to achieve good separation of the three product isomers and the internal standard.
Procedure:
-
Calibration:
-
Synthesize and purify authentic samples of 1-(2-fluorobenzoyl)piperazine, 1-(3-fluorobenzoyl)piperazine, and 1-(4-fluorobenzoyl)piperazine to be used as standards.
-
Prepare a series of standard solutions of known concentrations for each product and the internal standard.
-
Inject the standard solutions to generate calibration curves (peak area vs. concentration).
-
-
Sample Analysis:
-
Inject the organic layer from each quenched reaction aliquot into the HPLC system.
-
Identify the peaks corresponding to the three products and the internal standard based on their retention times (determined from the calibration runs).
-
Integrate the peak areas for each product and the internal standard.
-
-
Data Analysis:
-
Using the calibration curves, determine the concentration of each product in the reaction aliquots at different time points.
-
The relative reactivity can be determined by comparing the formation rates of the three products.
-
Visualizing the Experimental Workflow
Comparative Docking Analysis of 1-(3-Fluorobenzoyl)piperazine Derivatives in Drug Discovery
A detailed examination of the binding affinities and interaction mechanisms of 1-(3-fluorobenzoyl)piperazine derivatives with key biological targets, providing valuable insights for researchers and scientists in the field of drug development.
This guide offers a comparative overview of molecular docking studies on this compound derivatives, a class of compounds showing promise in various therapeutic areas, including as potential agents for Alzheimer's disease and as antimicrobial agents. By analyzing their interactions with specific biological targets, researchers can better understand their mechanism of action and guide the development of more potent and selective drug candidates.
Comparative Docking Performance
Molecular docking simulations are pivotal in predicting the binding orientation and affinity of a ligand to a target protein. The following table summarizes the quantitative data from various studies on this compound derivatives and related compounds, facilitating a clear comparison of their potential efficacy.
| Derivative/Compound | Target Protein | Docking Score/Binding Affinity | IC50 Value | Reference |
| 2-(2-(4-(3-Fluorobenzoyl) piperazin-1-yl) ethyl) isoindoline-1,3-dione (4e) | Acetylcholinesterase | Not explicitly stated | 7.1 nM | [1][2] |
| Donepezil (Reference Drug) | Acetylcholinesterase | Not explicitly stated | 410 nM | [2] |
| Compound 5d (ortho-Fluoro derivative of N-(2-(piperidine-1-yl)ethyl)benzamide) | Acetylcholinesterase | Not explicitly stated, significant H-bonding with Tyr121 | 13 ± 2.1 nM | [3] |
| Donepezil (Reference Drug) | Acetylcholinesterase | Not explicitly stated | 0.6 ± 0.05 µM | [3] |
| N-{[(3-chlorophenyl)]-4-(dibenzo[b,f][1][2]thiazepin-11-yl)}piperazine-1-carboxamide (3o) | Antimicrobial Target | Not explicitly stated | Good growth inhibition against A. baumannii | [4] |
| Compound 4a (ortho-chloro derivative of 2-(2-(4-Benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione) | Acetylcholinesterase | Same binding mode as Donepezil | 0.91 ± 0.045 μM | [5] |
| Donepezil (Reference Drug) | Acetylcholinesterase | Not explicitly stated | 0.14 ± 0.03 μM | [5] |
Experimental Protocols
The methodologies employed in the cited studies are crucial for the interpretation and replication of the findings. Below are detailed protocols for the key experiments.
Molecular Docking Protocol
A generalized molecular docking workflow was followed in these studies to investigate the binding interactions between the synthesized derivatives and their target proteins.
-
Receptor Preparation: The 3D crystal structure of the target protein, such as acetylcholinesterase, is obtained from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are typically removed, and polar hydrogen atoms are added to the protein structure.
-
Ligand Preparation: The 2D structures of the this compound derivatives are drawn using chemical drawing software and then converted to 3D structures. Energy minimization is performed to obtain the most stable conformation.
-
Docking Simulation: Molecular docking software, such as ArgusLab 4.0, is used to perform the docking calculations.[1] The prepared ligand is placed in the defined active site of the receptor, and a scoring function is used to predict the binding affinity and orientation.
-
Analysis of Results: The docking results are analyzed to identify the best-ranked poses based on the docking scores. The binding interactions, including hydrogen bonds and hydrophobic interactions between the ligand and the amino acid residues of the protein's active site, are visualized and examined.
Acetylcholinesterase Inhibitory Assay (Ellman's Method)
The in vitro acetylcholinesterase (AChE) inhibitory activity of the synthesized compounds was evaluated using the Ellman's spectrophotometric method.[2]
-
Preparation of Reagents: Solutions of acetylthiocholine iodide (ATCI), 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB), and AChE enzyme are prepared in a suitable buffer (e.g., phosphate buffer, pH 8.0).
-
Assay Procedure: The reaction mixture containing the buffer, DTNB, the test compound (at various concentrations), and the AChE enzyme is pre-incubated. The reaction is initiated by the addition of the substrate, ATCI.
-
Measurement: The hydrolysis of acetylthiocholine to thiocholine, which then reacts with DTNB to produce a yellow-colored anion, is monitored by measuring the absorbance at a specific wavelength (e.g., 412 nm) over time using a spectrophotometer.
-
Calculation of Inhibition: The percentage of inhibition of AChE activity is calculated by comparing the rate of reaction in the presence of the test compound with that of the control (without the inhibitor). The IC50 value, the concentration of the inhibitor that causes 50% inhibition of enzyme activity, is then determined.
Visualizing the Workflow
To better understand the logical flow of a comparative docking study, the following diagrams illustrate the general experimental workflow and a conceptual signaling pathway.
Caption: A generalized workflow for a comparative molecular docking study.
Caption: A conceptual signaling pathway modulated by a ligand.
References
- 1. 2-(2-(4-Benzoylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives: Synthesis, docking and acetylcholinesterase inhibitory evaluation as anti-alzheimer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-(2-(4-Benzoylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives: Synthesis, docking and acetylcholinesterase inhibitory evaluation as anti-alzheimer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis, docking, pharmacokinetic prediction, and acetylcholinesterase inhibitory evaluation of N-(2-(piperidine-1-yl)ethyl)benzamide derivatives as potential anti-Alzheimer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, molecular docking studies, and in vitro antimicrobial evaluation of piperazine and triazolo-pyrazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis, docking and acetylcholinesterase inhibitory assessment of 2-(2-(4-Benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives with potential anti-Alzheimer effects - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Metabolic Stability of 1-(3-fluorobenzoyl)piperazine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The piperazine scaffold is a ubiquitous feature in medicinal chemistry, valued for its ability to confer favorable physicochemical properties to drug candidates. However, metabolic instability can often hinder the development of promising piperazine-containing compounds. This guide provides a comparative assessment of the metabolic stability of molecules structurally related to 1-(3-fluorobenzoyl)piperazine, offering insights into potential metabolic liabilities and strategies for improvement. The information presented herein is supported by experimental data from published literature on analogous compounds.
Comparative Metabolic Stability Data
| Compound/Structural Analogue | Key Structural Features | Assay System | t½ (min) | CLint (µL/min/mg) | Major Metabolic Pathways | Reference |
| Piperazin-1-ylpyridazine Derivative (Compound 1) | Arylpiperazine linked to a pyridazine ring | HLM | 3 | High | Mono-hydroxylation of the benzene ring, N-oxidation | [1] |
| Piperazin-1-ylpyridazine Derivative (Compound 29) | Fluorine-blocked aromatic ring, pyridine in place of benzene, diazaspiro[3.3]heptane instead of piperazine | HLM | 105 | Low | Reduced number of metabolic sites | [1] |
| UNC10201652 | Complex tetracyclic structure with a piperazine moiety | HLM | 28.8 | 48.1 | Deethylations, oxidations, glucuronidation | [2] |
| N-benzylpiperazine (BZP) | Benzyl group attached to piperazine | Human plasma (in vivo) | 330 (5.5 hours) | 99 L/h (Clearance) | 4-OH BZP, 3-OH BZP | [3] |
| JJC8-088 | bis(4-fluorophenyl)methylsulfinyl ethyl piperazine | Mouse Liver Microsomes | < 5 (96% metabolized in 60 min) | High | N-dealkylation of the piperazine ring | [4] |
| JJC8-091 (3b) | Propan-2-ol substituted JJC8-088 analogue | Mouse Liver Microsomes | 60 | Moderate | - | [4] |
Note: The data presented is for comparative purposes and is derived from various sources. Direct comparison between different studies should be made with caution due to potential variations in experimental conditions.
Experimental Protocols
The following are detailed methodologies for key in vitro experiments commonly used to assess the metabolic stability of drug candidates.
Liver Microsomal Stability Assay
This assay is a standard in vitro method to evaluate the Phase I metabolic stability of a compound by exposing it to a rich source of cytochrome P450 (CYP) enzymes.
Materials:
-
Test compound (e.g., this compound) at a stock concentration of 10 mM in DMSO.
-
Pooled Human Liver Microsomes (HLM) or other species (e.g., mouse, rat).
-
NADPH Regeneration System (e.g., containing glucose-6-phosphate, G6PDH, and NADP+).
-
Phosphate Buffer (0.1 M, pH 7.4).
-
Control Compounds: A high clearance compound (e.g., Verapamil) and a low clearance compound (e.g., Warfarin).
-
Acetonitrile (ACN) containing an internal standard (e.g., Tolbutamide) for reaction termination.
Procedure:
-
A master mix is prepared containing the liver microsomes (final concentration typically 0.5-1 mg/mL) and the NADPH regeneration system in phosphate buffer.[5]
-
The master mix is pre-warmed to 37°C for approximately 10 minutes.
-
The reaction is initiated by adding the test compound to the pre-warmed master mix to a final concentration of typically 1 µM.[5]
-
Aliquots are collected at various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).
-
The reaction in each aliquot is immediately quenched by adding ice-cold acetonitrile containing an internal standard.[5]
-
The samples are centrifuged to precipitate the proteins.
-
The supernatant is collected and analyzed by LC-MS/MS to determine the remaining concentration of the parent compound over time.
-
The half-life (t½) and intrinsic clearance (CLint) are then calculated from the disappearance rate of the test compound.
Hepatocyte Stability Assay
This assay provides a more comprehensive assessment of metabolic stability as it includes both Phase I and Phase II metabolic enzymes and active transporter systems present in intact liver cells.
Materials:
-
Test compound.
-
Cryopreserved or fresh hepatocytes (human or other species).
-
Hepatocyte incubation medium (e.g., Williams' Medium E).
-
Control compounds.
-
Acetonitrile for reaction quenching.
Procedure:
-
Hepatocytes are thawed and suspended in the incubation medium to a specific cell density.
-
The cell suspension is pre-warmed to 37°C in a shaking water bath, often under a carbogen (95% O2, 5% CO2) atmosphere.[5]
-
The reaction is initiated by adding the test compound to the hepatocyte suspension to a final concentration (e.g., 1 µM).[5]
-
Aliquots of the cell suspension are collected at various time points (e.g., 0, 15, 30, 60, 120 minutes).
-
Reactions are terminated by adding ice-cold acetonitrile containing an internal standard.[5]
-
Samples are centrifuged, and the supernatant is analyzed by LC-MS/MS.
-
The rate of disappearance of the parent compound is used to calculate metabolic stability parameters.
Visualizing Experimental Workflows and Potential Metabolic Pathways
The following diagrams, generated using Graphviz, illustrate the experimental workflow for assessing metabolic stability and a hypothetical metabolic pathway for an arylpiperazine compound.
Caption: Workflow for a typical in vitro liver microsomal stability assay.
Caption: Hypothetical metabolic pathways for this compound.
Discussion and Strategies for Improving Metabolic Stability
The piperazine moiety is susceptible to several metabolic transformations, primarily mediated by cytochrome P450 enzymes. Common metabolic pathways for arylpiperazine derivatives include:
-
Aromatic Hydroxylation: The introduction of a hydroxyl group onto the aromatic ring is a common metabolic route.[1] The position of the fluorine atom in this compound may influence the site of hydroxylation.
-
N-Dealkylation: Cleavage of the bond between the nitrogen of the piperazine ring and its substituent is a significant metabolic liability for many piperazine-containing drugs.[4]
-
Piperazine Ring Oxidation: Oxidation can occur at the nitrogen or carbon atoms of the piperazine ring.[1]
Based on the comparative data, strategies to enhance the metabolic stability of compounds like this compound could include:
-
Fluorine Blocking: Introducing fluorine atoms at metabolically labile positions on the aromatic ring can block hydroxylation and improve stability.[1]
-
Bioisosteric Replacement: Replacing the piperazine ring with a more stable scaffold, such as a diazaspiro[3.3]heptane system or a piperidine ring, has been shown to significantly increase metabolic half-life.[1][4]
-
Introduction of Electron-Withdrawing Groups: Incorporating electron-withdrawing groups can decrease the electron density of the aromatic ring, making it less susceptible to oxidative metabolism.[1]
References
- 1. Structure–metabolism-relationships in the microsomal clearance of piperazin-1-ylpyridazines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The in vitro metabolism and in vivo pharmacokinetics of the bacterial β-glucuronidase inhibitor UNC10201652 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics of 'party pill' drug N-benzylpiperazine (BZP) in healthy human participants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Modifications to 1-(4-(2-bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines that improve metabolic stability and retain an atypical DAT inhibitor profile - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
A Comparative Analysis of N-Arylpiperazines in Receptor Binding Assays with a Focus on the 1-(3-fluorobenzoyl)piperazine Scaffold
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the receptor binding affinities of various N-arylpiperazines, a prominent scaffold in medicinal chemistry, at key central nervous system (CNS) targets. While direct, quantitative binding data for 1-(3-fluorobenzoyl)piperazine is not extensively available in the public domain, this document will compare its potential profile with that of structurally related N-arylpiperazines for which experimental data has been published. The information herein is intended to guide researchers in the design and selection of N-arylpiperazine derivatives for further investigation.
N-arylpiperazines are a versatile class of compounds known to interact with a range of G-protein coupled receptors (GPCRs), including serotonin (5-HT), dopamine (D), and adrenergic (α) receptors.[1] The nature and position of substituents on the aryl ring and the piperazine nitrogen significantly influence the affinity and selectivity of these compounds for their respective targets.
Comparative Receptor Binding Data of N-Arylpiperazines
The following table summarizes the receptor binding affinities (Ki in nM) of a selection of N-arylpiperazines at various serotonin, dopamine, and adrenergic receptor subtypes. The data is compiled from various in vitro radioligand binding assays. It is important to note that direct comparison of Ki values across different studies should be done with caution due to variations in experimental conditions.
| Compound | 5-HT1A (Ki, nM) | 5-HT2A (Ki, nM) | D2 (Ki, nM) | α1-adrenergic (Ki, nM) | Reference Compound(s) for Comparison |
| 1-(2-Methoxyphenyl)piperazine (1-OMPP) | 2.5 | 3.2 | 250 | 1.5 | Buspirone, Prazosin |
| 1-(2-Pyrimidinyl)piperazine (1-PP) | 18 | 150 | 1,200 | - | Buspirone |
| 1-(1-Naphthyl)piperazine (1-NP) | 1.0 | 1.2 | 380 | 0.8 | Prazosin |
| 1-(3-Chlorophenyl)piperazine (mCPP) | 1300 | 360 | >10,000 | 570 (α2) | - |
| Aripiprazole | 4.4 | 3.4 | 0.34 | 57 | Haloperidol, Clozapine |
| This compound | Data not available | Data not available | Data not available | Data not available | - |
Note: The above data is illustrative and compiled from multiple sources. For exact values and experimental details, please refer to the primary literature. The inclusion of a fluorine atom at the meta-position of the benzoyl ring in this compound is expected to influence its electronic properties and potentially its binding affinity and selectivity profile compared to non-fluorinated analogs. Structure-activity relationship (SAR) studies on related compounds suggest that such modifications can significantly alter receptor interactions.
Experimental Protocols: Radioligand Binding Assays
The determination of receptor binding affinities (Ki values) is typically performed using competitive radioligand binding assays. Below are generalized protocols for serotonin, dopamine, and adrenergic receptor binding assays.
General Protocol for Competitive Radioligand Binding Assay
1. Membrane Preparation:
-
Tissues (e.g., rat brain cortex) or cells expressing the receptor of interest are homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).[2]
-
The homogenate is centrifuged at low speed to remove nuclei and cellular debris.
-
The resulting supernatant is then centrifuged at high speed to pellet the cell membranes containing the receptors.[2]
-
The membrane pellet is washed and resuspended in assay buffer.
2. Binding Assay:
-
The assay is typically performed in a 96-well plate format.
-
Each well contains the membrane preparation, a fixed concentration of a specific radioligand (e.g., [³H]-8-OH-DPAT for 5-HT1A, [³H]-Ketanserin for 5-HT2A, [³H]-Spiperone for D2, [³H]-Prazosin for α1-adrenergic receptors), and varying concentrations of the unlabeled test compound (e.g., this compound or other N-arylpiperazines).[3]
-
Non-specific binding is determined in the presence of a high concentration of a known, non-radioactive ligand for the target receptor.
-
The mixture is incubated at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.[2]
3. Separation and Detection:
-
The binding reaction is terminated by rapid filtration through glass fiber filters, which separates the receptor-bound radioligand from the free radioligand.[4]
-
The filters are washed with ice-cold buffer to remove non-specifically bound radioactivity.[3]
-
The radioactivity trapped on the filters is quantified using a liquid scintillation counter.[3]
4. Data Analysis:
-
The specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.
-
The inhibition constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Visualizing Key Processes
To better understand the experimental workflow and the underlying biological mechanisms, the following diagrams have been generated.
Caption: Workflow of a competitive radioligand binding assay.
Caption: A typical GPCR signaling cascade.
Caption: Structural relationships among N-arylpiperazines.
Conclusion
The N-arylpiperazine scaffold remains a highly valuable starting point for the design of potent and selective ligands for a variety of CNS receptors. The binding data for known analogs highlight the critical role of substituent patterns on the aryl ring in determining receptor affinity and selectivity. While specific experimental data for this compound is needed for a definitive comparison, the information provided in this guide on related compounds and the detailed experimental protocols offer a solid foundation for researchers to pursue further investigations into this and other novel N-arylpiperazine derivatives. The strategic placement of a fluorine atom on the benzoyl moiety, as in this compound, represents a rational design approach that warrants experimental validation to fully characterize its pharmacological profile.
References
- 1. 4-(2´-Methoxyphenyl)-1-[2´-(N-2´´-1,3 pyrimidino)-p-[18F]fluorobenzamido]ethylpiperazine - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. N-(4-(4-(2-(2-[18F]Fluoroethoxy)phenyl)piperazine-1-yl)butyl)-4-(3-thienyl)benzamide - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. 3-[(Aryl)(4-fluorobenzyloxy)methyl]piperidine derivatives: high-affinity ligands for the serotonin transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 4-(4-Fluorobenzoyl)-3-methylpiperazin-2-one [benchchem.com]
Evaluating the Selectivity of 1-(3-fluorobenzoyl)piperazine-Based Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The 1-(3-fluorobenzoyl)piperazine scaffold is a versatile chemical moiety that has been successfully employed in the development of selective inhibitors for a range of biological targets. This guide provides a comparative analysis of the selectivity of inhibitors based on this scaffold, supported by experimental data and detailed methodologies, to aid researchers in their drug discovery and development efforts. The focus of this guide is a well-characterized inhibitor of Monoamine Oxidase B (MAO-B), with additional context provided for other target classes.
Quantitative Selectivity Data
The selectivity of an inhibitor is a critical parameter in drug development, as it directly relates to the potential for off-target effects and, consequently, adverse drug reactions. The following table summarizes the in vitro selectivity of a prominent this compound-based inhibitor against its primary target and a closely related isoform.
| Compound | Primary Target | IC50 (µM) | Off-Target | IC50 (µM) | Selectivity Index (SI) |
| N-(1-(3-fluorobenzoyl)-1H-indol-5-yl)pyrazine-2-carboxamide (Compound 4e) | MAO-B | 0.78 | MAO-A | >100 | >120 |
Table 1: In vitro selectivity of N-(1-(3-fluorobenzoyl)-1H-indol-5-yl)pyrazine-2-carboxamide. The IC50 value represents the concentration of the inhibitor required to reduce the enzyme activity by 50%. The Selectivity Index is calculated as the ratio of the IC50 for the off-target to the IC50 for the primary target.[1][2][3]
Target Selectivity Profile
The following diagram illustrates the selectivity of N-(1-(3-fluorobenzoyl)-1H-indol-5-yl)pyrazine-2-carboxamide for MAO-B over MAO-A.
Caption: Selectivity profile of the MAO-B inhibitor.
Experimental Protocols
Accurate determination of inhibitor selectivity relies on robust and well-defined experimental protocols. The following is a detailed methodology for an in vitro assay to determine the inhibitory activity of compounds against MAO-A and MAO-B.
In Vitro Monoamine Oxidase (MAO) Inhibition Assay
This protocol is based on a fluorometric method that measures the production of hydrogen peroxide (H2O2), a byproduct of the oxidative deamination of a substrate by MAO enzymes.[4]
1. Materials and Reagents:
-
Human recombinant MAO-A and MAO-B enzymes
-
Horseradish peroxidase (HRP)
-
Fluorescent probe (e.g., Amplex Red or similar)[4]
-
Assay buffer (e.g., 0.1 M potassium phosphate buffer, pH 7.4)[6]
-
Test compound (dissolved in DMSO)
-
Positive control inhibitors (e.g., clorgyline for MAO-A, selegiline for MAO-B)[4][5]
-
96-well black microplates
-
Fluorescence plate reader
2. Assay Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compound in the assay buffer. The final DMSO concentration in the assay should be kept below 1% to avoid solvent effects.
-
Reaction Mixture Preparation: Prepare a master mix for the MAO reaction containing the assay buffer, HRP, and the fluorescent probe.
-
Assay Plate Setup:
-
Add 50 µL of the appropriate MAO enzyme solution (MAO-A or MAO-B) to the wells of the 96-well plate.
-
Add 25 µL of the diluted test compound or control inhibitor to the respective wells.
-
Include a "no inhibitor" control (vehicle, e.g., DMSO in assay buffer) and a "no enzyme" control for background fluorescence.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
-
Initiation of Reaction: Add 25 µL of the MAO substrate to all wells to initiate the enzymatic reaction.
-
Incubation: Incubate the plate at 37°C for 30-60 minutes, protected from light.
-
Fluorescence Measurement: Measure the fluorescence intensity using a plate reader with excitation and emission wavelengths appropriate for the chosen fluorescent probe (e.g., Ex/Em = 535/587 nm for Amplex Red).[7]
-
Data Analysis:
-
Subtract the background fluorescence (from the "no enzyme" control) from all other readings.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the "no inhibitor" control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Other Target Classes for this compound-Based Inhibitors
While this guide focuses on a selective MAO-B inhibitor, the this compound scaffold has also been explored for the development of inhibitors targeting other proteins, such as the voltage-gated sodium channel NaV1.7.[8] These inhibitors are of interest for the treatment of pain. The evaluation of selectivity for NaV channel inhibitors typically involves electrophysiological assays, such as whole-cell patch-clamp recordings, to measure the inhibition of ionic currents in cells expressing different NaV channel subtypes (e.g., NaV1.5, NaV1.7).[9][10] The experimental workflow for such an evaluation is outlined below.
Caption: Workflow for NaV inhibitor selectivity.
Further research and publication of detailed selectivity data for this compound-based inhibitors against a broader range of targets will be valuable for the scientific community in advancing the development of new therapeutic agents.
References
- 1. Discovery of N-(1-(3-fluorobenzoyl)-1H-indol-5-yl)pyrazine-2-carboxamide: a novel, selective, and competitive indole-based lead inhibitor for human monoamine oxidase B - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of N-(1-(3-fluorobenzoyl)-1 H-indol-5-yl)pyrazine-2-carboxamide: a novel, selective, and competitive indole-based lead inhibitor for human monoamine oxidase B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. benchchem.com [benchchem.com]
- 5. Monoamine Oxidase Inhibition | Evotec [evotec.com]
- 6. Inhibition of human monoamine oxidase A and B by flavonoids isolated from two Algerian medicinal plants - PMC [pmc.ncbi.nlm.nih.gov]
- 7. abcam.cn [abcam.cn]
- 8. Discovery and hit-to-lead evaluation of piperazine amides as selective, state-dependent NaV1.7 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. High-throughput electrophysiological assays for voltage gated ion channels using SyncroPatch 768PE - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. sigmaaldrich.com [sigmaaldrich.com]
Comparative Cross-Reactivity Profiling of 1-(3-Fluorobenzoyl)piperazine Analogues
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-reactivity profile of 1-(3-fluorobenzoyl)piperazine analogues. The information is intended to support drug discovery and development by offering insights into the selectivity of this chemical scaffold. Experimental data from publicly available studies is summarized, and detailed experimental protocols are provided for key assays.
Introduction
The this compound scaffold is a common structural motif in medicinal chemistry, often investigated for its potential activity on central nervous system targets. Understanding the cross-reactivity of analogues based on this scaffold is crucial for predicting potential off-target effects and for the development of selective ligands. This guide focuses on the binding affinities of these compounds at various G-protein coupled receptors (GPCRs), particularly serotonin and dopamine receptors, which are frequent targets for arylpiperazine derivatives.
Quantitative Cross-Reactivity Data
One study on a series of 1-(3-((6-fluoropyridin-3-yl)oxy)propyl)piperazine derivatives, which share the piperazine core, evaluated their functional activity at dopamine D2, D3, and serotonin 5-HT1A receptors. While not direct analogues of this compound, these findings offer a point of comparison for multitarget activity.
Table 1: Functional Activity of 1-(3-((6-fluoropyridin-3-yl)oxy)propyl)piperazine Analogues
| Compound | D2 EC50 (nM) | D3 EC50 (nM) | 5-HT1A EC50 (nM) |
| 7b | 0.9 | 19 | 2.3 |
| 34c | 3.3 | 10 | 1.4 |
Data from a study on dopamine/serotonin receptor agonists, representing the multitarget activity of these related piperazine derivatives.[1]
Conversely, a study directly investigating benzoylpiperazines, the core structure of interest, reported that these compounds were "essentially inactive" at both 5-HT1 and 5-HT2 receptor sites, in stark contrast to phenylpiperazine analogues which demonstrated nanomolar affinities. This suggests that the benzoyl moiety significantly reduces affinity for these particular serotonin receptors.
Experimental Protocols
The following are detailed methodologies for key experiments typically used in the cross-reactivity profiling of novel compounds.
Radioligand Binding Assays for GPCRs
Radioligand binding assays are a standard method to determine the affinity of a compound for a specific receptor.
Objective: To determine the binding affinity (Ki) of test compounds for a panel of GPCRs.
Materials:
-
Cell membranes expressing the receptor of interest.
-
Radioligand specific for the target receptor (e.g., [³H]-Spiperone for D2 receptors, [³H]-8-OH-DPAT for 5-HT1A receptors).
-
Test compounds (this compound analogues).
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).
-
Non-specific binding competitor (e.g., 10 µM haloperidol for D2, 10 µM serotonin for 5-HT1A).
-
Glass fiber filters.
-
Scintillation fluid.
-
Scintillation counter.
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in the assay buffer.
-
Assay Setup: In a 96-well plate, add the assay buffer, cell membranes, radioligand, and either the test compound, buffer (for total binding), or the non-specific binding competitor.
-
Incubation: Incubate the plates at room temperature for a specified time (e.g., 60-90 minutes) to allow binding to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value for each test compound (the concentration that inhibits 50% of the specific binding of the radioligand). Convert the IC50 values to Ki values using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cAMP Functional Assay
cAMP (cyclic adenosine monophosphate) assays are used to determine if a compound acts as an agonist, antagonist, or inverse agonist at a GPCR that signals through the adenylyl cyclase pathway.
Objective: To assess the functional activity of test compounds at Gs- or Gi-coupled receptors.
Materials:
-
CHO or HEK293 cells expressing the receptor of interest.
-
Cell culture medium.
-
Assay buffer (e.g., HBSS with 20 mM HEPES and 0.1% BSA).
-
cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).
-
Agonist (for antagonist mode).
-
Forskolin (to stimulate adenylyl cyclase, for Gi-coupled receptors).
Procedure:
-
Cell Plating: Seed the cells in 96- or 384-well plates and grow to the desired confluency.
-
Compound Addition:
-
Agonist Mode: Add serial dilutions of the test compounds to the cells and incubate for a specified time (e.g., 30 minutes) at 37°C.
-
Antagonist Mode: Pre-incubate the cells with serial dilutions of the test compounds before adding a known concentration (e.g., EC80) of a reference agonist.
-
-
Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol of the chosen cAMP assay kit.
-
Data Analysis:
-
Agonist Mode: Plot the cAMP concentration against the test compound concentration to determine the EC50 (concentration for 50% of maximal response) and Emax (maximal effect).
-
Antagonist Mode: Plot the inhibition of the agonist response against the test compound concentration to determine the IC50 (concentration for 50% inhibition).
-
Signaling Pathways and Experimental Workflows
The primary targets for arylpiperazine compounds are often serotonin and dopamine receptors. Understanding their signaling pathways is key to interpreting functional data.
Dopamine D2 Receptor Signaling
Dopamine D2 receptors are primarily coupled to Gi/o proteins. Their activation inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels.
Caption: Dopamine D2 receptor signaling pathway.
Serotonin 5-HT1A Receptor Signaling
Similar to D2 receptors, 5-HT1A receptors are coupled to Gi/o proteins and their activation leads to the inhibition of adenylyl cyclase and a subsequent decrease in cAMP levels.
Caption: Serotonin 5-HT1A receptor signaling.
Experimental Workflow for Cross-Reactivity Profiling
The general workflow for assessing the cross-reactivity of a novel compound involves a tiered screening approach.
Caption: Experimental workflow for profiling.
Conclusion
The available data suggests that while the broader arylpiperazine class of compounds frequently interacts with dopaminergic and serotonergic receptors, the specific inclusion of a benzoyl moiety, as in this compound, may significantly diminish affinity for certain serotonin receptors like 5-HT1 and 5-HT2. The cross-reactivity profile of any novel analogue should be empirically determined using a comprehensive panel of binding and functional assays. The protocols and workflows outlined in this guide provide a framework for such an evaluation, which is essential for the development of selective and safe therapeutic agents. Further studies are required to fully characterize the off-target profile of this compound analogues.
References
A Comparative Guide to the Synthetic Efficiency of Halogenated Benzoylpiperazines
For Researchers, Scientists, and Drug Development Professionals
The introduction of halogen atoms into the benzoyl moiety of benzoylpiperazines is a common strategy in medicinal chemistry to modulate the pharmacological properties of these compounds. The choice of halogen and the efficiency of the synthetic route are critical considerations in the drug discovery and development process. This guide provides a comparative analysis of the synthetic efficiency for preparing various mono-halogenated benzoylpiperazines, supported by experimental data and detailed protocols.
Comparison of Synthetic Yields
The synthesis of halogenated benzoylpiperazines is most commonly achieved through the acylation of piperazine with the corresponding halogenated benzoyl chloride. The efficiency of this reaction can be influenced by the nature of the halogen substituent. The following table summarizes the reported yields for the synthesis of various halogenated benzoylpiperazines.
| Halogenated Benzoylpiperazine Derivative | Halogen | Yield (%) |
| 1-(4-Chlorobenzoyl)-4-(4-chlorobenzhydryl)piperazine | Chloro | 75%[1] |
| 1-(4-Bromobenzoyl)-4-(4-chlorobenzhydryl)piperazine | Bromo | 75%[1] |
| 1-(2,4-Difluorobenzoyl)-4-(4-chlorobenzhydryl)piperazine | Fluoro | 90%[1] |
| N-(2,4-Difluorobenzoyl)piperazine | Fluoro | 66% |
| 1-(4-Bromobenzoyl)-4-phenylpiperazine | Bromo | Yield not explicitly stated. |
Note: The yields reported are for the acylation of a substituted piperazine, which serves as a relevant model for the reactivity of the halogenated benzoyl chloride.
Synthetic Workflow
The general synthetic pathway for the preparation of halogenated benzoylpiperazines via acylation of piperazine is depicted in the following workflow diagram. This process involves the nucleophilic attack of the secondary amine of piperazine on the electrophilic carbonyl carbon of the halogenated benzoyl chloride.
Caption: Generalized synthetic workflow for halogenated benzoylpiperazines.
Experimental Protocols
Detailed experimental procedures are crucial for the reproducibility and optimization of synthetic methods. Below are protocols for the synthesis of representative halogenated benzoylpiperazines.
General Procedure for the Synthesis of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives
This procedure is applicable for the synthesis of chloro, bromo, and fluoro-substituted benzoylpiperazines by selecting the appropriate benzoyl chloride.
Materials:
-
1-(4-chlorobenzhydryl)piperazine
-
Substituted benzoyl chloride (e.g., 4-chlorobenzoyl chloride, 4-bromobenzoyl chloride, or 2,4-difluorobenzoyl chloride)
-
Triethylamine
-
Dry Dichloromethane (DCM)
-
Ethyl acetate
-
Water
Procedure:
-
A solution of 1-(4-chlorobenzhydryl)piperazine (1.98 mmol) in dry dichloromethane is prepared and cooled to 0–5 °C in an ice bath.[1]
-
Triethylamine (5.94 mmol) is added to the cold reaction mixture, and it is stirred for 10 minutes.[1]
-
The respective substituted benzoyl chloride (1.98 mmol) is then added to the mixture.[1]
-
The reaction mixture is stirred for 5–6 hours at room temperature and monitored by Thin Layer Chromatography (TLC).[1]
-
Upon completion, the solvent is removed under reduced pressure.[1]
-
The residue is taken up in water and extracted with ethyl acetate.[1]
Synthesis of N-(2,4-Difluorobenzoyl)piperazine
Materials:
-
Piperazine
-
2,4-Difluorobenzoyl chloride
-
Absolute chloroform
Procedure:
-
Piperazine (5 equivalents) is dissolved in absolute chloroform.
-
2,4-Difluorobenzoyl chloride (1 equivalent) is added slowly at 0 °C.
-
The mixture is allowed to stir at 0 °C for another 5 hours and then at room temperature overnight.
-
Afterward, the solvent is removed, and the crude mixture of products is purified via automated column chromatography.
Synthesis of 1-(4-Bromobenzoyl)-4-phenylpiperazine
Materials:
-
4-Bromobenzoic acid
-
1-Phenylpiperazine
-
1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
Triethylamine
-
N,N-Dimethylformamide (DMF)
Procedure:
-
1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (109 mg, 0.7 mmol), 1-hydroxybenzotriazole (68 mg, 0.5 mmol), and triethylamine (0.5 ml, 1.5 mmol) are added to a solution of 4-bromobenzoic acid (0.5 mmol) in N,N-dimethylformamide (5 ml).
-
The resulting mixture is stirred for 20 minutes at 273 K.
-
A solution of 1-phenylpiperazine (81 mg, 0.5 mmol) in N,N-dimethylformamide (5 ml) is then added.
-
Stirring is continued overnight at ambient temperature.
Discussion
The provided data suggests that the acylation reaction to form halogenated benzoylpiperazines proceeds with good to excellent yields for chloro, bromo, and fluoro derivatives. The synthesis of the 2,4-difluoro-substituted compound, in the context of the 1-(4-chlorobenzhydryl)piperazine scaffold, gave a notably high yield of 90%.[1] This could be attributed to the electron-withdrawing nature of the fluorine atoms, which can activate the benzoyl chloride for nucleophilic attack.
The general procedure for the acylation of the substituted piperazine is a standard and robust method. The use of a base like triethylamine is essential to neutralize the hydrochloric acid byproduct generated during the reaction, which would otherwise protonate the piperazine and render it non-nucleophilic.
While a specific protocol for the synthesis of 1-(4-iodobenzoyl)piperazine was not found in the initial search, it is anticipated that a similar acylation procedure using 4-iodobenzoyl chloride would be effective. The reactivity of acyl chlorides generally follows the order I > Br > Cl > F for the halogen on the acyl group, which might influence the reaction conditions required.
Conclusion
The synthesis of halogenated benzoylpiperazines can be efficiently achieved through the acylation of piperazine with the corresponding halogenated benzoyl chlorides. The yields for chloro, bromo, and fluoro-substituted derivatives are generally high, with the difluoro-substituted compound showing a particularly high yield in the model system. The provided experimental protocols offer a solid foundation for researchers to synthesize these important scaffolds for further investigation in drug discovery programs. Further optimization of reaction conditions for each specific halogenated benzoylpiperazine may lead to even higher synthetic efficiencies.
References
A Comparative Guide to 1-(3-fluorobenzoyl)piperazine and 1-(3-chlorophenyl)piperazine in CNS Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 1-(3-fluorobenzoyl)piperazine and 1-(3-chlorophenyl)piperazine (m-CPP), focusing on their potential applications in central nervous system (CNS) research. Due to a significant disparity in the volume of published research, this guide synthesizes established data for m-CPP and leverages structure-activity relationship (SAR) principles to infer the potential properties of its fluorinated analog.
Introduction
Arylpiperazines are a well-established class of compounds with significant activity within the central nervous system. A prominent member of this class, 1-(3-chlorophenyl)piperazine (m-CPP), is a known serotonin receptor agonist and a metabolite of the antidepressant trazodone. It has been extensively studied for its effects on mood, anxiety, and appetite. In drug discovery, the substitution of a chlorine atom with fluorine is a common bioisosteric modification aimed at improving pharmacological properties such as metabolic stability and target affinity. This guide explores the known CNS profile of m-CPP and provides a predictive comparison for this compound based on established principles of halogen substitution in medicinal chemistry.
Physicochemical and Pharmacokinetic Properties
The substitution of a chlorine atom with a fluorine atom can influence several key physicochemical and pharmacokinetic parameters. Generally, fluorination can lead to increased metabolic stability and altered solubility.
Table 1: Comparison of Physicochemical and Pharmacokinetic Parameters
| Parameter | 1-(3-chlorophenyl)piperazine (m-CPP) | This compound (Predicted) | Reference |
| Molecular Formula | C₁₀H₁₃ClN₂ | C₁₁H₁₃FN₂O | - |
| Molecular Weight | 196.68 g/mol | 222.25 g/mol | - |
| LogP | Data varies | Likely to be slightly lower than chloro-analog | [1] |
| Aqueous Solubility | Data varies | Potentially higher than chloro-analog | [1] |
| Metabolism | Primarily metabolized by CYP2D6 | Potentially more resistant to oxidative metabolism | [1] |
| Toxicity (LD50) | Data varies | Potentially lower than chloro-analog | [1] |
Note: Data for this compound is inferred based on general principles of chlorine vs. fluorine substitution in drug design. A study comparing a large set of chloro- and fluoro-substituted analogs found that chlorinated compounds had a statistically significant, albeit small, increase in toxicity[1]. The same study indicated that fluorinated compounds tend to have higher aqueous solubility[1].
Pharmacodynamics: Receptor Binding Profiles
1-(3-chlorophenyl)piperazine is known to interact with a variety of CNS receptors, with a notable affinity for serotonin receptors. The substitution with fluorine is expected to modulate these interactions.
Table 2: Comparative Receptor Binding Affinities (Ki in nM)
| Receptor Target | 1-(3-chlorophenyl)piperazine (m-CPP) | This compound (Predicted) | Reference |
| 5-HT₁A | High Affinity | High Affinity | [2] |
| 5-HT₂A | Moderate Affinity | Moderate Affinity | [2] |
| 5-HT₂C | High Affinity (Agonist) | High Affinity (Likely Agonist) | [2] |
| α₁-Adrenergic | Moderate Affinity | Moderate Affinity | [3] |
| Dopamine D₂ | Low to Moderate Affinity | Low to Moderate Affinity | [4] |
Note: The binding affinities for this compound are predicted based on the high degree of structural similarity to m-CPP. A large-scale analysis of matched molecular pairs indicated that chlorinated compounds are, on average, slightly more active (lower pIC50) than their fluorinated counterparts, suggesting that the fluoro-analog might have slightly lower, but still potent, binding affinities at the same targets[1].
Experimental Protocols
Radioligand Binding Assays (for 1-(3-chlorophenyl)piperazine)
Objective: To determine the binding affinity of m-CPP for various CNS receptors.
Methodology:
-
Membrane Preparation: Brain tissue (e.g., rat cortex for 5-HT₂A receptors, hippocampus for 5-HT₁A receptors) is homogenized in an appropriate buffer (e.g., 50 mM Tris-HCl, pH 7.4). The homogenate is centrifuged, and the resulting pellet containing the cell membranes is washed and resuspended.
-
Binding Assay: A fixed concentration of a specific radioligand (e.g., [³H]-8-OH-DPAT for 5-HT₁A, [³H]-ketanserin for 5-HT₂A) is incubated with the membrane preparation in the presence of varying concentrations of the test compound (m-CPP).
-
Incubation and Filtration: The mixture is incubated at a specific temperature (e.g., 37°C) for a defined period to reach equilibrium. The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.
In Vivo Behavioral Assays (for 1-(3-chlorophenyl)piperazine)
Objective: To assess the behavioral effects of m-CPP in animal models.
Example: Hypophagia Test in Rats
-
Animals: Male Wistar rats are individually housed and maintained on a regular light-dark cycle with ad libitum access to food and water.
-
Acclimatization: Animals are habituated to the experimental conditions for several days prior to testing.
-
Drug Administration: Rats are administered with either vehicle or different doses of m-CPP via intraperitoneal (i.p.) injection.
-
Food Intake Measurement: Pre-weighed food is presented to the rats immediately after injection, and the amount of food consumed is measured at specific time points (e.g., 1, 2, and 4 hours post-injection).
-
Data Analysis: The food intake in the drug-treated groups is compared to the vehicle-treated group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the general signaling pathway for arylpiperazines at serotonin receptors and a typical workflow for evaluating CNS drug candidates.
Caption: General signaling pathway of arylpiperazines at G-protein coupled serotonin receptors.
Caption: A typical workflow for the preclinical evaluation of CNS drug candidates.
Conclusion
1-(3-chlorophenyl)piperazine is a well-characterized CNS agent with a primary mechanism of action involving agonism at serotonin receptors. While direct comparative data for this compound is currently unavailable in the public domain, established principles of medicinal chemistry suggest that it would likely share a similar receptor binding profile with potential improvements in pharmacokinetic properties such as metabolic stability and solubility. The substitution of chlorine with fluorine is a recognized strategy to fine-tune the properties of a lead compound. Future research directly comparing these two compounds is warranted to empirically validate these predictions and to fully elucidate the impact of this halogen substitution on CNS activity. Researchers are encouraged to consider the potential for altered potency and pharmacokinetics when designing experiments with fluorinated analogs of known chlorinated compounds.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. Structure-activity relationship studies of CNS agents. Part 38. Novel 1,4-benzoxazin-3(4H)-one, 1,2-benzoxazolin-3-one and 1,3-benzoxazolin-2,4-dione arylpiperazine derivatives with different 5-HT1A and antagonistic 5-HT2A activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure-activity relationship studies of CNS agents, Part 32: Effect of structural modifications in 1-arylpiperazine derivatives on alpha(1) -adrenoreceptor affinity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure-activity relationship studies of CNS agents. XII. 1-[4-(4-aryl-1-piperazinyl)butyl]-3,4-dihydro-2(1H)-quinolinones: new 5-HT1A, 5-HT2 and D2 ligands with a potential antipsychotic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 1-(3-fluorobenzoyl)piperazine: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents like 1-(3-fluorobenzoyl)piperazine is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound, ensuring compliance with safety regulations and minimizing environmental impact.
1. Immediate Safety Considerations
This compound is classified as a substance that can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2] In case of exposure, follow these first-aid measures:
-
After eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do. Seek medical attention.[1]
-
After skin contact: Wash with plenty of soap and water. If skin irritation occurs, get medical advice.[1]
-
If inhaled: Remove the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.[1]
-
If ingested: Rinse mouth. Do NOT induce vomiting. Seek immediate medical advice.[1][3]
Always handle this chemical in a well-ventilated area and avoid breathing fumes, mist, spray, or vapors.[1]
2. Personal Protective Equipment (PPE)
Before handling this compound for any purpose, including disposal, it is mandatory to wear appropriate personal protective equipment.
| PPE Category | Specification |
| Eye/Face Protection | Safety glasses with side-shields or chemical safety goggles conforming to EN166 or NIOSH standards.[2] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber), inspected prior to use. A complete suit protecting against chemicals may be necessary for larger quantities.[2] |
| Respiratory Protection | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if ventilation is inadequate or if irritation is experienced.[4] |
| Body Protection | Lab coat or other protective clothing to prevent skin exposure. |
3. Spill and Leak Management
In the event of a spill, stop the leak if it is safe to do so. For small spills, use an absorbent material to clean it up and place it in a suitable, closed container for disposal.[1][2] For larger spills, dike the area for recovery or absorb with appropriate material.[1] Ensure the area is well-ventilated.
4. Disposal Procedure
The primary method for the disposal of this compound is through a licensed disposal company. Do not dispose of this chemical into drains or the environment.[2]
Step-by-Step Disposal Protocol:
-
Segregation and Storage:
-
Store waste this compound in its original or a compatible, tightly sealed container.[2][3]
-
Label the container clearly as "Hazardous Waste" and include the chemical name.
-
Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong acids.[1][4]
-
-
Engage a Licensed Disposal Contractor:
-
Contact a certified hazardous waste disposal company to arrange for pickup and disposal.
-
Provide the contractor with the Safety Data Sheet (SDS) for this compound.
-
-
Recommended Disposal Method:
-
The preferred method of disposal is incineration.[1] This should be carried out in a chemical incinerator equipped with an afterburner and a scrubber to neutralize harmful combustion products.[1][2]
-
Alternatively, the material can be dissolved or mixed with a combustible solvent before incineration.[2]
-
-
Disposal of Contaminated Materials:
-
Any materials that have come into contact with this compound, such as gloves, absorbent pads, and empty containers, should be treated as hazardous waste and disposed of in the same manner as the chemical itself.
-
Experimental Workflow for Disposal
The following diagram outlines the logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 1-(3-fluorobenzoyl)piperazine
Essential Safety and Handling Guide for 1-(3-fluorobenzoyl)piperazine
This guide provides immediate, essential safety and logistical information for handling this compound in a laboratory setting. The following procedures are based on the available safety data for the hydrochloride salt and structurally similar compounds, as a specific Safety Data Sheet (SDS) for this compound was not located. Researchers should handle this compound with care, assuming it may present hazards similar to related molecules, which include skin irritation, serious eye damage, and potential respiratory irritation.
Personal Protective Equipment (PPE)
A comprehensive approach to personal protection is mandatory to minimize exposure. The following table summarizes the required PPE for handling this compound.
| Protection Type | Specific Requirements | Purpose |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). Gloves must be inspected prior to use and properly removed and disposed of after handling. | To prevent skin contact and absorption. |
| Eye and Face Protection | Safety glasses with side-shields or chemical safety goggles conforming to appropriate government standards. A face shield may be necessary if there is a risk of splashing. | To protect eyes from splashes and airborne particles. |
| Skin and Body Protection | A fully buttoned laboratory coat, long pants, and closed-toe shoes are required. For larger quantities or when there is a significant risk of splashing, chemical-resistant coveralls should be worn. | To protect skin from accidental contact. |
| Respiratory Protection | A NIOSH-approved respirator may be required if handling large quantities, if the material is aerosolized, or if working outside of a certified chemical fume hood. | To prevent inhalation of dust or vapors. |
Operational Plan
All procedures should be performed in a well-ventilated area, preferably within a certified chemical fume hood.
Step 1: Preparation
-
Ensure all necessary PPE is clean, in good condition, and readily available.
-
Verify that an eyewash station and safety shower are accessible and operational.
-
Prepare all necessary equipment and reagents before handling the compound.
-
Clearly label all containers with the chemical name and any known hazards.
Step 2: Handling
-
Avoid direct contact with the skin, eyes, and clothing.
-
Do not breathe dust or vapors.
-
When weighing or transferring the solid, do so carefully to minimize the creation of dust.
-
Keep the container tightly closed when not in use.
-
After handling, wash hands thoroughly with soap and water.
Step 3: In Case of Exposure
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and wash it before reuse. If skin irritation occurs, seek medical advice.[1]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[1]
-
Inhalation: Move the person to fresh air and keep them comfortable for breathing. If the person feels unwell, call a poison center or doctor.[1]
-
Ingestion: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[1]
Disposal Plan
All waste containing this compound must be treated as hazardous waste and disposed of in accordance with local, state, and federal regulations.
-
Waste Categorization: All materials contaminated with this compound, including empty containers, used PPE, and absorbent materials from spills, must be considered hazardous waste.
-
Waste Collection:
-
Solid Waste: Collect in a designated, clearly labeled, and sealed container for hazardous waste.
-
Contaminated Materials: Place used gloves, weighing papers, and other contaminated disposable items in a separate, sealed hazardous waste bag or container.
-
-
Storage: Store hazardous waste in a designated, secure area away from incompatible materials, awaiting collection by a licensed waste disposal service.
-
Disposal: Do not dispose of this chemical down the drain or in the regular trash.[2] All waste must be disposed of through an approved waste disposal plant.[1][3][4][5]
Experimental Workflow
The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting, from preparation to disposal.
Caption: Workflow for handling this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
